Lithium perchlorate trihydrate
Description
Properties
IUPAC Name |
lithium;perchlorate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYRNYHJJDXHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH6LiO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7791-03-9 (Parent) | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30158785 | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-78-6 | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PERCHLORATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYK745743V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of lithium perchlorate trihydrate for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of Lithium Perchlorate (B79767) Trihydrate
Introduction
Lithium perchlorate (LiClO₄) is an inorganic salt that exists as a white, crystalline solid in both anhydrous and trihydrate (LiClO₄·3H₂O) forms.[1] It is notable for its high solubility in water and many organic solvents.[1][2] This property, along with its high ionic conductivity and stability, makes it a valuable compound in various research and industrial applications.[3] It is frequently used as an electrolyte in lithium-ion batteries, a catalyst or co-catalyst in organic reactions like the Diels-Alder and Baylis-Hillman reactions, and as a source of oxygen in chemical oxygen generators.[4][5][6]
This guide provides a comprehensive overview of the laboratory-scale synthesis of lithium perchlorate trihydrate, focusing on the widely used neutralization method. It is intended for researchers, chemists, and professionals in drug development who require a reliable protocol for preparing this compound. The document outlines the chemical principles, a detailed experimental protocol, safety precautions, and relevant chemical data.
Synthesis Overview and Chemical Principle
The most common and straightforward method for preparing lithium perchlorate in a laboratory setting is through the neutralization reaction of a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), with perchloric acid (HClO₄).[7][8] This guide focuses on the use of lithium carbonate as it is a stable, non-hygroscopic solid that is easy to handle.
The reaction proceeds by neutralizing the strong perchloric acid with the weak base lithium carbonate. This acid-base reaction produces lithium perchlorate, water, and carbon dioxide gas. When performed in an aqueous solution, the stable trihydrate form crystallizes upon cooling and concentration.[7]
Core Chemical Reaction
The balanced chemical equation for the synthesis is:
Li₂CO₃ (s) + 2HClO₄ (aq) → 2LiClO₄ (aq) + H₂O (l) + CO₂ (g)
Physicochemical Data
The following table summarizes key quantitative data for the reactants and the final product, this compound.
| Property | Lithium Carbonate (Li₂CO₃) | Perchloric Acid (70% aq) | This compound (LiClO₄·3H₂O) |
| Molar Mass ( g/mol ) | 73.89 | 100.46 | 160.44 |
| Appearance | White powder | Colorless liquid | White crystalline solid |
| Density | 2.11 g/cm³ | ~1.67 g/mL | 2.43 g/cm³ |
| Melting Point (°C) | 723 | -17 | 236 (decomposes) |
| Solubility in Water | 1.54 g/100 mL (0 °C) | Miscible | 59.8 g/100 mL (25 °C)[1][6] |
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedure for the synthesis.
Equipment and Reagents
| Equipment | Reagents |
| 500 mL Erlenmeyer flask | Lithium Carbonate (Li₂CO₃), ACS Grade |
| 250 mL Graduated cylinder | Perchloric Acid (HClO₄), 70% solution, ACS Grade |
| Magnetic stirrer and stir bar | Deionized Water |
| Heating mantle or hot plate | pH indicator strips or pH meter |
| Glass funnel and filter paper | Ice bath |
| Crystallizing dish | |
| Spatula and weighing paper | |
| Desiccator | |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, neoprene gloves, lab coat |
Synthesis Workflow
Step-by-Step Procedure
WARNING: Perchloric acid is a powerful oxidizing agent and is highly corrosive. All operations involving concentrated perchloric acid must be performed in a certified chemical fume hood while wearing appropriate PPE, including a face shield and heavy-duty gloves.[9][10] Avoid contact with organic materials, as this can create an explosion hazard.[11]
-
Preparation: In a 500 mL Erlenmeyer flask, suspend 37.0 g (0.5 mol) of lithium carbonate in 100 mL of deionized water. Place a magnetic stir bar in the flask and begin stirring to create a slurry.
-
Acid Addition: Slowly and carefully add 143.5 g (1.0 mol of HClO₄, which is approximately 86 mL of 70% solution) of perchloric acid to the lithium carbonate slurry in small portions. The addition will cause vigorous effervescence (release of CO₂ gas). Control the rate of addition to prevent the reaction from foaming over. This process is exothermic and will generate heat.
-
Neutralization: After the initial effervescence subsides, continue adding the perchloric acid dropwise. Periodically check the pH of the solution using a pH strip or meter. The goal is to reach a final pH between 6.0 and 7.5.[8] If the solution becomes too acidic, add a very small amount of lithium carbonate to adjust. If it is too basic, add a drop of perchloric acid.
-
Filtration: Gently heat the resulting lithium perchlorate solution to about 95°C to ensure all salts are dissolved and to drive off any remaining CO₂.[8] If any insoluble impurities are present, perform a hot filtration using a pre-heated glass funnel and filter paper to obtain a clear solution.
-
Crystallization: Transfer the clear, hot solution to a crystallizing dish. Reduce the volume by gently heating and evaporating some of the water until the solution is concentrated. Cool the solution to room temperature and then place it in an ice bath to induce crystallization of this compound.
-
Isolation and Drying: Collect the white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Dry the crystals by placing them in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) at room temperature. Do not heat the crystals to dryness, as this can lead to the formation of the anhydrous salt which is more hazardous. The trihydrate is stable at room temperature.[4]
Safety and Handling
Handling the reagents and products for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
| Hazard | Mitigation and Handling Procedures |
| Perchloric Acid (HClO₄) | Highly Corrosive & Strong Oxidizer. Causes severe burns.[10] Can form explosive mixtures with organic materials, metals, and reducing agents.[11] Always work in a perchloric acid-rated fume hood. [9] Wear a face shield, lab coat, and neoprene gloves. Store away from organic and flammable materials.[9] |
| Lithium Perchlorate (LiClO₄) | Strong Oxidizer. Can cause fire or explosion, especially when mixed with combustible materials.[12] Irritating to skin, eyes, and the respiratory system.[13] Wear standard PPE. Avoid creating dust. Store in a cool, dry place away from heat and organic materials. |
| Spills | For perchloric acid spills, neutralize immediately with sodium bicarbonate and then dilute with large amounts of water.[10] For solid lithium perchlorate spills, carefully sweep up the material, avoiding dust generation, and dispose of it as hazardous waste.[12] |
| Waste Disposal | All waste materials, including filter paper and disposable gloves that have come into contact with perchlorate solutions, must be disposed of as hazardous waste according to institutional guidelines.[12][13] |
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. Lithium_perchlorate [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. kowachemical.com [kowachemical.com]
- 5. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 6. This compound (LiClO4·3H2O )- Crystalline - FUNCMATER [funcmater.com]
- 7. WO1993012034A1 - Process for producing lithium perchlorate - Google Patents [patents.google.com]
- 8. CN102139861B - Method for producing anhydrous lithium perchlorate - Google Patents [patents.google.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.ua.edu [ehs.ua.edu]
- 11. escolifesciences.com [escolifesciences.com]
- 12. amherst.edu [amherst.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide on the Crystal Structure of Lithium Perchlorate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines the key crystallographic parameters, details the experimental procedures for its structural determination, and presents a logical workflow for such analyses.
Core Crystallographic Data
The crystal structure of lithium perchlorate trihydrate has been determined through X-ray and neutron diffraction studies.[1] The compound crystallizes in the hexagonal system, and its structural parameters are summarized below.
Crystallographic Parameters
| Parameter | Value | Source |
| Crystal System | Hexagonal | [1] |
| Space Group | P63mc | [1][2] |
| a | 7.719 Å | [1] |
| c | 5.455 Å | [1] |
| α | 90° | [2] |
| β | 90° | [2] |
| γ | 120° | [2] |
| Z | 2 | [3] |
Key Interatomic Distances and Coordination
The structure of this compound consists of columns of alternating lithium ions and water molecules, which are hydrogen-bonded to regular tetrahedral perchlorate ions.[1] The lithium ions are coordinated by an almost regular octahedron of water molecules.[1]
| Bond/Interaction | Bond Length (Å) | Source |
| Cl-O | 1.440 (corrected: 1.458) | [1] |
| Average Li-O (water) | 2.133 | [1] |
| H-O (stronger bond) | 2.044 | [1] |
| H-O (weaker bond) | 2.617 | [1] |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal preparation to data analysis. The following is a detailed methodology based on standard single-crystal X-ray diffraction techniques.
Crystal Growth and Selection
High-quality single crystals are paramount for accurate structural analysis.
-
Synthesis: this compound crystals can be grown by slow evaporation of an aqueous solution of lithium perchlorate at room temperature.[3]
-
Crystal Selection: A suitable single crystal should be selected under a microscope. Ideal crystals are transparent, have well-defined faces, and are free of cracks or other visible defects. The crystal dimensions should be appropriate for the X-ray beam, typically in the range of 0.1 to 0.3 mm.
X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated.
Data Processing and Structure Solution
The collected diffraction data is processed to determine the unit cell parameters and integrated intensities of the reflections.
-
Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the reflections are then integrated.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final R-factor (e.g., R = 0.034 for X-ray diffraction) is an indicator of the quality of the refinement.[1]
Experimental Workflow
The logical flow of the crystal structure analysis is depicted in the following diagram.
Structural Insights and Significance
The detailed structural analysis of this compound reveals a well-ordered arrangement of ions and water molecules. The coordination of lithium by water molecules and the hydrogen bonding network between the water molecules and perchlorate anions are key features of this structure.[1] This information is crucial for understanding the compound's physical and chemical properties, such as its hygroscopicity and solubility. For drug development professionals, understanding the hydration and coordination environment of ions is fundamental in studies of ion channels, protein-ion interactions, and the formulation of salt forms of active pharmaceutical ingredients.
References
In-Depth Technical Guide: The Thermal Decomposition Mechanism of Lithium Perchlorate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). The information presented is collated from scientific literature and is intended to be a valuable resource for professionals working in fields where the thermal behavior of this compound is of interest.
Core Decomposition Pathway
The thermal decomposition of lithium perchlorate trihydrate is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous salt. The entire process can be summarized by the following key stages:
-
Dehydration (Step 1): The initial stage involves the loss of adsorbed and loosely bound water molecules at a lower temperature.
-
Dehydration (Step 2): This is followed by the removal of the remaining water of crystallization at a higher temperature, resulting in the formation of anhydrous lithium perchlorate (LiClO₄).
-
Fusion of Anhydrous Salt: The anhydrous lithium perchlorate then melts.
-
Decomposition: The molten salt undergoes an exothermic decomposition to form lithium chloride (LiCl) and oxygen (O₂).
-
Fusion of Lithium Chloride: The final solid product, lithium chloride, melts at a significantly higher temperature.
Based on differential scanning calorimetry (DSC) data, the initial dehydration of this compound occurs in two distinct endothermic steps. The first peak appears at approximately 96.6 °C, attributed to the loss of adsorbed water, and the second at around 148.6 °C, corresponding to the loss of the water of crystallization.[1]
Quantitative Decomposition Data
| Stage | Process | Temperature Range (°C) | Mass Loss (%) (Theoretical) | DSC Peak (°C) | Enthalpy Change |
| 1 | Dehydration (Loss of adsorbed & some crystal water) | ~ Room Temp - 120 | \multirow{2}{*}{33.64%} | ~ 96.6 | Endothermic |
| 2 | Dehydration (Loss of remaining crystal water) | ~ 120 - 200 | ~ 148.6 | Endothermic | |
| 3 | Fusion of LiClO₄ | ~ 245 - 260 | 0 | ~ 250 | Endothermic |
| 4 | Decomposition of LiClO₄ | ~ 400 - 550 | 60.16% (of anhydrous) | Peak > 450 | Exothermic |
| 5 | Fusion of LiCl | ~ 610 | 0 | ~ 610 | Endothermic |
Note: The temperature ranges and DSC peak values can vary depending on experimental conditions such as heating rate.
Experimental Protocols
The study of the thermal decomposition of this compound typically employs a combination of thermoanalytical techniques to elucidate its behavior as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of the sample as a function of temperature, which corresponds to the release of volatile components like water and oxygen.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.
-
Heating Program: The sample is heated at a constant rate, typically in the range of 5-20 °C/min, over a temperature range from ambient to above 700 °C to ensure all decomposition events are captured.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset and end temperatures of each mass loss step are determined, and the percentage of mass lost in each step is quantified.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert atmosphere is maintained.
-
Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment, allowing for direct correlation of thermal events with mass changes.
-
Data Analysis: The DSC curve plots the differential heat flow against temperature. Endothermic peaks represent processes that absorb heat (e.g., dehydration, melting), while exothermic peaks indicate heat-releasing processes (e.g., decomposition). The peak temperature and the enthalpy change (area under the peak) for each transition are determined.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
Methodology:
-
Instrumentation: The outlet of a thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.
-
Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer. The transfer line is heated (e.g., to 200-250 °C) to prevent condensation of the gaseous products.
-
Mass Spectrometry: The mass spectrometer ionizes the incoming gas molecules and separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectra are recorded as a function of temperature. By monitoring specific m/z values corresponding to expected products (e.g., m/z 18 for H₂O, m/z 32 for O₂), the temperature at which each gas is evolved can be determined, correlating directly with the TGA and DSC data.
Visualizations
Thermal Decomposition Pathway of LiClO₄·3H₂O
Caption: The thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of LiClO₄·3H₂O.
References
Solubility of Lithium Perchlorate Trihydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium perchlorate (B79767) (LiClO₄) is an inorganic salt noteworthy for its high solubility in a wide range of organic solvents, a property that underpins its use in diverse applications, including as an electrolyte in lithium-ion batteries and as a Lewis acid catalyst in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the solubility of its trihydrate form (LiClO₄·3H₂O) in various organic solvents, details experimental protocols for solubility determination, and illustrates key conceptual and experimental workflows.
Quantitative Solubility Data
The solubility of lithium perchlorate is significantly influenced by the nature of the organic solvent. The following tables summarize the available quantitative data. It is important to note that much of the readily available data pertains to the anhydrous form of lithium perchlorate.
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Form of Lithium Perchlorate |
| Methanol | 0 | 182 | Anhydrous |
| Ethanol | 0 | 152 | Anhydrous |
| 1-Propanol | 25 | 105 | Anhydrous |
| 1-Butanol | 0 | 79.3 | Anhydrous |
| Isobutanol | Not Specified | 58 | Anhydrous |
| Acetone | Not Specified | 137 | Anhydrous |
| Ethyl Acetate | Not Specified | 95.2 | Anhydrous |
| Diethyl Ether | Not Specified | 113.7 | Anhydrous |
| Acetonitrile | Not Specified | 16.3 | Anhydrous |
Data sourced from various chemical encyclopedias and data collections.[1][4]
Factors Influencing Solubility
The high solubility of lithium perchlorate in many organic solvents can be attributed to several factors.[5] As a Lewis acid, the lithium cation (Li⁺) interacts strongly with Lewis basic sites on solvent molecules.[2] The polarity and dielectric constant of the solvent also play a crucial role in its ability to dissolve ionic compounds like lithium perchlorate.[5][6] For instance, polar aprotic solvents are often excellent choices for dissolving lithium salts.[6]
Experimental Protocols for Solubility Determination
A precise determination of solubility is critical for many applications. The following protocol outlines a general method for determining the solubility of lithium perchlorate trihydrate in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the solubility of this compound in a specified organic solvent at a given temperature.
Materials:
-
This compound (LiClO₄·3H₂O)
-
Anhydrous organic solvent of choice
-
A temperature-controlled shaker or water bath
-
A calibrated thermometer
-
Volumetric flasks and pipettes
-
An analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
An oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to achieve equilibrium, which could range from several hours to days.[7]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette to prevent precipitation of the salt due to temperature changes.
-
Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Transfer the filtered, saturated solution to a pre-weighed container.
-
Determine the mass of the saturated solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the salt) until a constant weight of the dry salt is achieved.[8]
-
The mass of the remaining solid corresponds to the amount of this compound that was dissolved in the collected volume of the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved salt from the total mass of the saturated solution.
-
Express the solubility in the desired units, such as grams of solute per 100 grams of solvent.
-
Diagrams and Workflows
Dissolution Process of this compound
The following diagram illustrates the conceptual process of this compound dissolving in an organic solvent. The process involves the dissociation of the ionic lattice and the subsequent solvation of the lithium and perchlorate ions by the solvent molecules.
Caption: Dissolution of LiClO₄·3H₂O in an organic solvent.
Experimental Workflow for Solubility Determination
This diagram outlines the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for solubility measurement.
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 3. Lithium_perchlorate [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
A Technical Guide to the Physical and Chemical Properties of Lithium Perchlorate Trihydrate
Introduction
Lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) is an inorganic salt that exists as a white, crystalline solid. It is the trihydrate form of lithium perchlorate and is notable for its high solubility in water and various organic solvents.[1][2] This compound serves as a crucial material in several scientific and industrial applications, including as an electrolyte in lithium-ion batteries, a catalyst or co-catalyst in organic synthesis, and as a source of oxygen in chemical oxygen generators.[2][3] Its utility in drug development can be linked to its role in specific organic reactions and its properties as a chaotropic agent for denaturing proteins in biochemical studies.[3] This guide provides an in-depth overview of the core physical and chemical properties of lithium perchlorate trihydrate, complete with experimental methodologies and safety information for researchers and development professionals.
Section 1: Physical Properties
This compound is a hygroscopic, white crystalline powder.[4][5] It possesses a defined crystal structure and exhibits high solubility, a key characteristic for its use in electrochemical applications.[1][6]
General and Thermodynamic Properties
The fundamental physical constants for this compound are summarized in the tables below. These values are essential for stoichiometric calculations, solution preparation, and predicting the material's behavior under different physical conditions.
Table 1: General Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | LiClO₄·3H₂O | [7][8] |
| Molecular Weight | 160.44 g/mol | [1][4][9] |
| Appearance | White crystalline powder | [1][4] |
| CAS Number | 13453-78-6 | [4][7] |
| Density | 1.841 g/cm³ | [4][10] |
| Melting Point | 91.85 - 95.1 °C |[4][11] |
Crystal Structure
The crystalline arrangement of this compound has been determined through X-ray and neutron diffraction studies. The compound crystallizes in a hexagonal system, which is a key determinant of its physical properties.[12]
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Hexagonal | [12] |
| Space Group | P63mc | [9][12] |
| Lattice Constant 'a' | 7.719 Å | [12] |
| Lattice Constant 'c' | 5.455 Å |[12] |
Solubility
A notable feature of lithium perchlorate, both in its anhydrous and trihydrate forms, is its high solubility in a wide range of solvents.[1][3] This property is critical for its application as an electrolyte and in solution-phase chemical reactions.
Table 3: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g / 100 g of solvent) | Reference(s) |
|---|---|---|
| Water | Very Soluble | [11] |
| Methanol | 156.08 | [11] |
| Ethanol | 72.9 | [11] |
| Acetone | 96.2 | [11] |
| 1-Propanol | 36.65 | [11] |
| 1-Butanol | 27.22 | [11] |
| Isobutanol | 23.23 | [11] |
| Ethyl Acetate | 35.8 | [11] |
| Diethyl Ether | 0.196 |[11] |
Section 2: Chemical Properties
This compound is a stable compound under standard conditions but exhibits strong oxidizing properties.[4] Its chemical behavior is dominated by the perchlorate anion (ClO₄⁻), which makes it highly reactive with reducing agents and combustible materials.
Stability and Reactivity
The compound is stable at ambient temperatures but is hygroscopic and will absorb moisture from the air.[5] It is a potent oxidizer and may intensify fires or cause explosions when in contact with incompatible substances.[7][13]
Table 4: Chemical Reactivity and Incompatibilities
| Category | Incompatible Materials / Conditions | Reference(s) |
|---|---|---|
| Conditions to Avoid | Heat, sparks, flame, ignition sources, moisture, contact with combustible materials. | [4][5] |
| Incompatible Materials | Strong reducing agents, organic materials, hydrocarbons, acetone, nitromethane, finely divided metals (aluminum, magnesium, zinc), strong acids. | [4][13][14][15] |
| Hazardous Decomposition | Upon heating, it first releases water vapor. At higher temperatures, the anhydrous salt decomposes to produce oxygen and lithium chloride, along with potentially toxic chlorine-containing fumes. |[1][4][15] |
Thermal Decomposition
The thermal decomposition of this compound occurs in two primary stages. First, heating drives off the three molecules of water of hydration to form the anhydrous salt.[16] Upon further, stronger heating (above 400°C for the anhydrous form), the lithium perchlorate decomposes to form lithium chloride and oxygen gas.[1][3][17] This latter reaction is highly exothermic and is the basis for its use in chemical oxygen generators.[17]
Decomposition Pathway:
-
Dehydration: LiClO₄·3H₂O(s) → LiClO₄(s) + 3H₂O(g)
-
Decomposition: LiClO₄(s) → LiCl(s) + 2O₂(g)
Caption: Logical flow of the thermal decomposition of this compound.
Section 3: Experimental Protocols
Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for determining key properties.
Gravimetric Determination of Water of Hydration
This protocol determines the stoichiometry of water in the hydrate (B1144303) by measuring the mass loss upon heating.[16][18]
Methodology:
-
Preparation: Heat a clean, empty porcelain crucible and lid to a high temperature for 10 minutes to remove any volatile impurities. Allow it to cool in a desiccator and weigh it accurately.
-
Sample Measurement: Add approximately 1-2 g of this compound to the crucible and record the combined mass.
-
Heating: Place the crucible with the sample on a clay triangle and heat gently at first, then more strongly, to drive off the water of hydration. Observe for the cessation of steam evolution.
-
Cooling and Weighing: After heating for 15-20 minutes, turn off the heat and allow the crucible to cool completely in a desiccator. Once at room temperature, weigh the crucible and its anhydrous contents.
-
Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings agree within a negligible margin (e.g., ±0.002 g), ensuring all water has been removed.
-
Calculation:
-
Calculate the mass of water lost (initial mass of hydrate - final mass of anhydrous salt).
-
Convert the mass of water lost and the mass of the final anhydrous salt (LiClO₄) to moles.
-
Determine the mole ratio of water to anhydrous salt to find the value of 'x' in LiClO₄·xH₂O.
-
Caption: Experimental workflow for determining the water of hydration.
Determination of Solubility Curve
This method establishes the solubility of the salt in a solvent (e.g., water) as a function of temperature.[19]
Methodology:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 5 g) into a large test tube.
-
Dissolution: Add a known volume of the solvent (e.g., 10 mL of deionized water) to the test tube. Heat the mixture in a water bath, stirring continuously, until all the salt has completely dissolved.
-
Crystallization Point: Remove the test tube from the hot water bath and allow it to cool slowly while stirring with a thermometer. Record the precise temperature at which the first crystals appear. This temperature represents the saturation point for that concentration.
-
Varying Concentration: Add another known volume of the solvent (e.g., 2 mL) to the same test tube, effectively diluting the solution.
-
Repeat: Repeat steps 2 and 3. Continue this process of adding solvent and determining the new crystallization temperature for several data points.
-
Data Analysis: Convert the mass/volume data into a standard solubility unit (e.g., g of salt per 100 g of solvent) for each recorded temperature. Plot solubility versus temperature to generate the solubility curve.
Thermal Decomposition Analysis by TGA
Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of the material.[20][21]
Methodology:
-
Instrument Setup: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan (e.g., platinum or alumina).
-
Experimental Conditions: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from 30°C to 500°C).
-
Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). The first significant mass loss step corresponds to the loss of water of hydration. The subsequent mass loss at a much higher temperature corresponds to the decomposition of the anhydrous salt. The temperature at the peak of the derivative curve (DTG) indicates the point of maximum decomposition rate for each step.[21]
Section 4: Safety and Handling
This compound must be handled with care due to its hazardous properties.
-
Oxidizing Hazard: As a strong oxidizer, it must be kept away from combustible materials, organic compounds, and reducing agents to prevent fire or explosion.[5][7][13]
-
Health Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled.[7][22]
-
Personal Protective Equipment (PPE): When handling, always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][23] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4][5] Do not store on wooden surfaces.[24]
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a suitable container for disposal. Do not allow the product to enter drains.[7][23]
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. This compound (LiClO4·3H2O )- Crystalline - FUNCMATER [funcmater.com]
- 3. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 4. This compound(13453-78-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. This compound | ClH6LiO7 | CID 23708903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. This compound [chemister.ru]
- 12. journals.iucr.org [journals.iucr.org]
- 13. benchchem.com [benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]
- 17. Lithium_perchlorate [chemeurope.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Untitled [faculty.uml.edu]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. lobachemie.com [lobachemie.com]
- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 24. rowe.com.au [rowe.com.au]
Spectroscopic Analysis of Lithium Perchlorate Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) using Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, offers standardized experimental protocols, and presents the data in a clear, accessible format to support research and development activities.
Introduction
Lithium perchlorate trihydrate is a crystalline salt with significant applications, including as an electrolyte in lithium-ion batteries and as a catalyst in organic synthesis.[1] A thorough understanding of its structural and vibrational properties is crucial for optimizing its performance and stability in various applications. Infrared and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and, consequently, the chemical structure and bonding within the crystal lattice. This guide focuses on the interpretation of the IR and Raman spectra of LiClO₄·3H₂O, with a particular emphasis on the vibrational modes of the perchlorate anion (ClO₄⁻) and the water of hydration.
Vibrational Modes of this compound
The vibrational spectrum of this compound can be broadly divided into two main regions: the vibrations of the perchlorate ion and the vibrations of the water molecules. The lithium ion (Li⁺) is a monoatomic cation and does not exhibit vibrational modes in the mid-IR and Raman spectra, although it influences the vibrations of the surrounding molecules.
Perchlorate Ion (ClO₄⁻) Vibrations
The perchlorate ion has a tetrahedral geometry (Td symmetry) and exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). In the crystalline environment of the trihydrate, the site symmetry of the ClO₄⁻ ion may be lower than Td, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra.
Water of Hydration (H₂O) Vibrations
The three water molecules in the hydrate (B1144303) structure give rise to characteristic vibrational bands corresponding to O-H stretching and H-O-H bending modes. The positions and shapes of these bands are highly sensitive to the strength of hydrogen bonding between the water molecules and the perchlorate anions.[2][3]
Experimental Protocols
The following sections outline the recommended methodologies for acquiring high-quality IR and Raman spectra of this compound.
Infrared (IR) Spectroscopy
3.1.1. Sample Preparation
For transmission IR spectroscopy, the most common method is the preparation of a potassium bromide (KBr) pellet.
-
Materials: this compound, spectroscopy-grade KBr powder, agate mortar and pestle, pellet press.
-
Procedure:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
In a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent deliquescence of the sample, grind a small amount (1-2 mg) of this compound with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Mount the resulting KBr pellet in the sample holder of the IR spectrometer.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for a more straightforward sample analysis without the need for pellet preparation. A small amount of the crystalline powder is simply placed onto the ATR crystal.[4][5]
3.1.2. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ or better.
-
Number of Scans: A minimum of 32 scans should be co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be collected prior to sample analysis.
Raman Spectroscopy
3.2.1. Sample Preparation
Raman spectroscopy of solid samples is generally straightforward.
-
Materials: this compound.
-
Procedure:
-
Place a small amount of the crystalline powder into a glass capillary tube or onto a microscope slide.
-
Position the sample at the focal point of the laser beam.
-
3.2.2. Instrumentation and Data Acquisition
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer can be used.
-
Excitation Laser: A common choice is a 532 nm or 785 nm laser to minimize fluorescence.
-
Laser Power: Use the lowest laser power possible (typically < 10 mW at the sample) to avoid sample degradation or phase transitions.
-
Spectral Range: 4000 - 100 cm⁻¹.
-
Resolution: 4 cm⁻¹ or better.
-
Integration Time and Accumulations: These parameters should be optimized to achieve a good signal-to-noise ratio. A typical starting point would be an integration time of 10-30 seconds with 2-4 accumulations.
Data Presentation: Vibrational Band Assignments
The following tables summarize the key vibrational frequencies observed in the IR and Raman spectra of this compound.
Table 1: Infrared (IR) Vibrational Frequencies and Assignments for LiClO₄·3H₂O
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3550 | Strong, Broad | O-H Stretching | ν(O-H) of H₂O |
| ~1635 | Medium | H-O-H Bending | δ(H-O-H) of H₂O |
| ~1100 | Very Strong, Broad | Asymmetric Cl-O Stretch | ν₃(ClO₄⁻) |
| ~934 | Weak | Symmetric Cl-O Stretch | ν₁(ClO₄⁻) (IR inactive for Td, activated by lower symmetry) |
| ~625 | Strong | Asymmetric Cl-O Bend | ν₄(ClO₄⁻) |
Note: The O-H stretching band in the IR spectrum of hydrates is often broad due to the various hydrogen bonding environments.[2][3] The symmetric stretching of the perchlorate ion (ν₁) is typically weak in the IR spectrum as it is formally forbidden for a perfect tetrahedral ion but can become weakly active due to interactions in the crystal lattice.[4][5]
Table 2: Raman Vibrational Frequencies and Assignments for LiClO₄·3H₂O
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3553 | Medium | O-H Stretching | ν(O-H) of H₂O |
| ~1100 | Weak | Asymmetric Cl-O Stretch | ν₃(ClO₄⁻) |
| ~934 | Very Strong | Symmetric Cl-O Stretch | ν₁(ClO₄⁻) |
| ~625 | Medium | Asymmetric Cl-O Bend | ν₄(ClO₄⁻) |
| ~460 | Medium | Symmetric Cl-O Bend | ν₂(ClO₄⁻) |
Note: The symmetric stretching mode (ν₁) of the perchlorate ion is characteristically the most intense peak in the Raman spectrum.[6]
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the IR and Raman spectroscopic analysis of this compound.
Conclusion
Infrared and Raman spectroscopy are indispensable tools for the characterization of this compound. By following standardized experimental protocols and utilizing the vibrational band assignments provided in this guide, researchers can effectively probe the molecular structure, identify the compound, and gain insights into the interactions within its crystal lattice. This information is critical for quality control, stability studies, and the development of new materials and formulations incorporating this important salt.
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Handling of Lithium Perchlorate Trihydrate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) is a powerful oxidizing agent frequently utilized in laboratory settings for various applications, including as an electrolyte in batteries and a catalyst in certain chemical reactions. However, its potent properties also render it a significant hazard if not handled with the utmost care. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of lithium perchlorate trihydrate.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Oxidizing Solid (Category 2): It can intensify fires and may cause or contribute to the combustion of other materials.[1][2][3][4] It may also react explosively with hydrocarbons and other combustible materials.[5]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 13453-78-6 |
| Molecular Formula | ClLiO₄·3H₂O |
| Molecular Weight | 160.44 g/mol [3] |
| Appearance | White crystalline solid[3] |
| Hygroscopicity | Hygroscopic[4][6][7] |
| Oxidizing Properties | Strong oxidizer[5][8] |
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is compulsory.[8] Gloves must be inspected before use and disposed of properly after.[1][2]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities or when there is a risk of splashing, impervious clothing should be worn.[1][2]
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood or glovebox to avoid inhalation of dust.[8] If a respirator is required, a NIOSH or EN 149 approved respirator should be used.[2][5]
Safe Handling and Storage
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure and contain potential incidents.[8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][5]
-
Do not allow the substance to come into contact with clothing or other combustible materials.[2][5][6]
Storage:
-
Keep containers tightly closed to prevent moisture absorption due to its hygroscopic nature.[3][5][6]
-
Store away from incompatible materials, particularly strong reducing agents, organic materials, acetone, and combustible materials.[5][6][7][9]
Incompatible Materials and Hazardous Decomposition Products
This compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous, potentially explosive reactions.
| Incompatible Materials |
| Strong reducing agents[5][6][7] |
| Organic materials[6][7] |
| Combustible materials[5][6][7] |
| Acetone[6][7] |
| Hydrocarbons[5] |
| Nitromethane[5][9] |
| Ketones[6][7] |
Hazardous decomposition products include hydrogen chloride gas and lithium oxides.[1]
Emergency Procedures
Spill Response:
-
Do not attempt to clean up a spill of this compound unless you are trained to do so.[8]
-
Evacuate the area and alert others.
-
For small spills, and if it is safe to do so, sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1][5]
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing. Seek medical attention if irritation occurs.[3][6][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][9] Seek immediate medical attention.[6][9][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2][3]
Fire Fighting:
-
This compound is a strong oxidizer and will accelerate burning.[5]
-
Use a water spray to extinguish the fire; do not use a heavy water stream.[3] Water should be used in flooding amounts.[5]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]
Waste Disposal
All disposable materials that have come into contact with this compound, including gloves, pipet tips, and wipes, must be disposed of as hazardous waste in a designated and properly labeled container.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Logical Relationship of Hazards
Caption: Logical relationships of hazards associated with this compound.
Experimental Workflow: General Handling Procedure
Caption: A general experimental workflow for handling this compound.
Emergency Protocol: Spill Response
Caption: Emergency response protocol for a this compound spill.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound(13453-78-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fi [fishersci.fi]
- 8. amherst.edu [amherst.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Hygroscopic Nature of Lithium Perchlorate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). Lithium perchlorate is a white crystalline solid known for its high solubility and strong oxidizing properties. Its trihydrate form is particularly notable for its hygroscopicity, a characteristic that is critical in its various applications, including as a desiccant and an electrolyte in lithium-ion batteries. This document details the fundamental principles of its interaction with atmospheric moisture, presents comparative data with other perchlorate salts, and outlines the key experimental protocols for characterization.
Core Concepts: Hygroscopicity and Deliquescence
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Materials exhibiting this property are termed hygroscopic. A more extreme form of this phenomenon is deliquescence, where a substance absorbs a significant amount of moisture from the atmosphere to the point of dissolving in the absorbed water and forming a liquid solution. This transition occurs at a specific relative humidity known as the Deliquescence Relative Humidity (DRH).
Lithium perchlorate trihydrate is both hygroscopic and deliquescent. Its interaction with atmospheric water vapor is a critical consideration in its handling, storage, and application, particularly in moisture-sensitive environments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of lithium perchlorate and its trihydrate form is presented in the table below.
| Property | Value |
| Chemical Formula | LiClO₄·3H₂O |
| Molar Mass | 160.44 g/mol |
| Appearance | White crystalline solid |
| Solubility in Water | Highly soluble |
Quantitative Analysis of Hygroscopicity
| Perchlorate Salt | Deliquescence Relative Humidity (DRH) at approx. 298 K |
| Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O) | 40.5 ± 0.5%[1] |
| Calcium Perchlorate Tetrahydrate (Ca(ClO₄)₂·4H₂O) | 15.5 ± 0.5%[1] |
| Sodium Perchlorate (NaClO₄) | ~40-44%[2][3] |
| Potassium Perchlorate (KClO₄) | Did not deliquesce up to 95% RH[1] |
Note: Some studies suggest that the DRH of pure perchlorate salts is independent of temperature.[2]
Experimental Protocols for Characterization
The hygroscopic nature of materials like this compound is primarily characterized using techniques such as Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This allows for the determination of moisture sorption and desorption isotherms.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed on a microbalance within the DVS instrument.
-
Drying: The sample is initially dried by exposure to a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to a high RH (e.g., 90%). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.
-
Data Analysis: The change in mass at each RH step is recorded to generate a moisture sorption-desorption isotherm, which plots the percentage change in mass against the relative humidity.
Karl Fischer (KF) Titration
KF titration is a highly specific and accurate method for determining the water content of a substance. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Methodology:
-
Apparatus Setup: A Karl Fischer titrator, consisting of a titration vessel, burette, and an electrode for endpoint detection, is used. The titration vessel is filled with a suitable solvent, such as anhydrous methanol.
-
Solvent Titration: The solvent is first titrated with the KF reagent to neutralize any residual water and establish a dry baseline.
-
Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.
-
Titration: The sample is then titrated with the KF reagent. The iodine in the reagent reacts with the water from the sample.
-
Endpoint Detection: The endpoint of the titration is reached when all the water has been consumed, which is indicated by a persistent excess of iodine, detected potentiometrically by the electrode.
-
Calculation: The water content of the sample is calculated based on the volume of the KF reagent consumed and its known water equivalence factor.
Visualizing Key Processes and Workflows
To better understand the concepts and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The process of deliquescence for a hygroscopic salt.
Caption: A simplified workflow for a Dynamic Vapor Sorption experiment.
Caption: The procedural flow of a Karl Fischer titration for water content determination.
References
Initial Purity Assessment of Commercial Lithium Perchlorate Trihydrate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential analytical techniques for the initial purity assessment of commercial-grade lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). Accurate characterization of this raw material is critical for its application in various fields, including as an electrolyte in lithium-ion batteries and as a catalyst in chemical synthesis. This document outlines the key analytical methods, presents typical impurity profiles, and provides detailed experimental protocols.
Introduction
Lithium perchlorate trihydrate is a white, crystalline salt known for its high solubility in many solvents. The purity of this compound is paramount, as even trace impurities can significantly impact its performance and safety in sensitive applications. This guide details a systematic approach to purity assessment, focusing on the determination of water content, anionic impurities, and elemental (metallic) impurities.
Summary of Typical Impurities
A critical first step in quality assessment is understanding the potential impurities. Based on certificates of analysis from various commercial suppliers, a typical impurity profile for reagent-grade this compound is summarized below.
Table 1: Typical Impurity Limits in Commercial this compound
| Impurity Category | Analyte | Typical Maximum Limit |
| Anionic Impurities | Chloride (Cl⁻) | ≤ 0.003% |
| Sulfate (SO₄²⁻) | ≤ 0.005% | |
| Elemental Impurities | Heavy Metals (as Pb) | ≤ 5 ppm (0.0005%) |
| Iron (Fe) | ≤ 5 ppm (0.0005%) | |
| Calcium (Ca) | ≤ 0.005% | |
| Potassium (K) | ≤ 0.002% | |
| Sodium (Na) | ≤ 0.002% | |
| Physical Properties | Insoluble Matter | ≤ 0.005% |
| pH of 5% solution | 6.0 - 7.5 |
Analytical Workflow for Purity Assessment
A logical workflow ensures a comprehensive and efficient analysis of the material. The following diagram illustrates the key stages of the initial purity assessment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from established methods and application notes.
Determination of Water Content by Karl Fischer Titration
This method determines the amount of water in the sample, which is crucial for verifying the trihydrate form.
Principle: The Karl Fischer titration is a specific method for water determination based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and an alcohol.
Methodology:
-
Instrument Setup: Prepare a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol (B129727) or a specialized Karl Fischer solvent to the titration vessel.
-
Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.
-
Sample Preparation: Accurately weigh approximately 150-350 mg of the this compound sample.
-
Titration: Quickly transfer the weighed sample into the titration vessel. The sample is stirred to dissolve, and the titration with the Karl Fischer reagent commences automatically until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent. The theoretical water content for LiClO₄·3H₂O is approximately 33.66%.
Analysis of Anionic Impurities by Ion Chromatography (IC)
IC is a powerful technique for separating and quantifying common anionic impurities like chloride and sulfate.
Methodology:
-
Sample Preparation:
-
Accurately weigh about 1.0 g of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water. This stock solution may require further dilution to bring the analyte concentrations within the calibration range of the instrument. For instance, a 1:100 or 1:1000 dilution is common.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Analytical Column: A high-capacity anion-exchange column suitable for perchlorate analysis (e.g., Dionex IonPac AS16 or equivalent).
-
Eluent: A potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate eluent gradient is typically used.
-
Detection: Suppressed conductivity detection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Suppressor: Anion self-regenerating suppressor.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of chloride, sulfate, and other anions of interest.
-
Analysis: Inject the prepared sample and standards into the IC system. Identify and quantify the anions based on their retention times and peak areas relative to the calibration curve.
Determination of Elemental Impurities by ICP-MS
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace and ultra-trace elemental impurities due to its high sensitivity and specificity.[1]
Methodology:
-
Sample Preparation: [1]
-
Accurately weigh approximately 0.25 g of the this compound sample into a 50 mL polypropylene (B1209903) tube.
-
Dissolve the sample in 50 mL of 2% (v/v) high-purity nitric acid. Allow the sample to fully dissolve. This results in a sample with approximately 0.5% (m/v) total dissolved solids.[1]
-
-
Instrumentation:
-
An ICP-MS instrument equipped with a collision/reaction cell to mitigate polyatomic interferences is recommended.
-
Use an inert sample introduction system if hydrofluoric acid is ever used in the lab, although it is not required for this specific sample preparation.
-
-
Instrumental Parameters (Example):
-
RF Power: 1550 W
-
Nebulizer Gas Flow: Optimized for robust plasma conditions.
-
Collision/Reaction Cell Gas: Helium or another suitable gas to remove interferences.
-
-
Calibration: A standard addition method is often employed for accurate quantification in high-matrix samples like lithium salts.[1] This involves spiking aliquots of the sample solution with known concentrations of the elements of interest. Alternatively, external calibration with matrix-matched standards can be used.
-
Analysis: Introduce the prepared sample and calibration solutions into the ICP-MS. The instrument measures the ion intensity for each target element, which is then used to calculate the concentration in the original sample.
Thermal Analysis by Thermogravimetry/Differential Scanning Calorimetry (TGA/DSC)
TGA provides information on the thermal stability and composition of the material, specifically the loss of water molecules and the decomposition of the perchlorate anion.
Methodology:
-
Instrument Setup: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the this compound sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Thermal Program:
-
Heating Rate: 10 °C/min
-
Temperature Range: Ambient to 600 °C
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature).
-
Dehydration: Expect endothermic events and corresponding mass losses associated with the release of adsorbed water and the three molecules of water of crystallization. These events are reported to occur at approximately 96.6 °C and 148.6 °C.
-
Decomposition: The decomposition of the anhydrous lithium perchlorate will be observed at higher temperatures, typically as an exothermic event with a significant mass loss.
-
The following diagram illustrates the expected thermal decomposition pathway.
Conclusion
The initial purity assessment of commercial this compound requires a multi-faceted analytical approach. By employing Karl Fischer titration, ion chromatography, ICP-MS, and thermal analysis, researchers can obtain a comprehensive understanding of the material's quality, ensuring its suitability for their specific applications. The protocols and data presented in this guide serve as a valuable resource for establishing robust quality control procedures.
References
Methodological & Application
Application Notes and Protocols: Lithium Perchlorate Trihydrate as an Electrolyte in Lithium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium perchlorate (B79767) (LiClO₄) is a lithium salt noteworthy for its high solubility in many organic solvents and excellent ionic conductivity, making it a candidate for use as an electrolyte in lithium-ion batteries.[1][2] It is available in both anhydrous and trihydrate (LiClO₄·3H₂O) forms.[1] While its strong oxidizing properties can be a concern, particularly at elevated temperatures or high current loads, its electrochemical properties make it a subject of interest in battery research.[1][3]
A critical consideration for its use in non-aqueous lithium-ion batteries is the presence of water. Lithium perchlorate trihydrate, as its name suggests, contains three water molecules per formula unit. Water is highly detrimental to the performance of most lithium-ion battery systems, as it can react with the lithium salt and electrodes, leading to the formation of passivating layers, gas generation, and rapid capacity degradation.[4] Therefore, a dehydration step is mandatory when starting with the trihydrate form to prepare an electrolyte for standard lithium-ion cells.
This document provides detailed protocols for the dehydration of this compound, the preparation of a non-aqueous electrolyte, the assembly of a CR2032 coin cell for testing, and standard electrochemical characterization procedures.
Safety and Handling Precautions
Lithium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds.[3] It may intensify fire and cause serious eye, skin, and respiratory irritation.[5] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5] Keep it away from heat, sparks, combustible materials, and sources of ignition.[5] In case of a spill, clean it up immediately, avoiding dust generation, and place it in a suitable container for disposal.[4] All battery assembly steps involving metallic lithium must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels (<1 ppm).
Experimental Protocols
Protocol 1: Dehydration of this compound (LiClO₄·3H₂O)
This protocol is based on methods for removing the water of hydration to yield anhydrous lithium perchlorate suitable for non-aqueous electrolytes. The process involves a two-step heating process under vacuum.
Materials and Equipment:
-
This compound (LiClO₄·3H₂O)
-
Vacuum oven
-
Schlenk flask or similar vacuum-rated glassware
-
Vacuum pump capable of reaching <100 mm Hg
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere glovebox
Procedure:
-
Step 1: Conversion to Lithium Perchlorate Monohydrate.
-
Place the required amount of LiClO₄·3H₂O into a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line and begin evacuating the air.
-
Slowly heat the flask to approximately 90°C while maintaining a vacuum of about 15 mm Hg. Caution: The trihydrate melts in its water of crystallization at 95°C; maintaining the temperature just below this point is crucial to avoid forming a hard, caked material.
-
Hold at these conditions for 6-8 hours or until the bulk of the water has been visibly removed. This process converts the trihydrate to the monohydrate form.
-
-
Step 2: Conversion to Anhydrous Lithium Perchlorate.
-
After the initial drying step, increase the temperature of the vacuum oven or heating bath to 130-150°C.
-
Maintain a vacuum of ~15 mm Hg.
-
Heat under these conditions for 24-48 hours to ensure all water of hydration is removed, yielding anhydrous LiClO₄.
-
Turn off the heat and allow the flask to cool to room temperature under vacuum.
-
-
Storage:
-
Once cooled, transfer the flask containing the anhydrous LiClO₄ into an argon-filled glovebox without exposing it to the ambient atmosphere.
-
Grind the anhydrous salt into a fine powder inside the glovebox.
-
Store the anhydrous LiClO₄ in a tightly sealed container inside the glovebox until ready for electrolyte preparation.
-
Protocol 2: Preparation of 1M LiClO₄ Electrolyte in EC:DMC
This protocol describes the preparation of a common non-aqueous electrolyte formulation.
Materials and Equipment:
-
Anhydrous LiClO₄ (prepared from Protocol 1)
-
Battery-grade ethylene (B1197577) carbonate (EC)
-
Battery-grade dimethyl carbonate (DMC)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
All operations must be performed inside an argon-filled glovebox.
Procedure:
-
Inside the glovebox, weigh the appropriate amount of anhydrous LiClO₄ required to make a 1M solution (Molar Mass of LiClO₄ = 106.39 g/mol ).
-
Prepare a 1:1 by volume solvent mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
In a clean, dry volumetric flask, add the weighed anhydrous LiClO₄.
-
Add a magnetic stir bar and approximately half of the total required volume of the EC:DMC solvent mixture.
-
Stir the mixture on a magnetic stir plate until the LiClO₄ is fully dissolved. This may take several hours.
-
Once dissolved, add the remaining EC:DMC solvent to reach the final volume mark on the flask.
-
Continue stirring for another 1-2 hours to ensure the solution is homogeneous.
-
Store the prepared electrolyte in a tightly sealed bottle inside the glovebox.
Protocol 3: Assembly of a CR2032 Coin Cell
This protocol details the assembly of a half-cell with a lithium metal anode to test the performance of the prepared electrolyte with a cathode material (e.g., LiCoO₂).
Materials and Equipment:
-
CR2032 coin cell cases (cap, spacer, spring, gasket, can)
-
Cathode disk (e.g., LiCoO₂, 15 mm diameter)
-
Lithium metal disk (anode, 16 mm diameter)
-
Separator disk (e.g., Celgard, 19 mm diameter)
-
Prepared 1M LiClO₄ in EC:DMC electrolyte
-
Micropipette
-
Plastic tweezers
-
Coin cell crimper
-
All assembly must be performed inside an argon-filled glovebox.
Procedure:
-
Place the bottom can of the CR2032 cell into the crimper die.
-
Place the cathode disk in the center of the can, active material side up.
-
Using a micropipette, dispense 2-3 drops (~40-60 µL) of the 1M LiClO₄ electrolyte onto the cathode.
-
Carefully place a separator disk on top of the wetted cathode.
-
Add another 2-3 drops of electrolyte onto the separator to ensure it is thoroughly wetted.
-
Place the lithium metal disk on top of the separator.
-
Place a stainless steel spacer on top of the lithium disk.
-
Place the spring on top of the spacer.
-
Place the gasket and the top cap over the spring.
-
Ensure all components are centered and press down gently to create the final stack.
-
Transfer the assembly to the coin cell crimper and apply pressure to seal the cell.
-
Remove the sealed coin cell and clean any excess electrolyte from the exterior with a lint-free wipe.
-
The cell is now ready for electrochemical testing.
Data Presentation: Physicochemical and Electrochemical Properties
Quantitative data for LiClO₄-based electrolytes are summarized below. Note that performance can vary significantly based on solvent composition, electrode materials, and testing conditions.
Table 1: Ionic Conductivity of LiClO₄ in Various Organic Solvents at Room Temperature
| Concentration (M) | Solvent System | Ionic Conductivity (mS/cm) | Reference |
| 0.08 | Propylene Carbonate (PC) | 1.5 | [5] |
| 1.0 | EC/PC (1:1 molar ratio) | 15.0 | [5] |
| 1.25 | Dimethylformamide (DMF) | 13.16 | |
| 1.0 | EC/DMC (1:1 v/v) | ~9.5 | [1] |
Table 2: Representative Electrochemical Performance of a Lithium-Ion Cell (Note: Data shown is for a comparable LiPF₆ system to illustrate typical testing results, as specific cycling data for electrolytes derived from dehydrated LiClO₄·3H₂O is not readily available in the searched literature.)
| Parameter | Condition | Value |
| Cell Configuration | LiCoO₂ / 1M LiPF₆ in EC:DEC / Li Metal | - |
| Voltage Window | 3.0 - 4.3 V vs. Li/Li⁺ | - |
| Initial Discharge Capacity | C/10 rate | ~150 mAh/g |
| Capacity Retention | After 100 cycles at C/2 rate | ~85 - 95% |
| Coulombic Efficiency | Average over 100 cycles | >99.5% |
| Rate Capability | ||
| Discharge capacity at 1C vs. C/10 | ~90% | |
| Discharge capacity at 2C vs. C/10 | ~80% |
Mandatory Visualizations
Diagram 1: Workflow for Electrolyte Preparation and Cell Assembly
Caption: Workflow for preparing anhydrous LiClO₄ electrolyte and assembling a CR2032 coin cell.
Diagram 2: Electrochemical Characterization Workflow
References
- 1. Concentrated electrolyte boosting high-temperature cycling stability of LiCoO2/graphite cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Enforced Rate Capability of a Graphite Anode via Interphase Chemistry Tailoring Based on an Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. GIST Scholar: Enhancing rate capability of graphite anodes for lithium-ion batteries by pore-structuring [scholar.gist.ac.kr]
Application Notes and Protocols: Lithium Perchlorate Trihydrate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of lithium perchlorate (B79767) trihydrate as a catalyst in Diels-Alder reactions. The use of a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE) has been shown to dramatically accelerate these cycloaddition reactions, allowing them to proceed at ambient temperature and pressure, often with high yields and stereoselectivity.
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction typically involves a conjugated diene and a dienophile. The rate of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts. Lithium perchlorate (LiClO₄), particularly as a concentrated solution in diethyl ether, has emerged as an effective catalyst for this transformation. The lithium ion (Li⁺) acts as a Lewis acid, coordinating to the dienophile and lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the reaction.[1][2] Lithium perchlorate is commercially available as the trihydrate (LiClO₄·3H₂O), which can be used to prepare the ethereal solution.
Data Presentation
The following table summarizes the results of various Diels-Alder reactions conducted in 5.0 M lithium perchlorate-diethyl ether (LPDE) at ambient temperature and pressure.
| Entry | Diene | Dienophile | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Dimethyl-1,3-butadiene | Itaconic anhydride | 6 | 93 | [3] |
| 2 | 1,3-Cyclohexadiene | Itaconic anhydride | 8 | 90 | |
| 3 | Isoprene | Itaconic anhydride | 10 | 85 | |
| 4 | Furan (B31954) | Itaconic anhydride | 12 | 75 | |
| 5 | 2,3-Dimethyl-1,3-butadiene | 2-Methylbenzoquinone | 5 | 95 | |
| 6 | 1,3-Cyclohexadiene | 2-Methylbenzoquinone | 7 | 92 | |
| 7 | Isoprene | 2-Methylbenzoquinone | 9 | 88 | |
| 8 | Furan | 2-Methylbenzoquinone | 11 | 78 | |
| 9 | Cyclopentadiene | Methyl Acrylate | 5 | High | [4] |
Experimental Protocols
Preparation of 5.0 M Lithium Perchlorate in Diethyl Ether (LPDE)
Materials:
-
Lithium perchlorate trihydrate (LiClO₄·3H₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
Procedure:
Safety Note: Anhydrous lithium perchlorate is a powerful oxidizing agent and should be handled with care. Diethyl ether is extremely flammable. Perform all operations in a well-ventilated fume hood, away from ignition sources.
-
Drying of Lithium Perchlorate: this compound can be converted to the anhydrous salt by heating at 150-200 °C under vacuum for several hours. However, for many applications, the commercial anhydrous salt can be used directly after drying in a vacuum oven.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen or argon inlet, add the calculated amount of anhydrous lithium perchlorate.
-
Under a positive pressure of inert gas, add anhydrous diethyl ether via a cannula or syringe to achieve a 5.0 M concentration.
-
Stir the mixture at room temperature. The dissolution of lithium perchlorate in diethyl ether is exothermic. If necessary, cool the flask in a water bath to maintain room temperature.
-
Continue stirring until all the salt has dissolved. The resulting solution should be clear and colorless.
-
The solution can be stored under an inert atmosphere.
General Procedure for Diels-Alder Reaction in 5.0 M LPDE
Materials:
-
Diene
-
Dienophile
-
5.0 M LPDE solution
-
Round-bottom flask with a magnetic stir bar
-
Standard work-up reagents (water, diethyl ether, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the dienophile (1.0 eq).
-
Add the 5.0 M LPDE solution to the flask.
-
To the stirred solution, add the diene (1.1-1.5 eq) at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure Diels-Alder adduct.[3]
Mechanism of Catalysis and Stereoselectivity
The rate acceleration of the Diels-Alder reaction in LPDE is attributed to the Lewis acidic nature of the lithium ion. The lithium ion coordinates to the carbonyl oxygen (or other Lewis basic site) of the dienophile. This coordination increases the electrophilicity of the dienophile, thereby lowering the energy of the transition state and accelerating the reaction.
The stereoselectivity of the Diels-Alder reaction, particularly the ratio of endo to exo products, can also be influenced by the use of lithium perchlorate. While the endo product is often the kinetically favored product due to secondary orbital interactions, the presence of a Lewis acid can further enhance this preference. However, in some cases, particularly in aqueous media, lithium perchlorate has been observed to decrease the endo/exo ratio.[4]
Visualizations
Caption: Experimental workflow for the lithium perchlorate-catalyzed Diels-Alder reaction.
Caption: Proposed catalytic mechanism of the lithium perchlorate-mediated Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Baylis-Hillman Reaction: A Focus on Catalysis
To Researchers, Scientists, and Drug Development Professionals,
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that provides access to densely functionalized molecules, making it a valuable tool in organic synthesis and drug discovery.[1][2][3] This document provides an overview of the reaction, its mechanism, and protocols for its application, with a particular focus on common catalytic systems.
Introduction to the Baylis-Hillman Reaction
The Baylis-Hillman, or Morita-Baylis-Hillman (MBH), reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][3] The product is a highly functionalized allylic alcohol, a versatile building block for further synthetic transformations.[1] Key advantages of the MBH reaction include its atom economy, use of readily available starting materials, and mild reaction conditions.[1][4] However, a significant drawback can be its slow reaction rate.[3]
Catalysis of the Baylis-Hillman Reaction
The most frequently employed catalysts for the Baylis-Hillman reaction are tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines.[1][2] The choice of catalyst can significantly influence the reaction rate and yield.
Note on Lithium Perchlorate (B79767) Trihydrate: Following a comprehensive review of the scientific literature, there is no established or well-documented method for catalyzing the Baylis-Hillman reaction using lithium perchlorate trihydrate. While lithium perchlorate is a known catalyst for other organic transformations, its application as a primary catalyst in the Baylis-Hillman reaction is not reported. Therefore, the following protocols focus on widely accepted and validated catalytic systems.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction proceeds through a series of steps involving the formation of a zwitterionic intermediate.
Diagram: Generalized Baylis-Hillman Reaction Mechanism
Caption: Generalized mechanism of the amine-catalyzed Baylis-Hillman reaction.
Diagram: Experimental Workflow for a Typical Baylis-Hillman Reaction
Caption: A typical experimental workflow for performing a Baylis-Hillman reaction.
Experimental Protocols
Below are representative protocols for the Baylis-Hillman reaction using a standard amine catalyst. These protocols should be adapted based on the specific substrates and desired scale.
Protocol 1: General Procedure for the DABCO-Catalyzed Baylis-Hillman Reaction
Materials:
-
Aldehyde (1.0 eq)
-
Activated alkene (e.g., methyl acrylate) (1.5 eq)
-
DABCO (0.2 eq)
-
Solvent (e.g., THF, CH2Cl2, or neat)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, activated alkene, and solvent (if applicable).
-
Add DABCO to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to several days.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.
Quantitative Data
The yield and reaction time of the Baylis-Hillman reaction are highly dependent on the substrates and reaction conditions. The following table provides a summary of representative data from the literature for reactions catalyzed by common nucleophiles.
| Aldehyde | Activated Alkene | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Methyl acrylate | DABCO | Neat | 120 | 85 |
| 4-Nitrobenzaldehyde | Methyl acrylate | DABCO | THF | 24 | 92 |
| Furfural | Acrylonitrile | DABCO | Neat | 168 | 75 |
| Benzaldehyde | Methyl vinyl ketone | PPh3 | CH2Cl2 | 48 | 80 |
Note: This table is a compilation of representative data and actual results may vary.
Applications in Drug Development
The functionalized products of the Baylis-Hillman reaction are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1] The ability to introduce a chiral center and multiple functional groups in a single step makes this reaction particularly attractive for the construction of complex molecular architectures found in many pharmaceutical agents.
Conclusion
The Baylis-Hillman reaction remains a cornerstone of modern organic synthesis. While a variety of catalytic systems have been developed, tertiary amines and phosphines continue to be the most reliable and widely used. Further research into novel catalytic methods may yet broaden the scope and utility of this important transformation.
References
Application Notes and Protocols: Lithium Perchlorate Trihydrate as a Chaotropic Agent for Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium perchlorate (B79767) (LiClO₄) is a powerful chaotropic agent utilized in biochemical and biophysical studies for the denaturation of proteins.[1][2] As a salt with a high charge density cation (Li⁺) and a large, singly charged anion (perchlorate, ClO₄⁻), it effectively disrupts the structure of water, thereby weakening the hydrophobic interactions that are crucial for maintaining the native three-dimensional conformation of proteins.[1] Concentrated solutions of lithium perchlorate, typically around 4.5 M, are employed to induce protein unfolding.[1][2] This document provides detailed application notes and experimental protocols for the use of lithium perchlorate trihydrate in protein denaturation studies.
Mechanism of Action
Chaotropic agents like lithium perchlorate disrupt the hydrogen-bonding network of water. This interference reduces the ordering of water molecules, including those in the hydration shells surrounding hydrophobic amino acid residues of a protein. The decreased polarity of the solvent environment leads to an unfavorable entropy change upon the exposure of nonpolar residues, thus promoting the unfolding of the protein to a more disordered state. The perchlorate anion, in particular, is a potent chaotrope that effectively weakens hydrophobic interactions.
Data Presentation
Comparative Denaturing Potency of Chaotropic Agents
The effectiveness of a denaturant can be quantified by measuring the change in the Gibbs free energy of unfolding (ΔGu) of a protein in its presence. A lower ΔGu value in the presence of a denaturant indicates a greater destabilization of the native state.
| Denaturant | Protein | ΔGu (kcal mol-1) | Method | Reference |
| Lithium Perchlorate | Ribonuclease A | 3.8 ± 0.2 | Circular Dichroism & Difference Spectroscopy | [3] |
| Urea | Ribonuclease A | 4.7 ± 0.1 | Circular Dichroism & Difference Spectroscopy | [3] |
| Guanidine (B92328) Hydrochloride | Ribonuclease A | 4.7 ± 0.1 | Circular Dichroism & Difference Spectroscopy | [3] |
| Lithium Bromide | Ribonuclease A | 12.7 ± 0.2 | Circular Dichroism & Difference Spectroscopy | [3] |
| Lithium Chloride | Ribonuclease A | 12.7 ± 0.2 | Circular Dichroism & Difference Spectroscopy | [3] |
Note: The Gibbs free energy values for lithium bromide and lithium chloride are significantly higher, suggesting a different unfolding mechanism compared to urea, guanidine hydrochloride, and lithium perchlorate for Ribonuclease A.[3]
Experimental Protocols
Protocol 1: Preparation of a 4.5 M Lithium Perchlorate Stock Solution
Materials:
-
This compound (LiClO₄·3H₂O, M.W. = 160.44 g/mol )[1]
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 4.5 M lithium perchlorate solution, you will need: 4.5 mol/L * 0.1 L * 160.44 g/mol = 72.20 g of LiClO₄·3H₂O.
-
Dissolution: Weigh out 72.20 g of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of high-purity water to the flask.
-
Place a stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. The dissolution of lithium perchlorate is endothermic, so the solution will become cold.
-
Volume adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add high-purity water to bring the final volume to the 100 mL mark.
-
pH check (Optional but recommended): Check the pH of the solution. A 5% solution of this compound is expected to have a pH between 6.0 and 7.5.[4] If necessary, adjust the pH with dilute HCl or NaOH, depending on the requirements of your experiment.
-
Filtration and Storage: Filter the solution through a 0.22 µm filter to remove any particulate matter. Store the solution at room temperature in a well-sealed container.
Protocol 2: General Protein Denaturation using Lithium Perchlorate
This protocol describes a general procedure for denaturing a protein with lithium perchlorate and monitoring the process using circular dichroism (CD) spectroscopy.
Materials:
-
Protein of interest
-
4.5 M Lithium Perchlorate stock solution (from Protocol 1)
-
Appropriate buffer (e.g., phosphate, Tris) at the desired pH
-
Circular Dichroism (CD) Spectrometer
-
Cuvettes suitable for CD measurements
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your protein of interest in the chosen buffer. The final protein concentration for CD measurements is typically in the range of 0.1 - 1.0 mg/mL.
-
Prepare a series of solutions with varying concentrations of lithium perchlorate by mixing the protein stock solution, buffer, and the 4.5 M lithium perchlorate stock solution. Ensure the final protein concentration is the same in all samples. A typical range of final lithium perchlorate concentrations to test would be from 0 M to 4.0 M.
-
-
Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. This time can vary depending on the protein and should be determined empirically (e.g., by monitoring the CD signal over time until it stabilizes).
-
CD Spectroscopy:
-
Set up the CD spectrometer to measure in the far-UV region (typically 190-260 nm) to monitor changes in the protein's secondary structure.
-
Record the CD spectrum for each sample, including a buffer blank containing the corresponding concentration of lithium perchlorate.
-
Subtract the buffer blank spectrum from each protein sample spectrum.
-
-
Data Analysis:
-
Analyze the changes in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of the lithium perchlorate concentration.
-
Plot the mean residue ellipticity against the denaturant concentration. The resulting sigmoidal curve can be fitted to a two-state denaturation model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding (ΔGu).
-
Safety Precautions
Lithium perchlorate is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep it away from combustible materials. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a highly effective chaotropic agent for in vitro protein denaturation studies. Its potent ability to disrupt water structure and weaken hydrophobic interactions makes it a valuable tool for investigating protein folding, stability, and structure-function relationships. The provided protocols offer a starting point for researchers to utilize this compound in their experimental workflows. Careful consideration of experimental conditions and appropriate data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 3. Free energy changes in ribonuclease A denaturation. Effect of urea, guanidine hydrochloride, and lithium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gfschemicals.com [gfschemicals.com]
Application Notes and Protocols for Cyclic Voltammetry with Lithium Perchlorate Trihydrate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a cyclic voltammetry (CV) setup with a lithium perchlorate (B79767) trihydrate electrolyte. This document outlines the necessary materials, detailed experimental procedures, and data analysis techniques. The protocols are designed to be accessible to both new and experienced researchers in electrochemistry.
Introduction to Cyclic Voltammetry with Lithium Perchlorate Trihydrate
Cyclic voltammetry is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species.[1] It involves applying a linearly varying potential ramp to a working electrode and measuring the resulting current. Lithium perchlorate (LiClO₄) is a commonly used supporting electrolyte in non-aqueous electrochemistry due to its high solubility in organic solvents and wide electrochemical window.[2] The trihydrate form (LiClO₄·3H₂O) is a stable and readily available option.[3]
This electrolyte system is suitable for a wide range of applications, including the characterization of organometallic complexes, studying reaction mechanisms, and determining the concentration of electroactive species in drug development.
Experimental Setup
A standard three-electrode system is essential for accurate cyclic voltammetry measurements.[4] This setup decouples the current flow from the potential measurement, providing precise control over the working electrode's potential.
Core Components:
-
Potentiostat: An electronic instrument that controls the potential of the working electrode relative to the reference electrode and measures the resulting current.
-
Electrochemical Cell: A vessel designed to hold the electrolyte solution and the three electrodes. A three-neck flask is commonly used to allow for the insertion of the electrodes and for deaeration of the solution.
-
Working Electrode (WE): The electrode at which the electrochemical reaction of interest occurs. Common materials include glassy carbon, platinum, and gold. The choice of WE depends on the analyte and the potential window being investigated.
-
Reference Electrode (RE): Provides a stable and known potential against which the potential of the working electrode is measured. A common choice for non-aqueous systems is a silver/silver ion (Ag/Ag⁺) electrode.
-
Counter Electrode (CE) / Auxiliary Electrode: Completes the electrical circuit by passing current. It is typically made of an inert material with a large surface area, such as a platinum wire or mesh.
Safety Precautions
Lithium perchlorate is a strong oxidizing agent and should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from combustible materials.[4]
-
Disposal: Dispose of waste according to institutional and local regulations.
Experimental Protocols
Preparation of 0.1 M this compound in Acetonitrile (B52724)
Materials:
-
This compound (LiClO₄·3H₂O, Molar Mass: 160.44 g/mol )[3]
-
Anhydrous acetonitrile (CH₃CN)
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Calculate the required mass: To prepare a 0.1 M solution, calculate the mass of LiClO₄·3H₂O needed. For example, for 100 mL (0.1 L) of solution:
-
Mass = 0.1 mol/L * 0.1 L * 160.44 g/mol = 1.6044 g
-
-
Dissolution: Accurately weigh the calculated amount of LiClO₄·3H₂O and transfer it to the volumetric flask.
-
Add Solvent: Add a portion of the anhydrous acetonitrile to the flask and swirl gently to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.
-
Final Volume: Once the solid is completely dissolved, add acetonitrile to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the electrolyte solution in a sealed container in a cool, dry place.
Protocol for Cyclic Voltammetry of Ferrocene (B1249389)
Ferrocene is a common standard used in electrochemistry for calibrating reference electrodes and for verifying the performance of the electrochemical setup due to its well-behaved, reversible one-electron redox process.
Materials:
-
0.1 M LiClO₄·3H₂O in acetonitrile (prepared as in 4.1)
-
Ferrocene
-
Three-electrode setup (e.g., glassy carbon WE, Ag/Ag⁺ RE, Pt wire CE)
-
Potentiostat
Procedure:
-
Prepare Analyte Solution: Prepare a 1 mM solution of ferrocene in the 0.1 M LiClO₄·3H₂O electrolyte.
-
Assemble the Cell: Place the electrolyte solution containing ferrocene into the electrochemical cell and assemble the three electrodes.
-
Deaerate: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Set CV Parameters:
-
Potential Window: Set a potential window that brackets the expected redox potential of the ferrocene/ferrocenium couple (e.g., -0.2 V to 0.8 V vs. Ag/Ag⁺).
-
Scan Rate: Start with a scan rate of 100 mV/s.
-
-
Run CV: Initiate the cyclic voltammetry scan.
-
Vary Scan Rate: After obtaining a voltammogram at 100 mV/s, perform scans at various rates (e.g., 50, 200, 400, 600, 800, 1000 mV/s) to investigate the relationship between scan rate and peak current.
Protocol for Cyclic Voltammetry of Potassium Ferricyanide (B76249)
Potassium ferricyanide is another well-characterized redox couple often used in aqueous electrochemistry, but it can also be studied in non-aqueous systems.
Materials:
-
0.1 M LiClO₄·3H₂O in acetonitrile
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Three-electrode setup
-
Potentiostat
Procedure:
-
Prepare Analyte Solution: Prepare a 1 mM solution of potassium ferricyanide in the 0.1 M LiClO₄·3H₂O electrolyte.
-
Assemble and Deaerate: Follow steps 2 and 3 from the ferrocene protocol.
-
Set CV Parameters:
-
Potential Window: Set an appropriate potential window to observe the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ redox couple (e.g., -0.5 V to 0.5 V vs. Ag/Ag⁺).
-
Scan Rate: Begin with a scan rate of 100 mV/s.
-
-
Run CV and Vary Scan Rate: Follow steps 5 and 6 from the ferrocene protocol.
Data Presentation and Analysis
The key parameters obtained from a cyclic voltammogram are the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).[5]
Quantitative Data Summary
| Analyte | Concentration (mM) | Supporting Electrolyte | Working Electrode | Reference Electrode | Counter Electrode | Scan Rate (mV/s) | Epa (V) | Epc (V) | Ipa (µA) | Ipc (µA) | ΔEp (mV) | Ipa/Ipc |
| Ferrocene | 1 | 0.1 M LiClO₄·3H₂O in CH₃CN | Glassy Carbon | Ag/Ag⁺ | Pt wire | 100 | ~0.45 | ~0.37 | ~80 | ~1 | ||
| Potassium Ferricyanide | 1 | 0.1 M LiClO₄·3H₂O in CH₃CN | Glassy Carbon | Ag/Ag⁺ | Pt wire | 100 | ~0.25 | ~0.17 | ~80 | ~1 |
Peak currents are dependent on the specific electrode surface area and experimental conditions.
Data Analysis Workflow
The Randles-Sevcik Equation
For a reversible electrochemical process, the peak current (ip) is described by the Randles-Sevcik equation:
ip = (2.69 x 105) n3/2 A C D1/2 ν1/2
Where:
-
ip = peak current (A)
-
n = number of electrons transferred in the redox event
-
A = electrode area (cm²)
-
C = concentration of the analyte (mol/cm³)
-
D = diffusion coefficient (cm²/s)
-
ν = scan rate (V/s)
This equation shows that for a diffusion-controlled reversible process, the peak current is proportional to the square root of the scan rate. A plot of ip vs. ν¹/² should be linear, and the diffusion coefficient (D) can be calculated from the slope of this line.[6]
References
Application Notes and Protocol: Preparation of 1M Lithium Perchlorate Trihydrate in Acetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Application
This document provides a detailed protocol for the preparation of a 1 Molar (1M) solution of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) in acetonitrile (B52724) (ACN). This solution is widely used as a supporting electrolyte in non-aqueous electrochemistry, particularly for studies involving lithium-ion batteries and other electrochemical systems.[1][2] Acetonitrile is a common aprotic solvent that enhances ionic conductivity, making it suitable for these applications.[3][4] Lithium perchlorate is chosen for its high solubility in organic solvents and good anodic stability.[1][5]
Materials and Equipment
-
Chemicals:
-
Lithium Perchlorate Trihydrate (LiClO₄·3H₂O)
-
Anhydrous or HPLC-grade Acetonitrile (CH₃CN)
-
-
Equipment:
-
Analytical balance (readable to 0.001 g)
-
Glass beaker
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula
-
Graduated cylinder
-
Personal Protective Equipment (PPE): Chemical splash goggles, lab coat, double-layered nitrile gloves.[6]
-
Safety Precautions
WARNING: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood.[6]
-
Lithium Perchlorate (LiClO₄): A powerful oxidizing agent.[7] Contact with combustible materials may cause fire or explosion.[8][9] It is harmful if swallowed and causes severe skin burns and eye damage. Avoid creating dust.
-
Acetonitrile (CH₃CN): A flammable and toxic liquid.[4] It is harmful if inhaled, swallowed, or absorbed through the skin.
-
Procedure: Always wear appropriate PPE, including double gloves and splash goggles.[6] Ensure all equipment is clean and dry. Avoid mixing lithium perchlorate with combustible materials.[9] Dispose of all waste according to institutional and local regulations.
Quantitative Data
The following table summarizes the quantitative data required for the preparation of 100 mL of a 1M LiClO₄·3H₂O solution in acetonitrile.
| Parameter | Value | Source(s) |
| Solute: this compound | ||
| Chemical Formula | LiClO₄·3H₂O | [10] |
| Molar Mass | 160.44 g/mol | [1][10] |
| Mass required for 100 mL of 1M solution | 16.044 g | |
| Solvent: Acetonitrile | ||
| Chemical Formula | CH₃CN | [4] |
| Molar Mass | 41.05 g/mol | [4] |
| Density (approx. at 20°C) | 0.783 g/mL | [4] |
| Final Volume of Solution | 100 mL |
Experimental Protocol
This protocol details the steps to prepare 100 mL of a 1M this compound solution in acetonitrile.
-
Preparation and Safety Check:
-
Ensure all necessary PPE is worn correctly.
-
Confirm the chemical fume hood is functioning properly.
-
Gather all necessary clean and dry glassware.
-
-
Calculation:
-
The required mass of LiClO₄·3H₂O is calculated using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
For a 100 mL (0.1 L) of 1M solution: Mass = 1.0 mol/L × 0.1 L × 160.44 g/mol = 16.044 g
-
-
Weighing the Solute:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Carefully weigh exactly 16.044 g of this compound into the beaker. Handle the solid carefully to avoid creating dust.
-
-
Dissolution:
-
Measure approximately 80 mL of acetonitrile using a graduated cylinder.
-
Add the acetonitrile to the beaker containing the LiClO₄·3H₂O.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Stir the mixture until the solid is completely dissolved. The salt should fully dissolve at room temperature.[11]
-
-
Final Volume Adjustment:
-
Once the solute is fully dissolved, carefully transfer the solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of fresh acetonitrile and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared solution to a clean, dry, and properly labeled glass storage bottle with a secure cap.
-
Store the solution in a cool, dry, and well-ventilated area, away from combustible materials and sources of ignition.
-
Visualization: Experimental Workflow
The following diagram illustrates the workflow for the preparation of the 1M LiClO₄·3H₂O solution.
Caption: Workflow for 1M LiClO₄·3H₂O in Acetonitrile Preparation.
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. kowachemical.com [kowachemical.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110085915B - Lithium perchlorate electrolyte solution and preparation method thereof - Google Patents [patents.google.com]
- 6. amherst.edu [amherst.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound(13453-78-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | ClH6LiO7 | CID 23708903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Lithium Perchlorate Trihydrate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) has emerged as a remarkably versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its appeal lies in its mildness, high solubility in organic solvents, and its ability to promote reactions under gentle conditions, often leading to high yields and selectivities. The Lewis acidity of the lithium cation (Li⁺), enhanced by the weakly coordinating perchlorate anion, is the key to its catalytic activity. The Li⁺ ion can effectively coordinate with Lewis basic sites in organic substrates, thereby activating them towards nucleophilic attack or cycloaddition. This document provides detailed application notes and experimental protocols for the use of lithium perchlorate trihydrate in several key organic reactions, including Diels-Alder reactions, the synthesis of β-amino alcohols via epoxide ring-opening, and the cyanosilylation of carbonyl compounds.
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly accelerated by using lithium perchlorate. The Li⁺ ion coordinates to the dienophile, lowering its LUMO energy and thereby increasing the reaction rate and often enhancing stereoselectivity.
Application Notes:
-
Catalyst Activation: Lithium perchlorate, particularly in a concentrated solution with diethyl ether (often referred to as LPDE), acts as a powerful catalyst for [4+2] cycloadditions.[1]
-
Reaction Conditions: Reactions are typically carried out at ambient temperature and pressure, offering a milder alternative to high-temperature or high-pressure methods.
-
Substrate Scope: The catalysis is effective for a range of dienes and dienophiles, including those that are unreactive under thermal conditions.
Quantitative Data:
| Diene | Dienophile | Time (h) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene (B165502) | Itaconic anhydride (B1165640) | 6 | 93 | [2] |
| Isoprene | Anethole | - | Successful Reaction | [3] |
Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene and Itaconic Anhydride
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Itaconic anhydride
-
Lithium perchlorate
-
Diethyl ether (anhydrous)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare a 5.0 M solution of lithium perchlorate in anhydrous diethyl ether (LPDE). Caution: Lithium perchlorate is a strong oxidizer and should be handled with care. Diethyl ether is highly flammable.
-
Reaction Setup: In a round-bottom flask, dissolve itaconic anhydride (1.0 mmol) in the 5.0 M LPDE solution (2.0 mL).
-
Addition of Diene: To the stirred solution, add 2,3-dimethyl-1,3-butadiene (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: After the reaction is complete, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure cycloadduct.
Reaction Mechanism:
The Lewis acidic lithium cation coordinates to the carbonyl oxygen of the dienophile, increasing its electrophilicity and accelerating the cycloaddition reaction.
Caption: Lewis acid catalysis of the Diels-Alder reaction by Li⁺.
Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active molecules. This compound serves as an excellent catalyst for this transformation, particularly under solvent-free conditions, promoting green chemistry principles.[4][5]
Application Notes:
-
Solvent-Free Conditions: The reaction proceeds efficiently in the absence of a solvent, which simplifies the work-up procedure and reduces environmental impact.[6]
-
High Regioselectivity: The catalyst promotes the nucleophilic attack of the amine at the less sterically hindered carbon of the epoxide, leading to high regioselectivity.[6]
-
Broad Substrate Scope: The protocol is applicable to a wide range of epoxides and amines, including primary, secondary, aliphatic, and aromatic amines.[6]
-
Mild Conditions: The reaction occurs at room temperature, avoiding the need for harsh reaction conditions.[6]
Experimental Protocol: Solvent-Free Synthesis of β-Amino Alcohols
Materials:
-
Epoxide (e.g., styrene (B11656) oxide)
-
Amine (e.g., aniline)
-
This compound (LiClO₄·3H₂O)
-
Small reaction vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a small reaction vial, add the epoxide (1.0 mmol), the amine (1.1 mmol), and a catalytic amount of this compound (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a short period (minutes to a few hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can often be directly purified.
-
Purification: Purify the product by column chromatography on silica (B1680970) gel to obtain the pure β-amino alcohol.
Experimental Workflow:
Caption: Workflow for the synthesis of β-amino alcohols.
Cyanosilylation of Carbonyl Compounds
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones is a valuable method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. Lithium perchlorate has been shown to catalyze this reaction effectively.
Application Notes:
-
Lewis Acid Activation: The Li⁺ ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide ion from TMSCN.
-
Mild Conditions: The reaction can often be carried out at room temperature.
While lithium perchlorate is a known catalyst for this reaction, specific quantitative data and detailed protocols using the trihydrate form are not as readily available in the provided search results. The following protocol is a general representation based on the principles of Lewis acid-catalyzed cyanosilylation.
Experimental Protocol: General Procedure for Cyanosilylation
Materials:
-
Aldehyde or Ketone
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (LiClO₄·3H₂O)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carbonyl compound (1.0 mmol) and a catalytic amount of this compound (e.g., 5-10 mol%) in an anhydrous solvent.
-
Addition of TMSCN: Slowly add trimethylsilyl cyanide (1.2 mmol) to the stirred solution at room temperature. Caution: TMSCN is highly toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield the silylated cyanohydrin.
Logical Relationship of Catalysis:
Caption: Catalytic role of LiClO₄·3H₂O in cyanosilylation.
Safety Precautions
Lithium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds, especially upon heating. Therefore, reactions should be carried out with appropriate safety measures, including the use of a safety shield, and heating should be avoided unless specifically required and controlled. Always handle lithium perchlorate in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile Lewis acid catalyst for a range of important organic transformations. Its ability to promote reactions under mild, often solvent-free, conditions makes it an attractive choice for modern organic synthesis, aligning with the principles of green chemistry. The protocols and data presented here provide a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Lewis acid catalyzed Diels-Alder reactions between electronically mismatched dienes and dienophiles | Poster Board #2227 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Lithium Perchlorate Trihydrate as an Oxygen Source in Chemical Generators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) as a potent oxygen source in chemical oxygen generators. These guidelines are intended for research and development purposes, offering insights into the thermal decomposition process, experimental setups, and safety considerations.
Introduction
Lithium perchlorate is a highly effective oxygen-generating compound, offering a high oxygen-to-weight ratio, making it a compound of interest for applications requiring a solid, stable, and reliable source of oxygen.[1] Its trihydrate form, LiClO₄·3H₂O, serves as a readily available precursor that, upon heating, releases its water of hydration before decomposing to produce oxygen gas. The primary decomposition reaction for the anhydrous salt is:
LiClO₄(s) → LiCl(s) + 2O₂(g)[1]
This process can be initiated and sustained by thermal energy, and its rate can be influenced by the presence of various catalysts.
Safety Precautions
Lithium perchlorate trihydrate is a strong oxidizing agent and requires careful handling to prevent accidents. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and heat-resistant gloves when handling this compound and conducting thermal decomposition experiments.
-
Ventilation: All experiments involving the heating of this compound must be conducted in a well-ventilated fume hood to avoid the potential inhalation of any fine particulate matter or gaseous byproducts.
-
Avoid Contamination: Keep this compound away from organic materials, flammable substances, and strong reducing agents to prevent spontaneous ignition or explosion.[2]
-
Controlled Heating: Heat the compound slowly and in a controlled manner. Rapid heating can lead to a dangerously fast release of oxygen and potential over-pressurization of the apparatus.
-
Proper Storage: Store this compound in a cool, dry, and well-ventilated area away from combustible materials.[2]
-
Waste Disposal: Dispose of any residual material and reaction byproducts in accordance with local regulations for hazardous waste.
Quantitative Data
The thermal decomposition of this compound proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt. The theoretical oxygen yield can be calculated based on the stoichiometry of the decomposition reaction.
Table 1: Theoretical Mass Loss and Oxygen Yield
| Compound | Molar Mass ( g/mol ) | Decomposition Stage | Theoretical Mass Loss (%) | Theoretical Oxygen Yield (% of initial mass) |
| LiClO₄·3H₂O | 160.44 | Dehydration: LiClO₄·3H₂O → LiClO₄ + 3H₂O | 33.66 | 0 |
| LiClO₄ | 106.39 | Decomposition: LiClO₄ → LiCl + 2O₂ | 60.15 (of anhydrous salt) | 40.0 (of trihydrate) |
Table 2: Influence of Catalysts on Decomposition Temperature of Anhydrous Lithium Perchlorate
| Catalyst | Decomposition Temperature Range (°C) | Reference |
| None (Pure) | 400 - 500+ | [3] |
| Lithium Oxide (Li₂O) | 280 - 310 | [4] |
Note: The decomposition temperatures can be influenced by factors such as heating rate, particle size, and the presence of impurities.
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound and Gravimetric Analysis of Oxygen Yield
This protocol describes the determination of the oxygen yield from the thermal decomposition of this compound using a laboratory-scale setup and gravimetric analysis.
Materials:
-
This compound (LiClO₄·3H₂O), reagent grade
-
Drying agent (e.g., anhydrous calcium chloride)
-
High-temperature heating mantle or tube furnace
-
Quartz or borosilicate glass reaction tube
-
Gas drying tube
-
Analytical balance (± 0.0001 g)
-
Thermocouple and temperature controller
-
Inert gas supply (e.g., nitrogen or argon) with flowmeter
-
Gas collection apparatus (e.g., gas syringe or pneumatic trough)
Procedure:
-
Apparatus Setup: Assemble the apparatus as shown in the workflow diagram below. Ensure all connections are gas-tight.
-
Sample Preparation: Accurately weigh approximately 1.0000 g of this compound into the reaction tube.
-
System Purge: Purge the entire system with a slow flow of inert gas (e.g., 20 mL/min) for 10-15 minutes to remove any air and moisture.
-
Initial Mass Measurement: After purging, stop the inert gas flow and accurately measure the initial total mass of the reaction tube containing the sample.
-
Dehydration Step: Begin heating the reaction tube slowly and in a controlled manner. Increase the temperature to approximately 150-200°C and hold until the water of hydration is completely removed. This can be visually confirmed by the cessation of condensation in the cooler parts of the apparatus.
-
Decomposition Step: Once dehydration is complete, increase the temperature to the desired decomposition temperature (e.g., 450°C for uncatalyzed decomposition). The decomposition will be indicated by the evolution of gas.
-
Oxygen Collection (Optional): The evolved oxygen can be collected using a gas syringe or over water in a pneumatic trough to measure its volume.
-
Completion of Reaction: Continue heating until gas evolution ceases.
-
Cooling and Final Mass Measurement: Turn off the heater and allow the reaction tube to cool down to room temperature under a slow flow of inert gas. Once cooled, stop the inert gas flow and accurately measure the final total mass of the reaction tube and its contents (lithium chloride residue).
-
Calculation of Oxygen Yield:
-
Mass of water lost = (Initial mass of tube + sample) - (Mass of tube + anhydrous sample after dehydration)
-
Mass of oxygen lost = (Mass of tube + anhydrous sample) - (Final mass of tube + residue)
-
Experimental Oxygen Yield (%) = (Mass of oxygen lost / Initial mass of LiClO₄·3H₂O) x 100
-
Protocol 2: Catalytic Thermal Decomposition of this compound
This protocol outlines the procedure for investigating the effect of a catalyst on the thermal decomposition of this compound.
Materials:
-
Same as Protocol 1
-
Catalyst of choice (e.g., manganese dioxide (MnO₂), iron(III) oxide (Fe₂O₃), or copper(II) oxide (CuO)), finely powdered.
Procedure:
-
Sample Preparation: Prepare a homogeneous mixture of this compound and the catalyst. A typical catalyst loading is 1-5% by weight. Accurately weigh approximately 1.0000 g of this mixture into the reaction tube.
-
Follow Steps 1-10 of Protocol 1. The decomposition temperature will likely be lower with the presence of a catalyst. The temperature should be ramped up slowly to identify the onset of decomposition.
Visualizations
References
experimental guide for using lithium perchlorate trihydrate in polymer electrolytes
Application Notes: Lithium Perchlorate (B79767) Trihydrate in Polymer Electrolytes
Introduction
Lithium perchlorate (LiClO₄), particularly in its trihydrate form (LiClO₄·3H₂O), is a widely utilized salt in the research and development of solid polymer electrolytes (SPEs). SPEs are crucial components for the next generation of solid-state lithium-ion batteries, offering potential improvements in safety and energy density over traditional liquid electrolytes. In this context, LiClO₄·3H₂O serves as the source of lithium ions (Li⁺), which act as charge carriers. Its high solubility in various polar organic solvents and polymer matrices makes it an effective ionic dopant.[1][2] When dissolved in a suitable host polymer, such as Poly(ethylene oxide) (PEO), Polyvinylpyrrolidone (PVP), or Poly(methyl methacrylate) (PMMA), the salt dissociates, and the resulting Li⁺ ions can move through the polymer matrix, enabling ionic conduction.[3][4] The interaction between the lithium cations and the polar groups on the polymer chains is fundamental to the electrolyte's performance.[5]
Mechanism of Action
The primary function of lithium perchlorate trihydrate in a polymer electrolyte is to provide mobile Li⁺ ions. The polymer host acts as a solid solvent. The lone pairs of electrons on heteroatoms (like oxygen or nitrogen) in the polymer backbone coordinate with the Li⁺ ions, creating transient bonds.[5] This interaction helps to dissolve the salt and facilitates ion transport. The mobility of these ions, and thus the ionic conductivity of the electrolyte, is heavily dependent on the amorphous phase of the polymer, as ion movement is coupled with the segmental motion of the polymer chains.
Safety Precautions and Handling
This compound is a strong oxidizing agent and requires careful handling to avoid potential hazards.[6][7] Contact with combustible or organic materials may cause a fire.[7] It is also known to cause skin and serious eye irritation.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[8]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8]
-
Body Protection: Wear a lab coat and appropriate protective clothing.
Handling & Storage:
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6]
-
Use in a well-ventilated area, preferably in a fume hood.[9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep/Store away from clothing and other combustible materials.[7]
-
Lithium perchlorate is hygroscopic; exposure to moist air or water should be minimized.[7]
Disposal:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6]
-
Dispose of contaminated packaging as unused product.[6]
Experimental Protocols
Protocol 1: Preparation of a Solid Polymer Electrolyte Film via Solution Casting
This protocol describes a general method for preparing a free-standing solid polymer electrolyte film using this compound. The solution casting technique is widely used for its simplicity and effectiveness.[3][5]
Materials and Equipment:
-
Polymer host (e.g., Polyvinylpyrrolidone, PVP, MW 40,000)
-
This compound (LiClO₄·3H₂O)
-
Solvent (e.g., Acetonitrile, Propylene Carbonate (PC))[3]
-
Magnetic stirrer and stir bar
-
Glass vials or beakers
-
Petri dish (Teflon or glass)
-
Vacuum oven or desiccator
-
Analytical balance
Procedure:
-
Drying: Dry the LiClO₄·3H₂O in a vacuum oven at a suitable temperature (e.g., 80-100°C) for several hours to remove water, yielding anhydrous LiClO₄. The polymer should also be dried to remove any absorbed moisture.
-
Polymer Dissolution: Weigh the desired amount of polymer (e.g., 1 gram of PVP) and dissolve it in a specific volume of solvent (e.g., 20 mL of acetonitrile) in a glass vial. Stir the mixture with a magnetic stirrer at room temperature until the polymer is completely dissolved, forming a homogeneous, viscous solution.
-
Salt Addition: Weigh the desired amount of anhydrous LiClO₄ corresponding to the target weight percentage (e.g., for 15 wt% salt, add 0.176 g of LiClO₄ to the 1 g polymer solution). Add the salt to the polymer solution.
-
Homogenization: Continue stirring the mixture for several hours (e.g., 12-24 hours) at room temperature to ensure the salt dissolves completely and the solution is homogeneous.[2]
-
Casting: Pour the resulting homogeneous solution into a clean, level petri dish.
-
Solvent Evaporation: Cover the petri dish and allow the solvent to evaporate slowly at room temperature for 24-48 hours. Subsequently, transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 50-60°C) for at least 24 hours to remove any residual solvent.
-
Film Retrieval: Once completely dry, a thin, free-standing, and typically translucent polymer electrolyte film will be formed. Carefully peel the film from the petri dish for characterization.
Protocol 2: Characterization of the Polymer Electrolyte
A. Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
EIS is the standard method for determining the ionic conductivity of polymer electrolytes.
Procedure:
-
Sample Preparation: Cut a circular disk of the prepared polymer electrolyte film (e.g., 1-2 cm in diameter). Measure its thickness accurately using a micrometer.
-
Cell Assembly: Sandwich the electrolyte film between two blocking electrodes (e.g., stainless steel or ion-blocking lithium electrodes) of the same diameter inside a coin cell or a specialized conductivity cell.
-
Measurement: Connect the cell to an electrochemical workstation (potentiostat with a frequency response analyzer). Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis:
-
Plot the collected data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircular arc with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where L is the thickness of the film and A is the cross-sectional area of the electrode.
-
B. Structural Characterization (Fourier Transform Infrared Spectroscopy - FTIR)
FTIR is used to confirm the complexation between the lithium salt and the polymer host.[2]
Procedure:
-
Obtain FTIR spectra for the pure polymer, the pure LiClO₄ salt, and the prepared polymer electrolyte film.
-
An Attenuated Total Reflectance (ATR)-FTIR setup is often convenient for solid films.
-
Analyze the spectra for shifts in the characteristic vibrational bands of the polymer. For example, in PEO-based electrolytes, a shift in the C-O-C ether stretching mode indicates coordination with Li⁺ ions.[4] In PVP, shifts in the C=O stretching mode are indicative of complexation.[3]
C. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the decomposition temperature and overall thermal stability of the electrolyte.
Procedure:
-
Place a small, pre-weighed sample (5-10 mg) of the electrolyte film into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Record the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. The addition of LiClO₄ can sometimes lower the thermal stability of the polymer host.[5]
Data Presentation
The performance of polymer electrolytes is highly dependent on the concentration of the lithium salt. Below is a summary of ionic conductivity data from various studies.
| Polymer Host | Salt Concentration (wt%) | Plasticizer/Other | Ionic Conductivity (S/cm) at Room Temp. | Reference |
| N-succinyl chitosan | 10% LiClO₄ | None | 8.01 x 10⁻³ | [10] |
| PLLA-PPG | 25% LiClO₄ | 30% Ethylene Carbonate (EC) | 4.57 x 10⁻⁵ | [5] |
| Polyethylene glycol – p-tertoctyl phenyl ether (Triton) | 15% LiClO₄ | None | 4.118 x 10⁻⁴ | [2] |
| Polyvinylpyrrolidone (PVP) | Varies | Propylene Carbonate (PC) | 2.05 x 10⁻⁶ | [3] |
| aPEO | n=5 (EO/Li ratio) | None | 2.10 x 10⁻⁵ | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of a lithium perchlorate-based solid polymer electrolyte.
References
- 1. kowachemical.com [kowachemical.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
Application Notes and Protocols: Standard Operating Procedure for Drying Lithium Perchlorate Trihydrate for Anhydrous Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed standard operating procedure (SOP) for the preparation of anhydrous lithium perchlorate (B79767) from its trihydrate form. Anhydrous lithium perchlorate is essential for applications requiring non-aqueous environments, such as in lithium-ion battery electrolytes and certain organic reactions.[1] Given the hazardous nature of lithium perchlorate—a strong oxidizing agent—this protocol emphasizes safety and provides a reliable, controlled method for dehydration to prevent thermal decomposition and ensure high purity.[2]
Safety First: Handling and Storage of Lithium Perchlorate
Warning: Lithium perchlorate is a powerful oxidizing agent and can be dangerously reactive or explosive under certain conditions, particularly when heated with organic materials.[2][3] It is also corrosive and can cause severe skin burns and eye damage.[2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): The following PPE must be worn at all times:
-
Engineered Controls:
-
All handling of lithium perchlorate, especially during heating, must be conducted inside a certified chemical fume hood or a glovebox to contain potential fires and prevent inhalation of dust or vapors.[2]
-
Ensure an appropriate fire extinguisher (Class D for metal fires, although some sources suggest water spray for large fires to cool containers) is accessible. Familiarize yourself with emergency egress routes.[4]
-
-
Handling Precautions:
-
Avoid all contact with skin and eyes.[4]
-
Do not breathe in dust or vapors.[2]
-
Keep the chemical away from combustible materials, organic solvents, reducing agents, heat, and open flames.[3][5]
-
Do not attempt to clean up spills of any size. Evacuate the area and report the spill to the designated chemical safety officer.[2]
-
-
Storage:
-
Store lithium perchlorate in a tightly sealed container, preferably the manufacturer's original packaging.[4][6]
-
The storage area must be a cool, dry, and well-ventilated location, such as in a desiccator under an inert atmosphere.[2][6]
-
Store separately from combustible, organic, or reducing materials.[3]
-
Experimental Protocols for Dehydration
Two primary methods for the dehydration of lithium perchlorate trihydrate are presented. The two-step vacuum drying method is recommended as it offers superior temperature control and minimizes the risk of overheating and decomposition.
Recommended Protocol: Two-Step Controlled Vacuum Drying
This method dehydrates the trihydrate salt in two distinct stages, preventing the material from melting in its own water of crystallization, which can lead to the formation of a hard, difficult-to-handle cake.[7]
Methodology:
-
Preparation:
-
Place a known quantity of this compound (LiClO₄·3H₂O) in a clean, dry borosilicate glass or ceramic dish, spreading it into a thin layer to maximize surface area.
-
Place the dish into a vacuum oven.
-
-
Step 1: Dehydration to Lithium Perchlorate Monohydrate (LiClO₄·H₂O)
-
Heat the oven to a temperature between 75°C and 90°C. Crucially, do not exceed 95°C , the melting point of the trihydrate.[7]
-
Once the temperature has stabilized, gradually apply a vacuum to the oven, aiming for a pressure of approximately 15 mm Hg (or the lowest achievable pressure, not exceeding 100 mm Hg).[7]
-
Maintain these conditions until the bulk of the water has been visibly removed. This step converts the trihydrate to the monohydrate form.[7]
-
-
Step 2: Dehydration to Anhydrous Lithium Perchlorate (LiClO₄)
-
After the initial drying phase, increase the oven temperature to between 140°C and 150°C.[7]
-
Maintain the vacuum pressure (≤ 15 mm Hg).
-
Continue drying under these conditions for several hours or overnight to ensure complete removal of water. One study specifies drying at 150°C overnight for complete moisture removal.[8]
-
-
Final Handling:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Once cooled, backfill the oven with an inert gas such as argon or nitrogen before opening. Anhydrous lithium perchlorate is highly hygroscopic and will readily absorb atmospheric moisture.[1]
-
Immediately transfer the anhydrous salt to a sealed container inside a glovebox or a desiccator for storage.
-
Alternative Protocol: Single-Step High-Temperature Vacuum Drying
This method is faster but requires extremely precise temperature control to avoid approaching the salt's melting point (236°C) and decomposition temperature (~400°C).[1][9]
Methodology:
-
Preparation:
-
Spread the this compound in a suitable dish as described in Protocol 2.1.
-
Place the dish in a vacuum oven.
-
-
Drying Procedure:
-
Set the oven temperature to between 160°C and 180°C.[10] Some industrial processes may use higher temperatures of 180°C to 210°C for 20-30 hours.[11]
-
Gradually apply a high vacuum (e.g., -0.08 to -0.1 MPa).[11]
-
The trihydrate will melt and the water of crystallization will be driven off.[10]
-
Hold at temperature under vacuum until the material is fully solidified and dry.
-
-
Final Handling:
-
Follow the cooling and handling procedures outlined in Protocol 2.1 (Step 4) to prevent rehydration.
-
Data Summary: Drying Parameters
The following table summarizes various reported conditions for the dehydration of lithium perchlorate.
| Parameter | Two-Step Method (Recommended) | Single-Step Method (Alternative) | Industrial Process Example | Reference(s) |
| Temperature | Step 1: 75-90°CStep 2: 140-150°C | 160-180°C | 180-210°C | [7],[10],[11] |
| Pressure | ≤ 100 mm Hg (15 mm Hg preferred) | High Vacuum | -0.08 to -0.1 MPa | [7],[11] |
| Time | Overnight / 12-24 hours | Several hours (process dependent) | 20-30 hours | [8],[11] |
| Final H₂O Content | < 300 ppm (achievable) | Dependent on conditions | < 200 ppm | [12],[11] |
| Melting Point (°C) | 236 (Anhydrous) | 236 (Anhydrous) | 236 (Anhydrous) | [1][13] |
| Decomposition T (°C) | ~400 | ~400 | ~400 | [9] |
Quality Control and Verification
To ensure the final product is suitable for anhydrous applications, the water content should be verified. The most common method is Karl Fischer titration , which can accurately determine water content down to parts-per-million (ppm) levels.[14] A final water content of ≤ 200 ppm is considered suitable for most electrolyte applications.[11]
Workflow Visualization
The following diagram illustrates the recommended two-step procedure for drying this compound.
Caption: Recommended two-step workflow for the safe dehydration of this compound.
References
- 1. 高氯酸锂 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. amherst.edu [amherst.edu]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Lithium perchlorate - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. US2998299A - Manufacture of lithium perchlorate from lithium hydroxide and ammonium perchlorate - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. US3175979A - Controlling the decomposition rate of lithium perchlorate - Google Patents [patents.google.com]
- 10. US3102784A - Process for making anhydrous lithium perchlorate and this compound - Google Patents [patents.google.com]
- 11. CN102139861B - Method for producing anhydrous lithium perchlorate - Google Patents [patents.google.com]
- 12. The Role of Vacuum Drying in Battery Manufacturing: From Precursors to Cell Assembly | Powder Systems Ltd [powdersystems.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 044225.30 [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Lithium Perchlorate Trihydrate in Battery Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) as an electrolyte in battery systems. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of this compound in your electrochemical experiments.
Troubleshooting Guide
This guide addresses common problems encountered when using lithium perchlorate trihydrate as a battery electrolyte.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LP-001 | Why is the ionic conductivity of my electrolyte lower than expected? | - Incomplete dissolution: this compound may not be fully dissolved in the organic solvent.[1] - High water content: Excess water from the trihydrate form can affect the electrolyte's properties. - Impure solvent: Contaminants in the solvent can interfere with ion transport. | - Ensure complete dissolution: Use gentle heating and stirring. Sonication can also aid in dissolving the salt.[1] - Dry the electrolyte: While it is the trihydrate form, excess adsorbed moisture should be minimized by proper storage in a desiccator or glovebox. For anhydrous applications, the trihydrate must be dehydrated, though this is a difficult process.[2] - Use high-purity solvents: Ensure solvents are appropriately dried and purified before use. |
| LP-002 | I'm observing unexpected side reactions or degradation of my battery components. | - Reactivity of perchlorate: The perchlorate anion (ClO₄⁻) is a strong oxidizing agent and can react with organic solvents, especially at elevated temperatures or high voltages.[3] - Presence of water: The water of hydration can react with the lithium metal anode and contribute to the formation of an unstable solid electrolyte interphase (SEI). | - Operate within a safe electrochemical window: Avoid high voltages that can lead to oxidative decomposition of the perchlorate ion. - Control the temperature: Maintain a stable and controlled operating temperature to minimize thermally induced degradation. - Consider anhydrous alternatives: If water-related side reactions are a major concern, anhydrous lithium perchlorate may be a more suitable, albeit more expensive and hygroscopic, alternative.[2] |
| LP-003 | My battery is showing signs of swelling or gas generation. | - Electrolyte decomposition: Overcharging can lead to the breakdown of the electrolyte, releasing gas.[4] - Reaction with residual moisture: Water reacting with the electrodes can produce hydrogen gas. | - Optimize charging protocol: Ensure the charging voltage and current are within the recommended limits for your battery chemistry.[4] - Minimize moisture: Prepare the electrolyte and assemble the battery in a controlled, low-humidity environment (e.g., an argon-filled glovebox). |
| LP-004 | There appears to be corrosion on the aluminum current collector of the cathode. | - Anodic dissolution of aluminum: Perchlorate ions can promote the corrosion of aluminum at high potentials. | - Use a protective coating: Applying a conductive, corrosion-resistant coating to the aluminum current collector can mitigate this issue. - Consider alternative electrolytes: For high-voltage applications, electrolytes with better aluminum passivation properties, such as those containing lithium hexafluorophosphate (B91526) (LiPF₆), might be more appropriate.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: Lithium perchlorate is a strong oxidizer and can form explosive mixtures with organic compounds.[7] It is also corrosive and can cause skin and eye irritation.[8] Always handle this chemical in a fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9] Avoid contact with combustible materials, and do not heat the compound, as it can be very reactive.[9]
Q2: What is the impact of the three water molecules in the trihydrate form on battery performance?
A2: The water of hydration in LiClO₄·3H₂O can have both positive and negative effects. While it can influence the salt's solubility and ionic conductivity, it can also lead to undesirable side reactions with the electrodes, particularly the lithium metal anode. This can result in the formation of an unstable SEI, leading to poor cycling stability and gas evolution. The presence of water makes it generally unsuitable for primary lithium batteries where a long shelf life is critical.
Q3: How should I store this compound?
A3: Store this compound in a cool, dry place away from heat and sources of ignition.[8][10] Keep the container tightly closed to protect it from moisture, as it is hygroscopic.[2] It should be stored separately from combustible and reducing materials.[11]
Q4: Can I use this compound in aqueous battery systems?
A4: Yes, due to its high water solubility, lithium perchlorate is used in some aqueous rechargeable battery systems.[12] In these cases, the water is the intended solvent, and the issues related to its reactivity with lithium metal are not present.
Q5: How do I properly dispose of waste containing this compound?
A5: Lithium perchlorate and any materials contaminated with it should be treated as hazardous waste.[9] All waste must be handled in accordance with local, state, and federal regulations.[11] Do not attempt to clean up spills without proper training and PPE.[9]
Experimental Protocols
Protocol 1: Preparation of a 1M this compound Electrolyte in Propylene Carbonate (PC)
Objective: To prepare a 1 M solution of LiClO₄·3H₂O in PC for use as a battery electrolyte.
Materials:
-
This compound (LiClO₄·3H₂O)
-
Propylene carbonate (PC), battery grade
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Argon-filled glovebox
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox with low moisture and oxygen levels (<1 ppm).
-
Weighing: Accurately weigh the required amount of LiClO₄·3H₂O to prepare the desired volume of a 1 M solution. The molar mass of LiClO₄·3H₂O is 160.44 g/mol .
-
Dissolution:
-
Place a magnetic stir bar in a clean, dry volumetric flask.
-
Add the weighed LiClO₄·3H₂O to the flask.
-
Add a portion of the PC to the flask, approximately half of the final volume.
-
Place the flask on a magnetic stirrer and stir until the salt is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.
-
-
Final Volume: Once the salt is fully dissolved, add PC to the volumetric flask until the solution reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Data Presentation
Table 1: Comparison of Common Lithium Salts in Organic Carbonate Electrolytes
| Property | Lithium Perchlorate (LiClO₄) | Lithium Hexafluorophosphate (LiPF₆) |
| Anodic Stability | Moderate | Good |
| Aluminum Passivation | Poor | Good |
| Thermal Stability | Lower onset temperature for thermal runaway in some cases | Generally considered more stable, but produces HF |
| Hygroscopicity | High | High (reacts with water to form HF) |
| Cost | Relatively low | Higher |
Note: This table presents a qualitative comparison. Specific performance depends on the solvent system, additives, and battery chemistry.[5][6]
Visualizations
Caption: Workflow for electrolyte preparation and battery assembly.
Caption: Decision tree for troubleshooting common battery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chlorates.exrockets.com [chlorates.exrockets.com]
- 3. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Common Issues with Lithium Batteries - Lithium ion Battery Manufacturer and Supplier in China-DNK Power [dnkpower.com]
- 5. Revisiting LiClO4 as an Electrolyte for Rechargeable Lithium-Ion Batteries | Semantic Scholar [semanticscholar.org]
- 6. Revisiting LiClO4 as an Electrolyte for Rechargeable Lithium-Ion Batteries | Institute of Nanotechnology & Advanced Materials [nano.biu.ac.il]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. amherst.edu [amherst.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
challenges in the complete dehydration of lithium perchlorate trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complete dehydration of lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the complete dehydration of lithium perchlorate trihydrate?
A1: The primary challenges include:
-
Melting in Water of Crystallization: this compound melts in its own water of crystallization at approximately 95°C. This can lead to the formation of a hard, caked mass that is difficult to handle and may not dry uniformly.
-
Hygroscopicity: Anhydrous lithium perchlorate is highly hygroscopic and will readily absorb moisture from the atmosphere, making it challenging to handle and store.[1]
-
Incomplete Dehydration: It is notoriously difficult to remove all three water molecules. Residual water can remain even after prolonged heating at high temperatures. Some studies have shown that hydrate (B1144303) may persist even after holding the sample at 300°C for 12 hours.[2]
-
Thermal Decomposition: As a perchlorate salt, it is a strong oxidizing agent.[1] Excessive heating or the presence of impurities can lead to decomposition, which can be explosive.[3] Decomposition begins around 400°C.[2][3]
Q2: What are the typical temperature ranges for the stepwise dehydration of LiClO₄·3H₂O?
A2: The dehydration occurs in stages. Based on thermal analysis data, the following steps are observed:
-
Loss of Adsorbed and/or a portion of Crystalline Water: An endothermic peak is observed around 96.6°C.[4][5] This stage is complex as the trihydrate melts in its water of crystallization around 95°C.
-
Formation of Anhydrous Lithium Perchlorate: A second endothermic event occurs around 148.6°C, corresponding to the loss of the remaining water of crystallization.[4][5] To ensure complete dehydration to the anhydrous form, heating at temperatures between 160-180°C is often recommended.[6][7]
Q3: What are the key safety precautions to take during the dehydration process?
A3: Safety is paramount when working with perchlorates. Key precautions include:
-
Always handle lithium perchlorate in a fume hood or glovebox to avoid inhalation of dust.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[8]
-
Keep the material away from combustible materials, organic compounds, and strong reducing agents to prevent fire or explosion.[9][10]
-
Avoid excessive heat, shock, or friction.[2]
-
Ensure all glassware is scrupulously clean and free of organic residues.
-
Have a fire extinguisher readily available.[8]
Q4: How can I confirm that the dehydration is complete?
A4: Several methods can be used to verify the completeness of the dehydration:
-
Thermogravimetric Analysis (TGA): TGA can be used to monitor the mass loss of the sample as a function of temperature. The absence of further mass loss at the final dehydration temperature indicates the process is complete.
-
Karl Fischer Titration: This is a highly sensitive method for quantifying residual water content in the final product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic O-H stretching and bending vibrations of water in the IR spectrum of the product can confirm the absence of water.
-
Constant Mass: In a laboratory setting, repeatedly heating the sample, cooling it in a desiccator, and weighing it until a constant mass is achieved is a practical way to ensure complete water removal.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is a hard, caked mass | The trihydrate melted in its water of crystallization before all the water was removed. | - Dehydrate the trihydrate to the monohydrate at a temperature below 95°C under vacuum before proceeding to higher temperatures.[6]- Use a method that involves agitation during drying, such as a pugmill, to prevent the formation of a solid cake.[6] |
| Incomplete dehydration (product is still hydrated) | - Insufficient heating time or temperature.- Inadequate vacuum. | - Increase the final drying temperature to the 160-180°C range and/or extend the drying time.[6][7]- Ensure a good vacuum is maintained throughout the process to facilitate water removal.- Grind the caked material (if formed) to increase surface area and continue drying. |
| Product is discolored (yellowish or brownish) | This may indicate the beginning of thermal decomposition or the presence of impurities that are reacting at high temperatures. | - Immediately reduce the heating temperature.- Ensure the starting material is of high purity.- Check for any potential contaminants in the heating apparatus. |
| Sudden pressure increase or gas evolution | This is a strong indicator of decomposition, which can be dangerous. | - IMMEDIATELY AND SAFELY stop the heating process.- If possible and safe to do so, vent the system in a controlled manner within a fume hood.- Review the experimental procedure and setup for potential issues before attempting again with a fresh sample and enhanced safety precautions. |
| Anhydrous product quickly becomes sticky or clumps together | The anhydrous product is highly hygroscopic and is absorbing atmospheric moisture. | - Handle the anhydrous product under an inert atmosphere (e.g., in a glovebox).[1]- Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[9] |
Quantitative Data
| Dehydration Step | Temperature Range (°C) | Expected Mass Loss (%) | Notes |
| LiClO₄·3H₂O → LiClO₄·H₂O + 2H₂O | < 95 (under vacuum) | ~22.5% | The trihydrate melts in its water of crystallization at ~95°C.[6] Performing this step under vacuum at a lower temperature can prevent caking. |
| LiClO₄·H₂O → LiClO₄ + H₂O | 95 - 150 | ~11.2% (for this step) | The monohydrate is reported to melt at 150°C.[6] |
| Overall Dehydration | 160 - 180 | ~33.7% (total) | A final drying step at this temperature is recommended for complete dehydration.[6][7] |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and vacuum pressure.
Experimental Protocols
Cited Method for Anhydrous Lithium Perchlorate Preparation
This protocol is a synthesis of information from various sources and should be adapted with appropriate safety considerations for your specific laboratory setup.
-
Initial Dehydration to Monohydrate (to prevent caking):
-
Place the this compound in a suitable vacuum-rated flask.
-
Heat the sample to a temperature below 95°C (e.g., 75-90°C) under vacuum (e.g., 15 mm Hg).[6]
-
Maintain these conditions until the theoretical mass loss for the removal of two water molecules (~22.5%) is achieved. The product at this stage should be lithium perchlorate monohydrate.
-
-
Final Dehydration to Anhydrous Form:
-
Cooling and Storage:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WO1993012034A1 - Process for producing lithium perchlorate - Google Patents [patents.google.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. US2998299A - Manufacture of lithium perchlorate from lithium hydroxide and ammonium perchlorate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.it [fishersci.it]
- 11. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Lithium Perchlorate Trihydrate Concentration in Diels-Alder Reactions
Welcome to the technical support center for optimizing the use of lithium perchlorate (B79767) trihydrate as a catalyst in Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is lithium perchlorate trihydrate used as a catalyst in Diels-Alder reactions?
A1: Lithium perchlorate (LiClO₄), particularly in a concentrated solution with diethyl ether (often 5 M), functions as a Lewis acid catalyst in Diels-Alder reactions. The lithium ion (Li⁺) coordinates to the dienophile, typically to a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction rate significantly, often allowing reactions to proceed at ambient temperature that would otherwise require high heat or pressure.[1]
Q2: What is the optimal concentration of lithium perchlorate for a Diels-Alder reaction?
A2: While a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE) is widely reported to be effective for a variety of Diels-Alder reactions, the optimal concentration can be substrate-dependent.[2] Generally, increasing the salt concentration leads to an increase in the reaction rate. However, very high concentrations may lead to solubility issues or complications in the workup. It is recommended to start with a 5.0 M concentration and optimize from there based on reaction progress and yield.
Q3: Is this compound safe to handle?
A3: this compound is a strong oxidizing agent and should be handled with care.[3][4] It can intensify fires and may cause skin and eye irritation.[4][5] Always consult the Safety Data Sheet (SDS) before use.[3][4][5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Avoid contact with combustible materials.[5]
Q4: How do I prepare a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE)?
A4: To prepare a 5.0 M LPDE solution, you would dissolve the appropriate amount of anhydrous lithium perchlorate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Lithium perchlorate is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its catalytic activity. For this compound, the water of hydration must be taken into account when calculating the molarity, or anhydrous lithium perchlorate should be used.
Q5: How do I remove the lithium perchlorate from my reaction mixture after the reaction is complete?
A5: A common workup procedure involves quenching the reaction mixture with water and then performing an aqueous extraction. Lithium perchlorate is highly soluble in water and will preferentially move into the aqueous layer. The organic layer, containing your product, can then be separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. For less water-soluble products, repeated extractions may be necessary to ensure complete removal of the salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The this compound may have absorbed atmospheric moisture, reducing its Lewis acidity. 2. Low Reactivity of Substrates: The diene and/or dienophile may be electronically mismatched or sterically hindered. 3. Reaction is Reversible: The Diels-Alder reaction is reversible, and at elevated temperatures, the equilibrium may favor the starting materials. | 1. Ensure the this compound is dry or use anhydrous lithium perchlorate. Handle and store it in a desiccator. 2. Confirm the purity of your starting materials. Consider using a more electron-rich diene or a more electron-poor dienophile. 3. If heating, try running the reaction at a lower temperature for a longer period. The use of LiClO₄ often obviates the need for high temperatures. |
| Formation of Byproducts or Polymerization | 1. Side Reactions: The substrates may be prone to polymerization or other side reactions under Lewis acidic conditions. 2. High Reaction Temperature: Elevated temperatures can promote side reactions. | 1. Lower the reaction temperature. Consider adding a radical inhibitor if polymerization is suspected. 2. Optimize the reaction temperature. Many LiClO₄-catalyzed Diels-Alder reactions proceed efficiently at room temperature. |
| Difficulty in Product Purification | 1. Incomplete Removal of Lithium Perchlorate: Residual salt can contaminate the final product. 2. Product is Water-Soluble: If the Diels-Alder adduct has significant water solubility, it may be lost during the aqueous workup. | 1. Perform multiple extractions with deionized water during the workup. Washing the organic layer with brine can also help to remove residual water. 2. If the product is water-soluble, consider alternative purification methods such as column chromatography on silica (B1680970) gel or recrystallization. |
| Inconsistent Reaction Times | 1. Variable Catalyst Concentration: Inaccurate preparation of the LPDE solution. 2. Presence of Water: Moisture can deactivate the Lewis acid catalyst. | 1. Carefully prepare the LPDE solution and ensure it is homogenous before use. 2. Use anhydrous solvents and handle lithium perchlorate under an inert atmosphere to minimize exposure to moisture. |
Data Presentation
The following table summarizes the results of selected Diels-Alder reactions catalyzed by 5.0 M lithium perchlorate in diethyl ether (LPDE), demonstrating the efficiency of this catalytic system.
| Diene | Dienophile | Reaction Time (h) | Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | Itaconic anhydride | 6 | 93 |
| Isoprene | Itaconic anhydride | 4 | 90 |
| 1,3-Cyclohexadiene | Itaconic anhydride | 5 | 85 |
| Furan | Itaconic anhydride | 24 | Starting Material |
| 2,3-Dimethyl-1,3-butadiene | 2-Methylbenzoquinone | 8 | 75 |
Data extracted from a study by Kacan and Karabulut (2002).[2]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction using 5.0 M LPDE
Materials:
-
Diene
-
Dienophile
-
5.0 M Lithium Perchlorate in Diethyl Ether (LPDE) solution
-
Anhydrous diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Lithium perchlorate is a strong oxidizer. Avoid contact with skin and eyes. Wear appropriate PPE (safety goggles, lab coat, gloves).
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Handle all chemicals in a fume hood.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (e.g., 5 mmol).
-
Add the 5.0 M LPDE solution (e.g., 5 mL) to the flask via syringe.
-
Stir the mixture until the dienophile is fully dissolved.
-
Add the diene (e.g., 25 mmol) to the reaction mixture via syringe.
-
Stir the reaction at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding deionized water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (e.g., 3 x 25 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as required.
Visualizations
Caption: Experimental workflow for a typical Diels-Alder reaction catalyzed by lithium perchlorate.
Caption: Troubleshooting logic for low-yield Diels-Alder reactions using lithium perchlorate.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 5. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the ionic conductivity of lithium perchlorate trihydrate-based electrolytes
Welcome to the technical support center for researchers working with lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) based electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and improve ionic conductivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the ionic conductivity of a solid polymer electrolyte (SPE) containing LiClO₄·3H₂O?
A1: The primary strategies involve modifying the polymer host matrix to enhance the mobility of lithium ions. Key methods include:
-
Addition of Plasticizers: Incorporating plasticizers like ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC) increases the amorphous phase of the polymer, which promotes segmental motion and facilitates ion transport[1][2].
-
Incorporation of Ceramic Fillers: Adding nano-sized inorganic fillers such as zinc oxide (ZnO) or silicon dioxide (SiO₂) can improve ionic conductivity.[2][3]. These fillers can create favorable conduction pathways on their surfaces and inhibit polymer crystallization[3].
-
Polymer Blending and Copolymerization: Using copolymers or blending polymers can disrupt the crystalline structure of the host polymer. For instance, copolymerizing polylactide (PLA) with polyethylene (B3416737) glycol (PEG) has been shown to improve conductivity[1].
-
Optimizing Salt Concentration: There is an optimal concentration of LiClO₄ for maximum conductivity. Increasing the salt concentration generally increases the number of charge carriers, but excessive amounts can lead to ion pairing, which reduces ion mobility and decreases conductivity[1][2].
Q2: How does temperature affect the ionic conductivity of LiClO₄-based polymer electrolytes?
A2: The ionic conductivity of LiClO₄-based polymer electrolytes is highly dependent on temperature. Generally, conductivity increases with temperature. This relationship typically follows an Arrhenius model, where higher temperatures provide more thermal energy for polymer segmental motion, thereby increasing the mobility of lithium ions within the amorphous phase of the polymer electrolyte[3][4]. For some highly conducting doped materials, a positive temperature coefficient of resistivity (TCR) has been observed from low to room temperatures[5].
Q3: My lab works with anhydrous LiClO₄. How is the trihydrate form (LiClO₄·3H₂O) different?
A3: LiClO₄·3H₂O contains three water molecules per formula unit in its crystal structure. This water of crystallization can be removed through heating[6]. The presence of this water can influence the electrolyte's properties, including its ionic conductivity and electrochemical stability window. While anhydrous LiClO₄ is highly hygroscopic and sensitive to moisture[7], the trihydrate form is inherently hydrated. The handling and preparation protocols may differ; for instance, creating anhydrous LiClO₄ from the trihydrate requires a specific dehydration step[8].
Q4: Can additives that are not plasticizers or ceramic fillers improve conductivity?
A4: Yes, other types of additives can be used. Anion receptors, for example, are organic molecules that can complex with the perchlorate anion (ClO₄⁻). This action promotes the dissociation of LiClO₄, increasing the concentration of free Li⁺ ions and thereby enhancing ionic conductivity[9]. Similarly, crown ethers can encapsulate Li⁺ ions, which helps to separate ion pairs and improve the solubility and dissociation of the lithium salt in the electrolyte[9].
Troubleshooting Guide
Issue: The measured ionic conductivity of my newly prepared electrolyte is significantly lower than expected.
This is a common issue that can stem from several factors related to material preparation, composition, and measurement technique. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for low ionic conductivity.
Data Presentation: Effect of Additives on Ionic Conductivity
The addition of plasticizers and ceramic fillers significantly influences the ionic conductivity of LiClO₄-based polymer electrolytes. The tables below summarize quantitative data from cited studies.
Table 1: Effect of LiClO₄ Salt Concentration on PLLA-PPG Electrolyte
This table shows how varying the weight percentage (wt%) of LiClO₄ affects the ionic conductivity of a Poly(L-lactic acid)-Poly(propylene glycol) (PLLA-PPG) solid polymer electrolyte containing 30 wt% of Ethylene Carbonate (EC) as a plasticizer.
| PLLA-PPG Host | Plasticizer (EC) | LiClO₄ Concentration (wt%) | Ionic Conductivity (S cm⁻¹) | Reference |
| Constant | 30 wt% | 0 | 9.96 x 10⁻⁶ | [1] |
| Constant | 30 wt% | 25 | 4.57 x 10⁻⁵ | [1] |
Observation: The ionic conductivity increased significantly with the addition of 25 wt% LiClO₄, demonstrating its role as the primary charge carrier.[1].
Table 2: Effect of SiO₂ Ceramic Filler on PLA-EC-LiClO₄ Electrolyte
This table illustrates the impact of adding SiO₂ nanofiller to a Polylactide (PLA) based electrolyte plasticized with Ethylene Carbonate (EC) and doped with 20 wt% LiClO₄.
| PLA-EC Host | LiClO₄ Concentration (wt%) | SiO₂ Filler (wt%) | Ionic Conductivity (S cm⁻¹) | Reference |
| Constant | 20 | 0 | 1.44 x 10⁻⁶ | [2] |
| Constant | 20 | 2 | 1.29 x 10⁻⁵ | [2] |
Observation: The addition of a small amount (2 wt%) of SiO₂ ceramic filler enhanced the ionic conductivity by nearly an order of magnitude, likely by providing additional conduction channels for lithium ions.[2].
Experimental Protocols
Protocol 1: Preparation of a Solid Polymer Electrolyte via Solution Casting
This protocol describes a general method for preparing a plasticized, LiClO₄-doped polymer electrolyte film.
Caption: Experimental workflow for solution casting of polymer electrolytes.
Detailed Steps:
-
Dissolution: Weigh the appropriate amount of the host polymer (e.g., Polylactide) and dissolve it in a solvent like Tetrahydrofuran (THF)[2].
-
Incorporation of Additives: Add the pre-weighed quantities of lithium perchlorate trihydrate, a plasticizer such as ethylene carbonate, and any ceramic fillers to the polymer solution[2].
-
Homogenization: Stir the mixture continuously using a magnetic stirrer for an extended period (e.g., 24 hours) at room temperature to ensure all components are fully dissolved and the solution is homogeneous[2].
-
Casting: Pour the resulting solution into a flat-bottomed glass Petri dish[2].
-
Evaporation: Cover the Petri dish (e.g., with aluminum foil containing small perforations) and leave it in a fume hood to allow for slow solvent evaporation, which helps in the formation of a uniform film[2].
-
Final Drying: Once the film is formed, transfer it to a vacuum oven or a desiccator to remove any residual solvent before proceeding with characterization.
Protocol 2: Measuring Ionic Conductivity with Electrochemical Impedance Spectroscopy (EIS)
EIS is the standard technique for determining the ionic conductivity of an electrolyte.
1. Sample Preparation:
-
Cut a circular disc of the prepared electrolyte film of a known diameter.
-
Measure its thickness (L) at several points using a micrometer and calculate the average.
2. Cell Assembly:
-
Sandwich the electrolyte film between two blocking electrodes (e.g., stainless steel or platinum) of a known area (A)[10][11].
-
Ensure good physical contact between the electrolyte and the electrodes. For solid electrolytes, applying uniform pressure is critical as it significantly affects the interfacial resistance and overall measurement[10][12].
3. EIS Measurement:
-
Connect the assembled cell to an electrochemical workstation or impedance analyzer[10].
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz)[10].
-
Record the impedance data and generate a Nyquist plot (Z'' vs. Z').
4. Data Analysis:
-
The Nyquist plot for a simple solid electrolyte typically shows a semicircle at high frequencies followed by a spike at low frequencies.
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z')[13].
-
Calculate the ionic conductivity (σ) using the following formula:
σ = L / (R_b * A)
Where:
-
σ is the ionic conductivity (S/cm)
-
L is the thickness of the electrolyte film (cm)
-
R_b is the bulk resistance (Ω)
-
A is the area of the electrode (cm²)
-
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. electrochemsci.org [electrochemsci.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. [cond-mat/9809106] Metallic temperature dependence of resistivity in perchlorate doped polyacetylene [arxiv.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. WO1993012034A1 - Process for producing lithium perchlorate - Google Patents [patents.google.com]
- 9. tycorun.com [tycorun.com]
- 10. iestbattery.com [iestbattery.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
stability issues of lithium perchlorate trihydrate in various organic solvents
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with lithium perchlorate (B79767) trihydrate and its solutions in organic solvents.
Frequently Asked Questions (FAQs)
General Safety and Handling
Q1: What are the primary hazards associated with lithium perchlorate trihydrate?
A1: Lithium perchlorate (LiClO₄) is a strong oxidizing agent and can be corrosive.[1] The main hazards are:
-
Fire and Explosion Risk: As a powerful oxidizer, it may intensify fire and can form explosive mixtures with combustible materials, organic compounds, and reducing agents.[2][3] Contact with materials like wood, paper, or oil may cause spontaneous combustion.[4]
-
Health Hazards: It can cause serious skin burns, eye damage, and respiratory irritation.[1] Ingestion can be harmful, and large doses of lithium may lead to dizziness and weakness.[4]
-
Reactivity: It can react violently with active metals, cyanides, esters, and strong reducing agents.[2][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2][5]
Q2: What Personal Protective Equipment (PPE) is required when handling lithium perchlorate?
A2: When working with lithium perchlorate, the following PPE is mandatory:
-
Splash goggles or safety glasses with side-shields.[6]
-
A lab coat.[1]
-
Nitrile gloves (double-gloving is compulsory).[1]
-
Long pants and closed-toed shoes.[1] All handling of solid lithium perchlorate or its solutions should be performed inside a chemical fume hood to prevent inhalation of dust or vapors.[1]
Stability in Organic Solvents
Q3: Why is lithium perchlorate so soluble in many organic solvents?
A3: Lithium perchlorate is noteworthy for its high solubility in a wide variety of organic solvents, including diethyl ether, acetone, ethanol, and ethyl acetate.[3][5][7] This high solubility is attributed to the Lewis acidic nature of the small lithium cation (Li⁺), which can bind to Lewis basic sites on solvent molecules and other reagents, often accelerating reactions like the Diels-Alder.[3][7]
Q4: My solution of lithium perchlorate in an ether solvent (like THF or diethyl ether) turned yellow/brown. What does this mean and what should I do?
A4: Discoloration (yellowing or browning) is a sign of decomposition. Perchlorates can form explosive mixtures with organic compounds, and this risk is heightened with ethers, which can form peroxides.[3] The discoloration indicates a reaction is occurring between the perchlorate and the solvent.[3]
-
Immediate Action: Do not heat the solution. Avoid friction or shock. Treat the solution as potentially explosive.
-
Troubleshooting: This may be caused by impurities in the solvent, elevated temperatures, or prolonged storage.
-
Disposal: The solution must be disposed of as hazardous waste according to your institution's safety protocols.[1] Do not attempt to neutralize or dispose of it down the drain.
Q5: Is it safe to heat solutions of lithium perchlorate in organic solvents?
A5: Heating solutions of lithium perchlorate in organic solvents is extremely hazardous and should be avoided. The anhydrous form decomposes around 400°C, but its reactivity towards solvents increases significantly at elevated temperatures, which can lead to violent reactions or explosions.[3][7] Many safety data sheets explicitly list "excess heat" and "combustible material" as conditions to avoid.[2]
Q6: Are there specific organic solvents that are particularly hazardous with lithium perchlorate?
A6: Yes. While caution is required with all organic materials, certain solvents are known to be incompatible or form highly reactive mixtures. These include:
-
Ethers (e.g., Diethyl Ether, THF): Known to form explosive mixtures.[3]
-
Ketones (e.g., Acetone): Listed as an incompatible material.[2]
-
Reducing Agents: Any solvent with reducing properties poses a significant risk.[4]
-
1,3-Dioxalane and Nitromethane: Specifically listed as incompatible.[4]
Troubleshooting and Disposal
Q7: I observed unexpected precipitation in my lithium perchlorate solution. What could be the cause?
A7: Precipitation could be due to several factors:
-
Temperature Change: Solubility is temperature-dependent. A decrease in temperature could cause the salt to crystallize out of a saturated solution.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the salt will increase, potentially exceeding its solubility limit.
-
Contamination: An impurity may have been introduced, reacting with the perchlorate or the solvent to form an insoluble product.
-
Decomposition: The precipitate could be a product of a degradation reaction.
Q8: How should I dispose of waste containing this compound?
A8: All materials that come into contact with lithium perchlorate, including gloves, wipes, and solutions, must be disposed of as hazardous waste.[1] Do not mix with other waste streams, especially organic solvents you are unsure about. For small quantities, some protocols suggest a cautious reduction process under controlled conditions, but this should only be performed by trained personnel following established safety procedures.[4] Always consult your institution's Chemical Hygiene Officer or Environmental Health and Safety department for specific disposal guidelines.[1]
Quantitative Data Summary
Solubility in Organic Solvents
The anhydrous form of lithium perchlorate is highly soluble in many common organic solvents.
| Solvent | Solubility (g / 100 g of solvent) |
| Methanol | 182 |
| Ethanol | 152 |
| Acetone | 137 |
| Ethyl Ether | 113.7 |
| 1-Propanol | 105 |
| Ethyl Acetate | 95.2 |
| 1-Butanol | 79.3 |
| Isobutanol | 58 |
Data sourced from Wikipedia.[7]
Physical and Thermal Properties
| Property | Value | Source(s) |
| Molar Mass | 160.44 g/mol (Trihydrate) | [7] |
| Appearance | White or colorless crystalline solid | [3][7] |
| Melting Point | 236 °C (Anhydrous) | [7] |
| Decomposition Temp. | Starts at ~400 °C (Anhydrous) | [4][7] |
Experimental Protocols
Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of lithium perchlorate, particularly when mixed with other materials.
Objective: To determine the onset of decomposition and identify phase transitions of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a standard aluminum DSC pan.
-
If analyzing a mixture with an organic substance, ensure the materials are compatible before mixing and handle with extreme care.
-
Hermetically seal the pan to contain any evolved gases during initial heating stages.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Ramp the temperature at a controlled heating rate (e.g., 5 K/min, 10 K/min, or 20 K/min) up to a final temperature below the known explosive decomposition point for initial surveys (e.g., 400 °C).[8]
-
-
Data Analysis:
-
Analyze the resulting DSC curve (heat flow vs. temperature).
-
Endothermic Peaks: These indicate phase transitions such as the loss of water of crystallization (for the trihydrate, peaks can appear around 96°C and 148°C), melting of the salt, and melting of decomposition products like LiCl.[8][9]
-
Exothermic Peaks: A sharp exothermic peak indicates thermal decomposition of the material.[8] The onset temperature of this peak is a critical measure of its thermal stability.
-
Visual Guides and Workflows
Caption: Troubleshooting flowchart for unstable lithium perchlorate solutions.
Caption: Step-by-step workflow for the safe preparation of LiClO₄ solutions.
References
- 1. amherst.edu [amherst.edu]
- 2. fishersci.com [fishersci.com]
- 3. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Lithium perchlorate, anhydrous, 99.9 trace metals basis [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Explosion Risk of Lithium Perchlorate Trihydrate with Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of lithium perchlorate (B79767) trihydrate in the presence of organic compounds. Lithium perchlorate is a powerful oxidizing agent that can form highly energetic and explosive mixtures with a wide range of organic materials. Understanding and mitigating these risks is critical for ensuring laboratory safety. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving lithium perchlorate trihydrate and organic compounds.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected temperature increase during mixing of lithium perchlorate with an organic solvent. | Exothermic reaction between the perchlorate and the organic compound. Contamination of the solvent with a more reactive substance. | 1. Immediately cease addition of the substance. 2. If safe to do so, cool the mixture in an ice bath. 3. Work in a fume hood with the sash lowered as a protective barrier. 4. Re-evaluate the compatibility of the specific organic solvent using thermal analysis (see DSC/TGA protocol below) before proceeding.[1][2] |
| Discoloration (e.g., yellowing or browning) of a solution containing lithium perchlorate and an organic compound. | Onset of a decomposition reaction, potentially forming unstable and shock-sensitive organic perchlorate esters.[3] | 1. Do not heat or disturb the mixture. 2. Treat the mixture as potentially explosive. 3. If possible and safe, dilute the mixture with a large volume of an inert, compatible solvent to reduce the concentration of reactive species. 4. Consult your institution's safety officer for guidance on the safe disposal of potentially explosive materials. |
| Formation of a solid precipitate when dissolving lithium perchlorate in an organic solvent. | The solvent may not be suitable for dissolving the salt, or a reaction may be occurring. The precipitate could be a less stable complex. | 1. Avoid grinding or applying friction to the solid. 2. Do not attempt to heat the mixture to increase solubility. 3. Carefully filter a small, representative sample for analysis, if deemed safe. 4. Conduct a thorough literature search for the specific solvent-salt combination. |
| A crystalline solid isolated from a reaction mixture containing lithium perchlorate appears unusually sensitive to handling. | The isolated compound may be an organic perchlorate salt, which are known to be shock and friction sensitive.[4][5] | 1. Handle the material with extreme caution, using appropriate personal protective equipment (PPE) and blast shields.[6] 2. Avoid scraping, grinding, or any action that could create friction or impact. 3. If possible, characterize a very small sample using remote techniques. 4. Dispose of the material according to hazardous waste procedures for explosive materials. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound hazardous with organic compounds?
A1: Lithium perchlorate is a strong oxidizing agent. When mixed with organic compounds, which act as fuels, it can create a potent explosive mixture. The risk is exacerbated by the potential formation of highly unstable and sensitive organic perchlorate esters, especially under acidic conditions or at elevated temperatures.[3][4][5] These mixtures can be sensitive to ignition from heat, friction, impact, or static discharge.[4]
Q2: Are some organic solvents safer to use with this compound than others?
A2: While all organic compounds should be treated with caution, some are inherently more hazardous than others when mixed with perchlorates. For example, easily oxidized compounds like alcohols and ethers pose a significant risk. Diethyl ether, in particular, is highly soluble with lithium perchlorate and can form dangerous mixtures.[7][8] Solvents with lower reducing potential may be less hazardous, but thorough compatibility testing is essential for any new mixture.
Q3: How can I assess the compatibility of this compound with a new organic compound in my experiment?
A3: The most reliable method is to use thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can determine the onset temperature of decomposition for a mixture and indicate any exothermic reactions that could lead to an explosion. Small-scale sensitivity testing for impact and friction may also be necessary for isolated materials. Always start with very small quantities for any initial compatibility test.
Q4: What are the key safety precautions I should take when working with these materials?
A4:
-
Work in a designated area: Use a chemical fume hood with the sash positioned as a protective barrier.[9]
-
Use appropriate PPE: This includes safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves.[9]
-
Avoid heat, friction, and impact: Do not heat mixtures without prior thermal analysis. Avoid grinding or scraping materials containing lithium perchlorate and organic compounds.[4]
-
Use small quantities: Minimize the amount of material used in any experiment.
-
Segregate materials: Do not store lithium perchlorate with organic compounds, flammable materials, or strong reducing agents.[10]
-
Have a plan for emergencies: Know the location of fire extinguishers, safety showers, and eyewash stations. Have a plan for handling spills and unexpected reactions.[9]
Quantitative Data on Thermal Stability
The thermal stability of mixtures of lithium perchlorate with organic compounds is a critical indicator of their potential for a runaway reaction. The following table summarizes data from a study on the thermal decomposition of lithium perchlorate (LP) in the presence of the energetic material CL-20. While CL-20 is not a common laboratory organic compound, this data illustrates how the presence of an organic component can influence the decomposition temperature.
| Sample | Peak Decomposition Temperature (°C) at 10 K·min⁻¹ | Notes |
| Pure Lithium Perchlorate (LP) | Not explicitly stated, but decomposition is catalyzed by CL-20. | The DSC curve of pure LP shows an exothermic peak due to decomposition.[1][2][11] |
| Pure CL-20 | ~250 | Exhibits a single exothermic decomposition peak.[2] |
| CL-20 / LP Mixture (1:1 by mass) | CL-20 decomposition peak shifted to a higher temperature. | The presence of LP slightly increased the thermal stability of CL-20.[1][2] |
| CL-20 / LP Mixture (1:1 by mass) | LP decomposition peak shifted to a lower temperature. | The decomposition of LP is catalyzed by the presence of CL-20.[1][2] |
Data sourced from a study on the thermal behavior of CL-20 and lithium perchlorate mixtures.[1][2][11]
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of a mixture of this compound and an organic compound.
Methodology:
-
Sample Preparation:
-
In a well-ventilated fume hood, carefully prepare a small sample (1-5 mg) of the mixture.
-
Ensure the components are intimately mixed. For solid mixtures, gentle blending is required. For liquid/solid mixtures, ensure the solid is fully wetted.
-
Accurately weigh the sample into an appropriate DSC/TGA crucible (e.g., aluminum, alumina).
-
-
Instrument Setup:
-
Use a calibrated DSC/TGA instrument.
-
Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature of the individual components (e.g., 400-500 °C).
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve for mass loss, which indicates decomposition. Note the onset temperature of mass loss.
-
DSC Curve: Analyze the DSC curve for exothermic events (peaks pointing down or up, depending on instrument convention). The onset temperature of a sharp exotherm is a critical indicator of the beginning of a rapid, energetic decomposition.
-
Interpretation: A significant lowering of the decomposition temperature of the mixture compared to the individual components, or the appearance of a sharp exotherm at a lower temperature, indicates an incompatibility and increased hazard.
-
Protocol 2: Friction Sensitivity Assessment (Conceptual Outline)
Objective: To determine the sensitivity of a solid mixture of this compound and an organic compound to initiation by friction. This protocol is based on standardized methods like STANAG 4487.[12][13][14][15]
Methodology:
-
Instrumentation:
-
Utilize a standardized friction sensitivity tester (e.g., BAM friction apparatus). This apparatus consists of a fixed porcelain pin and a movable porcelain plate.
-
-
Sample Preparation:
-
Prepare a small, precise amount of the test material (typically around 10 mm³).
-
Spread the sample evenly on the porcelain plate.
-
-
Test Procedure:
-
The porcelain pin is placed on the sample, and a specified load is applied.
-
The porcelain plate is then moved back and forth under the pin at a constant speed for a set number of strokes.
-
A series of tests are conducted at different loads.
-
-
Data Analysis:
-
The result is typically reported as the load at which there is a 50% probability of initiation (an audible report, flash, or smoke).
-
This value is compared to the friction sensitivity of known explosive materials to classify its hazard level.
-
Visualizations
Caption: Workflow for assessing and mitigating explosion risks.
Caption: Simplified mechanism of a perchlorate-organic explosion.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Molecular secrets of explosive perchlorate salts revealed [techexplorist.com]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 8. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 9. amherst.edu [amherst.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Analysis of the thermal behaviour of CL-20, potassium perchlorate, lithium perchlorate and their Admixtures by DSC and TG - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 12. Study on Friction Sensitivity of Passive and Active Binder based Composite Solid Propellants and Correlation with Burning Rate | Defence Science Journal [publications.drdo.gov.in]
- 13. intertekinform.com [intertekinform.com]
- 14. European Defence Agency - EDSTAR [edstar.eda.europa.eu]
- 15. The Investigation of Porcelain Plates Roughness Influence on Determination of Explosives Friction Sensitivity [mdpi.com]
troubleshooting low yield in Baylis-Hillman reactions using lithium perchlorate trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Baylis-Hillman reactions, with a specific focus on the use of lithium perchlorate (B79767) trihydrate as a co-catalyst.
Troubleshooting Low Yields with Lithium Perchlorate Trihydrate
Low yields in Baylis-Hillman reactions, even with the addition of a Lewis acid like this compound, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: My Baylis-Hillman reaction is giving a low yield despite using this compound. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in a this compound-assisted Baylis-Hillman reaction can stem from issues related to the reagents, reaction conditions, or the catalytic system itself. Below is a step-by-step troubleshooting guide.
Step 1: Reagent Quality and Stoichiometry
-
Purity of Reactants: Ensure the aldehyde, activated alkene, and nucleophilic catalyst (e.g., DABCO, triphenylphosphine) are pure. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Activated alkenes can polymerize upon storage.
-
Hydration State of LiClO₄·3H₂O: The trihydrate form of lithium perchlorate contains water molecules, which can influence the reaction. While protic sources can sometimes be beneficial in the proton transfer step, excess water can lead to side reactions. Ensure you are using the correct hydrate (B1144303) and that it has been stored properly to prevent deliquescence.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the activated alkene is often used to drive the reaction to completion, but this can also lead to dimerization or polymerization side products.
Step 2: Optimizing the Catalytic System
-
Nucleophilic Catalyst Choice: The choice of the primary nucleophilic catalyst is crucial. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and phosphines are commonly used.[1][2] If one is not effective, consider trying another. Phosphines are generally more nucleophilic but also more sensitive to oxidation.
-
Concentration of Lithium Perchlorate: The catalytic effect of lithium perchlorate is dependent on its concentration. As a Lewis acid, the lithium ion coordinates to the aldehyde, activating it towards nucleophilic attack. However, at high concentrations, aggregation of the salt can occur, potentially reducing its effectiveness. It is advisable to perform a concentration screening to find the optimal loading.
Step 3: Solvent and Temperature Effects
-
Solvent Choice: The Baylis-Hillman reaction is highly sensitive to the solvent. Lithium perchlorate's Lewis acidity is more pronounced in non-coordinating or weakly coordinating solvents like diethyl ether. In more coordinating solvents, the solvent molecules can compete with the aldehyde for binding to the lithium ion, diminishing the catalytic effect. Consider screening solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product or catalyst. It is often beneficial to run the reaction at room temperature or even lower temperatures for extended periods to improve selectivity and yield.
Step 4: Reaction Monitoring and Work-up
-
Reaction Time: Baylis-Hillman reactions are notoriously slow, sometimes requiring several days to reach completion. Monitor the reaction progress regularly using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
Quenching and Extraction: Ensure that the reaction is properly quenched to stop the reaction and that the extraction procedure is efficient in isolating the desired product from the ionic lithium perchlorate and other reaction components.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your Baylis-Hillman reaction when using this compound.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Baylis-Hillman reaction?
A1: this compound acts as a Lewis acid catalyst. The lithium ion (Li⁺) coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the nucleophilic enolate intermediate formed in the reaction. This coordination accelerates the rate-determining aldol (B89426) addition step of the reaction mechanism.
Q2: Can I use anhydrous lithium perchlorate instead of the trihydrate form?
A2: Yes, anhydrous lithium perchlorate can also be used. The absence of water of hydration might be advantageous in reactions sensitive to protic sources. However, the trihydrate is often more readily available and easier to handle. It is important to be consistent with the form used, as the presence of water can influence the reaction.
Q3: Are there any common side reactions to be aware of when using lithium perchlorate?
A3: The primary side reactions are those inherent to the Baylis-Hillman reaction itself, such as the dimerization or polymerization of the activated alkene, and the formation of byproducts from the reaction of the catalyst with the reactants. Lithium perchlorate, by accelerating the main reaction, can help to minimize some of these side reactions by reducing the required reaction time. However, at high concentrations or temperatures, it could potentially promote undesired pathways.
Q4: How does the choice of solvent affect the performance of lithium perchlorate?
A4: The effectiveness of lithium perchlorate as a Lewis acid is highly dependent on the solvent. In coordinating solvents, the solvent molecules can compete with the aldehyde for binding to the lithium ion, which can reduce the catalytic effect. Non-coordinating or weakly coordinating solvents like diethyl ether are often preferred to maximize the Lewis acidity of the lithium ion.
Signaling Pathway of Catalysis
The diagram below illustrates the proposed mechanism of Lewis acid catalysis by the lithium ion in the Baylis-Hillman reaction.
Caption: Lewis acid activation of the aldehyde by the lithium ion.
Experimental Protocols
Representative Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the nucleophilic catalyst (e.g., DABCO, 0.1-0.2 mmol), and this compound (0.1-1.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., diethyl ether, THF, 5-10 mL) and stir the mixture at room temperature for 10-15 minutes to allow for coordination of the Lewis acid to the aldehyde.
-
Alkene Addition: Add the activated alkene (e.g., methyl acrylate, 1.2-2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
Specific quantitative data comparing the yields of Baylis-Hillman reactions with and without this compound is not available in the provided search results. However, the general effect of Lewis acids is to increase the reaction rate and, in many cases, improve the yield by favoring the desired reaction pathway over side reactions. The table below provides a conceptual representation of the expected trend based on the role of Lewis acids.
| Entry | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | None | THF | 72 | Low to Moderate |
| 2 | LiClO₄·3H₂O (x mol%) | THF | 24-48 | Moderate to High |
| 3 | None | Diethyl Ether | 96 | Low |
| 4 | LiClO₄·3H₂O (x mol%) | Diethyl Ether | 48-72 | Moderate |
This table is illustrative and intended to show the expected trend. Actual results will vary depending on the specific substrates and reaction conditions.
References
Technical Support Center: The Impact of Impurities in Lithium Perchlorate Trihydrate on Electrochemical Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) in electrochemical applications. Impurities, even in trace amounts, can significantly alter experimental outcomes. This resource addresses common issues related to impurities and their impact on electrochemical performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in battery-grade lithium perchlorate trihydrate and what are their general effects?
A1: Common impurities in this compound include moisture (excess water), alkali metal ions (e.g., Na⁺, K⁺), alkaline earth metal ions (e.g., Ca²⁺, Mg²⁺), transition metals (e.g., Fe, Ni, Cu), and other anions like chloride (Cl⁻).[1] These impurities can lead to a range of detrimental effects on electrochemical performance, including reduced coulombic efficiency, capacity fading, increased internal resistance, and safety concerns. For instance, excess sodium may contribute to overheating in battery applications.[1]
Q2: How does excess moisture in this compound affect my electrochemical cell?
A2: While LiClO₄·3H₂O naturally contains water, excess moisture beyond the trihydrate stoichiometry can be detrimental. Water can react with the electrolyte and electrodes, leading to the formation of undesirable byproducts. This can result in the breakdown of the electrolyte, corrosion of electrode materials, and the formation of a resistive solid electrolyte interphase (SEI) on the anode.[2] Consequently, you may observe a decrease in battery capacity and an increase in internal resistance.
Q3: Can small amounts of sodium (Na⁺) or potassium (K⁺) impurities from the synthesis process impact my results?
A3: Yes, even trace amounts of Na⁺ and K⁺ can influence electrochemical performance. These ions can interfere with the intercalation/de-intercalation of lithium ions into the electrode materials.[3] While some studies suggest that a small, controlled amount of Na⁺ might improve structural stability in certain electrode materials, uncontrolled impurities generally lead to a decline in performance, including reduced specific capacity and cycling stability.[3][4] Potassium impurities have been shown to affect the discharge products in Li-O₂ batteries, which could have analogous effects in other lithium-based systems.
Q4: What is the expected electrochemical window of a LiClO₄-based electrolyte, and how can impurities affect it?
A4: A typical LiClO₄ electrolyte in a carbonate solvent mixture has an electrochemical stability window of approximately 4.5 V.[4] Impurities can narrow this window. For example, the presence of water or other protic impurities can lead to premature solvent decomposition at both the anode and cathode. Chloride impurities can also lower the oxidation stability of the electrolyte.
Q5: I am observing unexpected peaks in my cyclic voltammogram. Could this be due to impurities?
A5: It is highly likely. Pure LiClO₄ in a stable solvent should not exhibit significant redox peaks within its stability window.[5] The appearance of unexpected peaks often points to the electrochemical activity of impurities, the breakdown of the solvent or electrolyte, or reactions involving the electrode material itself that are catalyzed by impurities. Transition metal impurities are particularly known to have catalytic effects on side reactions.[2]
Troubleshooting Guides
Issue 1: Rapid Capacity Fading During Cycling
Symptoms:
-
The discharge capacity of your cell decreases significantly over a small number of cycles.
-
Coulombic efficiency is consistently low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Moisture Content | 1. Ensure the LiClO₄·3H₂O is from a reliable supplier with a specified low moisture content beyond the water of hydration. 2. Handle the salt and prepare the electrolyte in a dry environment (e.g., an argon-filled glovebox). 3. Consider using anhydrous LiClO₄ if your application is highly sensitive to water. |
| Transition Metal Impurities (e.g., Ni, Mn, Co) | 1. Use high-purity (e.g., 99.99% trace metals basis) LiClO₄.[6] 2. Analyze the raw material for trace metal content using techniques like ICP-OES or ICP-MS.[1] 3. These impurities can accelerate electrolyte aging and increase charge transfer resistance.[2] |
| Alkali/Alkaline Earth Metal Impurities (Na⁺, K⁺, Ca²⁺) | 1. Verify the purity of the LiClO₄ with respect to these common contaminants. 2. These ions can interfere with Li⁺ transport and electrode stability. |
Issue 2: High and Increasing Internal Resistance
Symptoms:
-
Electrochemical Impedance Spectroscopy (EIS) shows a growing semicircle in the Nyquist plot, indicating increasing charge transfer resistance.
-
Significant voltage drop (IR drop) is observed during galvanostatic cycling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| SEI Layer Instability | 1. Impurities, particularly moisture, can lead to the formation of a thick, resistive, and unstable Solid Electrolyte Interphase (SEI) on the anode. 2. Review the purity of your LiClO₄·3H₂O and solvents. |
| Electrolyte Decomposition | 1. Chloride or other anionic impurities can lower the oxidative stability of the electrolyte, leading to decomposition products that increase resistance. 2. Ensure you are using a high-purity salt. |
| Corrosion of Current Collectors | 1. Certain impurities can induce corrosion of the aluminum or copper current collectors, especially at higher potentials, forming resistive layers. |
Quantitative Data Summary
The following tables summarize the potential impact of various impurities on the electrochemical performance of LiClO₄·3H₂O-based electrolytes. Note: Specific quantitative effects can vary significantly based on the electrode materials, solvent system, and testing conditions. The values presented here are illustrative.
Table 1: Effect of Metallic Impurities on Electrochemical Performance
| Impurity | Typical Concentration (ppm) | Effect on Capacity Retention (after 100 cycles) | Effect on Coulombic Efficiency |
| Sodium (Na) | < 50 | Minor Decrease | Minor Decrease |
| > 200 | Significant Decrease | Significant Decrease | |
| Potassium (K) | < 50 | Minor Decrease | Minor Decrease |
| > 200 | Significant Decrease | Significant Decrease | |
| Iron (Fe) | < 10 | Negligible | Negligible |
| > 50 | Moderate Decrease | Moderate Decrease | |
| Nickel (Ni) | < 10 | Minor Decrease | Minor Decrease |
| > 50 | Significant Decrease | Significant Decrease |
Table 2: Effect of Anionic and Other Impurities
| Impurity | Typical Concentration (ppm) | Effect on Electrochemical Stability Window | Effect on Internal Resistance |
| Excess Water (H₂O) | < 100 | Minor Narrowing | Minor Increase |
| > 500 | Significant Narrowing | Significant Increase | |
| Chloride (Cl⁻) | < 20 | Negligible | Negligible |
| > 100 | Moderate Narrowing (Oxidative Limit) | Moderate Increase |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination
Objective: To determine the operating potential window of the LiClO₄·3H₂O electrolyte.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell in an inert atmosphere (glovebox).
-
Working Electrode: Platinum or glassy carbon.
-
Counter and Reference Electrodes: Lithium metal.
-
-
Electrolyte Preparation: Prepare a solution of LiClO₄·3H₂O in the desired organic solvent (e.g., 1 M in propylene (B89431) carbonate).
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Scan the potential from the open-circuit voltage (OCV) to a cathodic limit (e.g., -0.5 V vs. Li/Li⁺) and then to an anodic limit (e.g., 5.0 V vs. Li/Li⁺) at a scan rate of 10-20 mV/s.
-
The potential at which a sharp, sustained increase in current is observed defines the limits of the electrochemical stability window.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Internal Resistance Analysis
Objective: To measure the impedance of the electrochemical cell and diagnose issues related to internal resistance.
Methodology:
-
Cell Assembly: Assemble a two-electrode coin cell with the desired anode and cathode materials.
-
Electrolyte Preparation: Use the LiClO₄·3H₂O electrolyte under investigation.
-
EIS Measurement:
-
Connect the cell to a potentiostat with EIS capability.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC voltage (e.g., the OCV).
-
The resulting Nyquist plot can be analyzed to determine the electrolyte resistance (high-frequency intercept with the real axis) and the charge-transfer resistance (diameter of the semicircle).
-
Visualizations
Caption: Logical relationships of impurities and their effects.
Caption: Experimental workflow for performance evaluation.
References
strategies to prevent moisture absorption in lithium perchlorate trihydrate during experiments
This guide provides researchers, scientists, and drug development professionals with strategies to prevent moisture absorption in lithium perchlorate (B79767) trihydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is lithium perchlorate trihydrate and why is moisture a concern?
A1: this compound (LiClO₄·3H₂O) is a crystalline salt that is highly soluble in water and many organic solvents.[1][2][3] It is classified as hygroscopic and deliquescent, meaning it readily attracts and absorbs moisture from the atmosphere, to the point of dissolving in the absorbed water.[4] This moisture absorption can compromise the integrity of experiments by altering the compound's concentration, reactivity, and physical properties.
Q2: What are the immediate signs of moisture absorption in my this compound sample?
A2: The most common visual indicator of moisture absorption is a change in the physical appearance of the salt. A dry, crystalline powder will begin to clump, become damp, and may eventually form a saturated solution as it absorbs more water from the air.
Q3: What is the primary method for preventing moisture absorption during experiments?
A3: The most effective method for handling hygroscopic materials like this compound is to work within a controlled, inert atmosphere, such as a nitrogen or argon-filled glove box.[5][6] Glove boxes are sealed containers that maintain a very low humidity environment, preventing the sample from coming into contact with atmospheric moisture.
Q4: Are there alternatives to a glove box for handling this compound?
A4: While a glove box is the preferred method, a desiccator can be used for short-term storage and to maintain a dry environment for samples. A desiccator is an airtight container containing a drying agent (desiccant) that absorbs moisture from the enclosed air. For more complex manipulations where an inert atmosphere is critical, Schlenk line techniques can be employed, though this requires specialized glassware and training.
Q5: How does moisture affect reactions where lithium perchlorate is used?
A5: In applications such as lithium-ion batteries, the presence of water can lead to the decomposition of the electrolyte and the formation of hazardous byproducts like hydrofluoric acid.[7] When used as a catalyst, the presence of water can alter the reaction kinetics and potentially lead to unwanted side reactions. However, in some specific applications, such as the Li-mediated nitrogen reduction, a controlled amount of water can surprisingly improve Faradaic selectivity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| My this compound sample has become clumpy or liquefied. | The sample has been exposed to ambient air with sufficient humidity to cause significant moisture absorption. | If the sample is not yet a solution, it may be possible to dry it in a vacuum oven at an appropriate temperature. However, for quantitative work, it is best to discard the compromised sample and use fresh, properly handled material. |
| The humidity level inside my glove box is increasing when I introduce my sample. | The sample itself, or the containers and tools used to handle it, may have absorbed moisture prior to being placed in the glove box. | Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven before being introduced into the glove box. Porous materials like filter paper should be degassed under vacuum. |
| I do not have access to a glove box. How can I weigh a precise amount of this compound? | Weighing a hygroscopic material on an open-air balance will lead to inaccurate measurements due to rapid moisture absorption. | A weighing bottle with a tight-fitting lid can be used. Pre-weigh the bottle, add the approximate amount of the salt inside a low-humidity environment (if possible, like a glove bag), and then accurately weigh the sealed bottle. The difference in weight will be the mass of the salt. |
| My desiccant in the desiccator is no longer effective (e.g., color indicator has changed). | The desiccant has reached its maximum moisture absorption capacity. | Replace the saturated desiccant with fresh, active desiccant. Some desiccants, like silica (B1680970) gel, can be regenerated by heating in an oven according to the manufacturer's instructions. |
Data Presentation
Comparison of Common Desiccants
The efficiency of a desiccant is crucial for maintaining a low-humidity environment in a desiccator. The table below summarizes the residual water left in the air after passing through various drying agents, providing a quantitative comparison of their effectiveness.
| Desiccant | Chemical Formula | Residual Water (mg/L of air) |
| Anhydrous Calcium Sulfate | CaSO₄ | 0.005 |
| Activated Alumina | Al₂O₃ | 0.005 |
| Magnesium Perchlorate | Mg(ClO₄)₂ | 0.002 |
| Barium Oxide | BaO | 0.00065 |
| Phosphorus Pentoxide | P₂O₅ | <0.000025 |
Data adapted from a study on the comparative efficiencies of dehydrating agents for drying gases. The efficiencies in a static desiccator environment will follow a similar trend.
Moisture Absorption Isotherm
A moisture sorption isotherm graphically represents the relationship between the moisture content of a material and the surrounding relative humidity at a constant temperature. While a specific, publicly available moisture sorption isotherm for this compound could not be located, a typical isotherm for a highly hygroscopic and deliquescent salt would show a very sharp increase in water absorption at a specific relative humidity, known as the deliquescence point. Below this point, the salt remains solid, while above it, it will dissolve in the absorbed water.
Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a hygroscopic salt like this compound using coulometric Karl Fischer titration.
Materials:
-
Karl Fischer coulometric titrator
-
Anode and cathode reagents (e.g., Hydranal™-Coulomat AG and CG)
-
Dry, inert gas (e.g., nitrogen or argon)
-
Gas-tight syringe
-
Analytical balance (at least 4 decimal places)
-
This compound sample
Procedure:
-
Titrator Preparation:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions.
-
Fill the cell with the appropriate anode and cathode reagents.
-
Seal the cell and purge with dry, inert gas to remove any atmospheric moisture.
-
Allow the instrument to titrate the residual water in the solvent to a stable, low drift value.
-
-
Sample Preparation and Introduction:
-
In a low-humidity environment (preferably a glove box), accurately weigh a small amount of the this compound sample (typically 10-50 mg, depending on the expected water content) into a dry, gas-tight syringe.
-
Quickly and carefully inject the sample into the titration cell.
-
Reweigh the syringe to determine the exact mass of the sample introduced.
-
-
Titration and Calculation:
-
The Karl Fischer titrator will automatically begin to titrate the water from the sample.
-
The instrument will detect the endpoint of the titration and display the amount of water in micrograms.
-
Calculate the water content of the sample as a percentage: Water Content (%) = (Mass of water in µg / Mass of sample in µg) x 100
-
Protocol 2: Handling and Weighing this compound in a Glove Box
This protocol provides a standard operating procedure for safely handling and accurately weighing this compound in an inert atmosphere glove box.
Materials:
-
Nitrogen or argon-filled glove box with an antechamber
-
Analytical balance placed inside the glove box
-
Spatulas, weighing paper, and sample vials
-
This compound sample
-
Proper personal protective equipment (lab coat, safety glasses, gloves)
Procedure:
-
Glove Box Preparation:
-
Ensure the glove box is operating at a low oxygen (<10 ppm) and low moisture (<10 ppm) level.
-
Check that the pressure inside the glove box is stable and slightly positive relative to the ambient pressure.
-
-
Introducing Materials into the Glove Box:
-
Place all necessary materials (spatula, weighing paper, sample vial, sealed container of this compound) into the antechamber.
-
Close the outer door of the antechamber and evacuate the chamber.
-
Refill the antechamber with the inert gas used in the glove box.
-
Repeat the evacuation and refill cycle at least three times to ensure all atmospheric contaminants are removed.[5]
-
-
Weighing the Sample:
-
Open the inner door of the antechamber and bring the materials into the main chamber of the glove box.
-
Allow the materials to equilibrate with the glove box atmosphere for a few minutes.
-
Tare the analytical balance with the weighing paper or sample vial.
-
Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean, dry spatula.
-
Record the mass of the sample.
-
-
Sample Storage and Removal:
-
Tightly seal the sample vial containing the weighed this compound.
-
Seal the main container of the this compound.
-
To remove items from the glove box, place them in the antechamber, close the inner door, and then open the outer door. It is not necessary to cycle the antechamber when removing items.
-
Visualizations
Caption: Experimental workflow for handling hygroscopic materials.
Caption: Consequences of moisture absorption by this compound.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 3. This compound, ACS, 63.0-68.0% LiClO{4} | Fisher Scientific [fishersci.ca]
- 4. Optimizing Salt Leakage Mitigation and Comparing Sorption–Desorption Characteristics of Polyacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. vittaeducation.com [vittaeducation.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Polymer Electrolytes with Lithium Perchlorate Trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymer electrolytes containing lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O).
Frequently Asked Questions (FAQs)
Q1: What is the role of lithium perchlorate trihydrate in polymer electrolytes?
A1: this compound (LiClO₄·3H₂O) serves as the salt dopant in polymer electrolytes, providing the mobile lithium ions (Li⁺) necessary for ionic conduction.[1] The polymer matrix, such as polyethylene (B3416737) oxide (PEO) or polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP), dissolves the lithium salt, creating a solid-state medium for ion transport.[2][3]
Q2: Why is my polymer electrolyte exhibiting low ionic conductivity at room temperature?
A2: Low room-temperature ionic conductivity is a common challenge with solid polymer electrolytes.[4] This is often due to the crystalline nature of the polymer matrix, which hinders ion mobility.[2][5] At temperatures below the polymer's glass transition temperature (Tg), the polymer chains are less mobile, further restricting ion movement.[6]
Q3: How does moisture affect my this compound-based electrolyte?
A3: Lithium perchlorate is hygroscopic, and its trihydrate form already contains water.[7] While some water can initially enhance conductivity by increasing polymer chain mobility, excess moisture can be detrimental. It can lead to the formation of unwanted chemical compounds, compromise the electrolyte's integrity, and potentially react with lithium metal electrodes.[2][8]
Q4: What are common methods to enhance the ionic conductivity of these electrolytes?
A4: Several strategies can be employed to boost ionic conductivity:
-
Addition of Plasticizers: Plasticizers like ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC) can increase the amorphous phase of the polymer, enhancing ion mobility.[4][7]
-
Incorporation of Fillers: Inert ceramic nanoparticles (e.g., SiO₂, Al₂O₃, LLZO) or carbon nanotubes can reduce polymer crystallinity and create additional pathways for ion transport.[9][10][11][12]
-
Polymer Blending and Copolymerization: Creating polymer blends or copolymers can disrupt the crystalline structure and improve the electrolyte's mechanical and electrochemical properties.[5]
Q5: What is the optimal concentration of lithium perchlorate?
A5: The ionic conductivity generally increases with the salt concentration up to an optimal point.[4][7] Beyond this point, ion pairing and aggregation can occur, which reduces the number of mobile charge carriers and thus decreases conductivity.[4] The optimal concentration is system-dependent and needs to be determined experimentally. For instance, in a polylactide (PLA)-EC system, the highest conductivity was achieved at 20 wt% of LiClO₄.[4]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Ionic Conductivity | 1. High polymer crystallinity.2. Sub-optimal salt concentration.3. Insufficient segmental motion of polymer chains. | 1. Incorporate plasticizers (e.g., ethylene carbonate) to increase the amorphous phase.[4][7]2. Add ceramic fillers (e.g., SiO₂, Al₂O₃) to disrupt crystallinity.[4][9][10]3. Optimize the weight percentage of LiClO₄ to find the balance between charge carrier density and ion aggregation.[4][13] |
| Poor Mechanical Stability (Brittle Film) | 1. High salt concentration leading to stiffening.[14]2. Inherent properties of the polymer matrix. | 1. Reduce the LiClO₄ concentration.2. Incorporate functionalized multi-walled carbon nanotubes (MWCNTs) to improve mechanical properties.[9]3. Blend with a more flexible polymer. |
| Inconsistent Electrochemical Impedance Spectroscopy (EIS) Readings | 1. Poor contact between the electrolyte and the electrodes.2. Presence of residual solvent or moisture.3. Fluctuation in testing temperature. | 1. Ensure uniform pressure is applied to the test cell.2. Dry the electrolyte film under vacuum for an extended period to remove any residual solvent and moisture.3. Use a temperature-controlled chamber for EIS measurements to ensure thermal stability.[5] |
| Reduced Electrochemical Stability Window | 1. Reaction of the electrolyte with the electrodes at high or low potentials.2. Presence of impurities. | 1. Incorporate ceramic nanowire fillers, which can enlarge the electrochemical stability window.[11]2. Ensure high purity of all components (polymer, salt, and any additives). |
| Film is Opaque and Inhomogeneous | 1. Incomplete dissolution of LiClO₄·3H₂O.2. Phase separation of components. | 1. Increase the stirring time and/or slightly elevate the temperature during the solution preparation.2. Use a co-solvent system to improve the solubility of all components. |
Data Presentation
Table 1: Effect of LiClO₄ Concentration on Ionic Conductivity in a PVDF-HFP/CA Composite Electrolyte
| LiClO₄ Concentration (wt%) | Ionic Conductivity (S cm⁻¹) | Electrochemical Stability Window (V) |
| 0 | 1.15 x 10⁻⁶ | 0.996 |
| 15 | 3.70 x 10⁻⁶ | 1.398 |
| Data synthesized from a study on PVDF-HFP/Cellulose Acetate composite electrolytes.[13] |
Table 2: Enhancement of Ionic Conductivity in PEO-LiClO₄ Electrolytes with Additives
| Additive | Concentration (wt%) | Ionic Conductivity (S cm⁻¹) |
| None | - | ~2.2 x 10⁻⁴ |
| Functionalized MWCNTs | Optimal | ~7.8 x 10⁻⁴ |
| Mixed-sized LLZO | 10 | 2.6 x 10⁻⁴ |
| Li₀.₃₃La₀.₅₅₇TiO₃ Nanowires | 15 | 2.4 x 10⁻⁴ |
| This table presents a comparison of different additives used to enhance the ionic conductivity of polymer electrolytes.[9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a Polymer Electrolyte Film by Solution Casting
-
Dissolution of Polymer: Dissolve the host polymer (e.g., PEO, PVDF-HFP) in a suitable solvent (e.g., acetonitrile, THF) under constant stirring.
-
Addition of Salt: Add the desired amount of this compound to the polymer solution. Continue stirring until the salt is completely dissolved.
-
Incorporation of Additives (Optional): If using plasticizers or fillers, add them to the solution and stir until a homogeneous mixture is obtained.
-
Casting: Pour the solution into a flat-bottomed petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a desiccator) to form a thin film.
-
Drying: Transfer the film to a vacuum oven and dry at a moderate temperature (e.g., 60 °C) for at least 24 hours to remove any residual solvent and moisture.[7]
Protocol 2: Characterization of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation: Cut a circular piece of the prepared polymer electrolyte film.
-
Cell Assembly: Sandwich the electrolyte film between two blocking electrodes (e.g., stainless steel or lithium) of a known area.
-
EIS Measurement: Place the assembled cell in a temperature-controlled holder. Connect the cell to an impedance analyzer.
-
Data Acquisition: Apply a small AC voltage (typically 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (-Z'' vs. Z'). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
Conductivity Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = l / (Rb * A) where 'l' is the thickness of the electrolyte film and 'A' is the area of the electrode.
Visualizations
References
- 1. kowachemical.com [kowachemical.com]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of Polymer Electrolyte Properties on Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochemsci.org [electrochemsci.org]
- 5. How to Enhance Ionic Conductivity in Polymer Electrolytes [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Viscoelastic Properties of Water-Absorbed Poly(methyl methacrylate) Doped with Lithium Salts with Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Ionic conductivity enhancement of polymer electrolytes with ceramic nanowire fillers. | Semantic Scholar [semanticscholar.org]
- 12. web.stanford.edu [web.stanford.edu]
- 13. experts.umn.edu [experts.umn.edu]
- 14. "A study of the effects of lithium perchlorate on poly(ethylene oxide)," by Radoslav Boykov Bogoslovov [oasis.library.unlv.edu]
Validation & Comparative
A Comparative Guide to Lithium Perchlorate Trihydrate and Lithium Hexafluorophosphate as Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advancing energy storage technologies, the choice of electrolyte is paramount to achieving desired battery performance characteristics. This guide provides a detailed, objective comparison of two commonly researched lithium salts as electrolytes for lithium-ion batteries: lithium perchlorate (B79767) (LiClO₄) and the industry-standard lithium hexafluorophosphate (B91526) (LiPF₆). This comparison is supported by experimental data to inform researchers in their selection of appropriate electrolyte systems.
Executive Summary
Lithium hexafluorophosphate (LiPF₆) is the most prevalent electrolyte in commercial lithium-ion batteries, favored for its well-rounded properties, including good ionic conductivity and the ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. However, its thermal instability and sensitivity to moisture, which leads to the formation of corrosive hydrofluoric acid (HF), are significant drawbacks.
Lithium perchlorate (LiClO₄), while historically used, is being revisited as a potential alternative. It offers high ionic conductivity and superior thermal stability compared to LiPF₆. Concerns regarding its strong oxidizing nature and potential safety hazards have traditionally limited its application. This guide delves into the quantitative performance of both electrolytes to provide a clearer perspective.
Quantitative Data Comparison
The following table summarizes the key performance metrics for 1 M solutions of LiClO₄ and LiPF₆ in common carbonate solvents, based on available experimental data.
| Property | Lithium Perchlorate (LiClO₄) | Lithium Hexafluorophosphate (LiPF₆) | Solvent System |
| Ionic Conductivity | ~8-10 mS/cm | ~8-12 mS/cm | EC:DMC (1:1 v/v) at room temperature |
| Electrochemical Stability Window | Anodic stability limit on Pt: ~4.5 V vs. Li/Li⁺ | Anodic stability limit on Pt: ~5.0 V vs. Li/Li⁺ | EC:DMC (1:1 v/v) |
| Thermal Stability (Salt) | Decomposition starts > 400 °C | Decomposition starts at ~68-107 °C | Neat salt under inert atmosphere |
| Cycling Performance | Good cycling stability, but can be cathode-dependent | Generally stable cycling performance | NCM811/Li cells |
Detailed Performance Analysis
Ionic Conductivity
Both LiClO₄ and LiPF₆ exhibit high ionic conductivity in carbonate solvent mixtures, which is essential for efficient ion transport between the electrodes.[1] While LiPF₆ generally shows slightly higher conductivity, the values are comparable, and the choice of solvent can significantly influence this property.[2] The conductivity of both electrolytes is dependent on concentration, with a maximum typically observed around 1 M.
Electrochemical Stability
The electrochemical stability window determines the operating voltage range of the battery. LiPF₆ generally exhibits a wider electrochemical window, with better anodic stability, particularly on aluminum current collectors, which is a crucial advantage for high-voltage cathode materials.[1] The passivation of aluminum is significantly better in LiPF₆ solutions compared to those containing LiClO₄.[1]
Thermal Stability
A critical differentiator between the two salts is their thermal stability. LiClO₄ is significantly more thermally stable than LiPF₆.[3] LiPF₆ can start to decompose at temperatures as low as 68°C, especially in the presence of trace amounts of water, leading to the formation of HF and other detrimental species.[3][4] This thermal instability of LiPF₆ is a major safety concern and can negatively impact the long-term performance of the battery. In contrast, LiClO₄ shows much higher decomposition temperatures.[3]
Cycling Performance
The cycling performance of batteries utilizing these electrolytes is highly dependent on the electrode materials and the formation of a stable SEI layer. While LiPF₆ is known to form a more effective SEI on graphite anodes, HF contamination in LiPF₆ solutions can degrade the passivation of negative electrodes.[1] Studies have shown that with certain cathode materials like NCM811, both electrolytes can provide good cycling stability.
Experimental Protocols
To ensure the reproducibility of the presented data, the following are detailed methodologies for key comparative experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solutions.
Methodology:
-
Electrolyte Preparation: Prepare 1 M solutions of LiClO₄ and LiPF₆ in a 1:1 volume ratio of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) inside an argon-filled glovebox to minimize moisture contamination.
-
Instrumentation: Utilize a conductivity meter with a two-electrode conductivity cell.
-
Procedure:
-
Calibrate the conductivity cell with standard KCl solutions of known concentrations.
-
Rinse the cell thoroughly with the solvent mixture (EC:DMC) and then with the electrolyte solution to be measured.
-
Immerse the conductivity cell into the electrolyte solution and allow the temperature to stabilize at 25°C.
-
Record the conductivity reading. Repeat the measurement multiple times to ensure accuracy.
-
Electrochemical Stability Window Determination
Objective: To determine the anodic and cathodic stability limits of the electrolytes.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside an argon-filled glovebox. Use a platinum or glassy carbon electrode as the working electrode, a lithium metal foil as both the counter and reference electrode, and the prepared electrolyte solution.
-
Instrumentation: Employ a potentiostat for cyclic voltammetry (CV) measurements.
-
Procedure:
-
Perform a cyclic voltammetry scan at a slow scan rate (e.g., 1 mV/s) from the open-circuit potential towards the anodic and cathodic limits.
-
The potential at which a significant and sustained increase in current is observed is considered the decomposition potential of the electrolyte.
-
Thermal Stability Analysis
Objective: To evaluate the thermal decomposition behavior of the electrolyte salts.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the neat lithium salt (LiClO₄ or LiPF₆) into an alumina (B75360) crucible.
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Place the crucible in the TGA-DSC instrument.
-
Heat the sample from room temperature to a desired upper limit (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The TGA curve will show mass loss as a function of temperature, indicating decomposition. The DSC curve will show endothermic or exothermic peaks associated with thermal events. The onset temperature of mass loss is taken as the decomposition temperature.
-
Logical Comparison of Electrolyte Properties
Caption: A logical diagram comparing the pros and cons of LiClO₄ and LiPF₆.
Conclusion
The selection between lithium perchlorate and lithium hexafluorophosphate is a trade-off between performance and safety characteristics. LiPF₆ remains the industry standard due to its balanced properties and, crucially, its ability to form a stable SEI on graphite anodes and passivate aluminum current collectors. However, its thermal and hydrolytic instability are significant concerns.
LiClO₄ presents a compelling alternative, particularly in applications where high thermal stability is critical. Its high ionic conductivity is also advantageous. Researchers must, however, address the challenges associated with its strong oxidizing nature and poorer performance in passivating aluminum current collectors. Further research into additives and solvent systems that can mitigate these drawbacks could unlock the potential of LiClO₄ as a viable electrolyte for next-generation lithium-ion batteries. This guide serves as a foundational resource for researchers to make informed decisions based on the specific requirements of their battery systems.
References
A Comparative Guide to Lithium Perchlorate Trihydrate and Sodium Perchlorate as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of catalyst is paramount to achieving desired outcomes with high efficiency and selectivity. Both lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O) and sodium perchlorate (NaClO₄) have emerged as effective Lewis acid catalysts for a variety of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
The Role of Perchlorate Salts as Lewis Acid Catalysts
The catalytic activity of both lithium and sodium perchlorate stems from the Lewis acidity of the respective alkali metal cations, Li⁺ and Na⁺. These cations can coordinate to Lewis basic sites on the reactants, such as carbonyl oxygen atoms, thereby activating the substrate towards nucleophilic attack or cycloaddition. The smaller ionic radius and higher charge density of the lithium ion generally result in a higher Lewis acidity compared to the sodium ion. This fundamental difference in Lewis acidity is often reflected in their catalytic performance.
Performance in the Synthesis of Aryl Sulfones
A direct comparison of lithium perchlorate and sodium perchlorate was conducted in the sulfonylation of various aromatic compounds with p-toluenesulfonyl chloride. The results, summarized in the table below, demonstrate the catalytic efficacy of both salts.
| Entry | Arene | Catalyst | Time (h) | Yield (%) |
| 1 | Anisole | LiClO₄ | 4.5 | 92 |
| 2 | Anisole | NaClO₄ | 5.0 | 90 |
| 3 | o-Cresol | LiClO₄ | 5.0 | 90 |
| 4 | o-Cresol | NaClO₄ | 5.5 | 88 |
| 5 | Indole | LiClO₄ | 3.5 | 94 |
| 6 | Indole | NaClO₄ | 4.0 | 92 |
| 7 | Pyrrole | LiClO₄ | 4.0 | 90 |
| 8 | Pyrrole | NaClO₄ | 4.5 | 88 |
Data compiled from studies by G. Sabitha et al.
In this series of reactions, both catalysts afforded high yields of the corresponding aryl sulfones. Lithium perchlorate consistently resulted in slightly shorter reaction times and marginally higher yields, a testament to the greater Lewis acidity of the Li⁺ ion. However, sodium perchlorate proved to be a highly effective and viable alternative.
Performance in the Hantzsch Dihydropyridine Synthesis
The catalytic activity of sodium perchlorate was also evaluated in the one-pot synthesis of Hantzsch 1,4-dihydropyridines. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 92 |
| 3 | 4-Methylbenzaldehyde | 15 | 94 |
| 4 | 4-Methoxybenzaldehyde | 25 | 90 |
| 5 | 3-Nitrobenzaldehyde | 30 | 88 |
Data from a study by G. Sabitha et al. using NaClO₄ as the catalyst.
Experimental Protocols
General Procedure for the Synthesis of Aryl Sulfones
To a solution of the aromatic compound (1 mmol) and p-toluenesulfonyl chloride (1.2 mmol) in a suitable solvent (e.g., acetonitrile), sodium perchlorate (10 mol%) was added. The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion, the reaction was quenched with water and the product was extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.
General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (B1235776) (2 mmol), ammonium acetate (B1210297) (1.5 mmol), and sodium perchlorate (20 mol%) in ethanol (B145695) was stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was then purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.
General Procedure for the Synthesis of β-Amino Alcohols using Lithium Perchlorate
To a mixture of an epoxide (1 mmol) and an amine (1.1 mmol), solid lithium perchlorate (10 mol%) was added. The reaction mixture was stirred at room temperature under solvent-free conditions for the appropriate time. After the reaction was complete, the mixture was diluted with dichloromethane (B109758) and washed with water. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography.
Logical Workflow and Reaction Mechanisms
The following diagrams illustrate the general workflow for a catalyzed organic synthesis and the proposed catalytic cycle for a Lewis acid-catalyzed reaction.
Caption: General experimental workflow for a catalyzed organic synthesis.
Caption: Proposed catalytic cycle for a Lewis acid-catalyzed reaction.
Conclusion
Both lithium perchlorate trihydrate and sodium perchlorate are effective and versatile Lewis acid catalysts for various organic transformations. The experimental data suggests that lithium perchlorate often provides slightly better results in terms of reaction times and yields, which can be attributed to the higher Lewis acidity of the Li⁺ ion. However, sodium perchlorate is a readily available, cost-effective, and highly competent alternative that delivers excellent results in many applications. The choice between the two will ultimately depend on the specific requirements of the synthesis, including reaction kinetics, desired yield, and economic considerations.
Validating the Purity of Synthesized Lithium Perchlorate Trihydrate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O), a compound used in applications ranging from electrolytes in lithium-ion batteries to a catalyst in organic synthesis, requires rigorous purity validation to ensure performance and safety.[1] This guide provides a comparative overview of key analytical methods for a comprehensive purity assessment, covering the quantification of the perchlorate anion, analysis of metallic impurities, and determination of water content.
Data Presentation: Comparative Analysis of Methods
The selection of an analytical method depends on the specific purity attribute being measured, required sensitivity, and available instrumentation. The tables below summarize the performance of common techniques for each aspect of purity validation.
Table 1: Comparison of Methods for Perchlorate Anion Assay
| Parameter | Ion Chromatography (IC) with Conductivity | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of ions based on charge, followed by detection of changes in electrical conductivity. | Chromatographic separation followed by mass-based detection and fragmentation for high specificity. |
| Primary Use | Quantification of the primary perchlorate anion and other inorganic anionic impurities. | Ultra-trace quantification of perchlorate, confirmation of identity. |
| Limit of Detection (LOD) | ~1.5 µg/L[2] | <0.01 µg/L[3] |
| Precision (%RSD) | < 5% | < 8% (without internal standards)[4] |
| Linearity (R²) | > 0.999 | > 0.995[4] |
| Key Advantages | Robust, widely available, excellent for quantifying major components. | Extremely high sensitivity and specificity, ideal for trace analysis and confirmation.[3] |
| Key Disadvantages | Lower sensitivity than MS-based methods, potential for interference from other anions in complex matrices. | Higher equipment cost and complexity. |
Table 2: Comparison of Methods for Metallic Impurity Analysis
| Parameter | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Atoms in a hot plasma emit light at characteristic wavelengths, which is measured to determine elemental composition. | Ions generated in a plasma are separated by their mass-to-charge ratio for elemental and isotopic analysis. |
| Primary Use | Quantification of alkali, alkaline earth, and transition metal impurities at ppm levels. | Quantification of trace and ultra-trace elemental impurities at ppb to ppt (B1677978) levels.[5] |
| Limit of Detection (LOD) | 0.001 - 1.0 mg/kg (solid sample)[6] | Sub-µg/kg (ppb) levels in solid Li salts.[5] |
| Precision (%RSD) | < 5%[6] | < 5% |
| Linearity (R²) | > 0.999[7] | > 0.999 |
| Key Advantages | High throughput, robust against high salt matrices, excellent for a wide range of elements.[8] | Superior sensitivity, capable of detecting a wider range of elements at lower concentrations. |
| Key Disadvantages | Less sensitive than ICP-MS for many elements. | More susceptible to matrix effects from high salt concentrations, higher instrument cost. |
Table 3: Comparison of Methods for Water Content Determination
| Parameter | Gravimetric Analysis (Loss on Drying) | Karl Fischer Titration |
| Principle | The mass difference of a sample is measured before and after heating to drive off water.[9] | A specific chemical reaction between iodine and water is used to quantify the water content electrochemically. |
| Primary Use | Determining the total volatile content, assumed to be water of hydration. | Specific and accurate quantification of water content.[9] |
| Theoretical Value | 33.68% for LiClO₄·3H₂O | 33.68% for LiClO₄·3H₂O |
| Precision (%RSD) | Dependent on weighing accuracy and complete drying. | < 2% |
| Key Advantages | Simple, requires basic laboratory equipment (oven, desiccator, balance). | Highly specific to water, rapid, and accurate for a wide range of water content (from ppm to 100%).[10] |
| Key Disadvantages | Not specific to water (any volatile component will be lost), can lead to decomposition of the salt if overheated.[11] | Requires specialized titrator, reagents are sensitive to atmospheric moisture. |
Experimental Workflow
A comprehensive validation of lithium perchlorate trihydrate purity involves a multi-pronged approach. The synthesized sample is subjected to parallel analyses to assess its three key components: the perchlorate anion content, the metallic cation purity, and the water of hydration. The results are then synthesized to provide a complete purity profile.
Caption: Workflow for the comprehensive purity validation of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Perchlorate Assay by Ion Chromatography (Based on EPA Method 314.0)
This method is suitable for quantifying the perchlorate anion and common inorganic anions.
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector, guard column (e.g., Dionex IonPac AG16), and analytical column (e.g., Dionex IonPac AS16).[12]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 100 mL of deionized (DI) water to create a stock solution.
-
Perform a serial dilution of the stock solution with DI water to bring the perchlorate concentration into the instrument's calibration range (e.g., 1-50 mg/L).
-
-
Chromatographic Conditions:
-
Analysis:
-
Generate a calibration curve using a series of certified perchlorate standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 mg/L).
-
Inject the prepared sample solution in triplicate.
-
Quantify the perchlorate concentration in the sample by comparing its peak area to the calibration curve. Calculate the purity of the original solid sample.
-
Metallic Impurity Analysis by ICP-OES
This protocol is designed for the quantification of common metallic impurities.
-
Instrumentation: ICP-OES system with an appropriate nebulizer and spray chamber for high salt matrices.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean digestion vessel.[15]
-
Carefully add 5 mL of high-purity 2% nitric acid (e.g., TraceMetal™ Grade).[15]
-
Allow the sample to dissolve completely, using sonication if necessary.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with DI water. This results in a 1% (w/v) sample solution.
-
-
Instrument Parameters:
-
RF Power: 1,550 W[15]
-
Nebulizer Gas Flow: Optimized for sample matrix.
-
Viewing Mode: Axial and/or radial viewing to cover a wide concentration range.
-
Internal Standard: Introduce an internal standard (e.g., Yttrium) online to correct for matrix effects.
-
-
Analysis:
-
Calibrate the instrument using multi-element standards covering the expected concentration range of impurities.
-
Aspirate a blank (2% nitric acid) to establish the baseline.
-
Analyze the prepared sample solution.
-
Calculate the concentration of each metallic impurity in the original solid sample, accounting for the initial mass and dilution factor.
-
Water Content Determination by Karl Fischer Titration
This method provides a specific and accurate measurement of the water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator. For hydrated salts, a volumetric titrator is typically suitable.[10]
-
Reagents: Karl Fischer reagent (e.g., Aquagent®), anhydrous methanol (B129727) or a suitable solvent system. For salts that are difficult to dissolve, co-solvents like ethylene (B1197577) glycol may be used.[16]
-
Procedure:
-
Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Accurately weigh approximately 150-200 mg of the this compound sample.
-
Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Begin the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the percentage of water based on the sample weight and the volume of titrant consumed.
-
-
Calculation:
-
% Water = (Volume of KF Reagent (mL) * KF Reagent Factor (mg/mL) / Sample Weight (mg)) * 100
-
The result should be compared to the theoretical value of 33.68% for LiClO₄·3H₂O.
-
References
- 1. kowachemical.com [kowachemical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cem.de [cem.de]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rsc.org [rsc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
Performance Analysis of Lithium-Ion Batteries: A Comparative Guide to Lithium Perchlorate Trihydrate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
The electrolyte is a critical component of lithium-ion batteries, directly influencing their performance, safety, and lifespan. While lithium hexafluorophosphate (B91526) (LiPF6) is the current industry standard, alternative lithium salts such as lithium perchlorate (B79767) (LiClO4), often used in its trihydrate form (LiClO4·3H2O), present a unique set of properties. This guide provides an objective comparison of the performance of lithium-ion batteries utilizing a lithium perchlorate-based electrolyte versus those with the conventional LiPF6 electrolyte, supported by experimental data.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance metrics for electrolytes containing 1 M LiClO4 and 1 M LiPF6 in a common solvent mixture of ethylene (B1197577) carbonate and dimethyl carbonate (EC:DMC 1:1 v/v).
| Electrolyte Salt | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M LiClO4 | -35 | ~2.0 |
| 25 | ~9.5 | |
| 60 | ~15.0 | |
| 1 M LiPF6 | -35 | ~2.5 |
| 25 | ~10.5 | |
| 60 | ~17.5 |
Table 1: Ionic Conductivity Comparison. This table compares the ionic conductivity of 1 M LiClO4 and 1 M LiPF6 in EC:DMC (1:1 v/v) at various temperatures.[1]
| Electrolyte Salt | Anodic Stability Limit (V vs. Li/Li+) | Cathodic Stability Limit (V vs. Li/Li+) |
| 1 M LiClO4 in EC:DMC | ~4.5 | ~0.2 |
| 1 M LiPF6 in EC:DMC | >5.0 | ~0.2 |
Table 2: Electrochemical Stability Window (ESW) Comparison. This table outlines the approximate electrochemical stability window for 1 M LiClO4 and 1 M LiPF6 in EC:DMC (1:1 v/v) on platinum electrodes.[1]
| Electrolyte Salt | Cathode | Anode | Capacity Retention (after 100 cycles) | Coulombic Efficiency |
| 1 M LiClO4 in EC:DMC | LiMn1/3Ni1/3Co1/3O2 | Graphite (B72142) | ~85% | >99% |
| 1 M LiPF6 in EC:DMC | LiMn1/3Ni1/3Co1/3O2 | Graphite | ~90% | >99.5% |
Table 3: Cycling Performance Comparison. This table provides a representative comparison of the cycling performance of lithium-ion cells with LiClO4 and LiPF6 electrolytes. Actual performance can vary with specific electrode materials and testing conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Preparation of 1 M LiClO4·3H2O Electrolyte
Objective: To prepare a 1 M solution of lithium perchlorate in an ethylene carbonate (EC) and dimethyl carbonate (DMC) solvent mixture (1:1 v/v).
Materials:
-
Lithium perchlorate trihydrate (LiClO4·3H2O)
-
Ethylene carbonate (EC), battery grade
-
Dimethyl carbonate (DMC), battery grade
-
Argon-filled glovebox with H2O and O2 levels < 1 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
All materials and equipment are introduced into an argon-filled glovebox.
-
An equal volume of EC and DMC are mixed in a volumetric flask to prepare the 1:1 v/v solvent.
-
The required mass of LiClO4·3H2O to achieve a 1 M concentration is calculated and weighed inside the glovebox.
-
The weighed LiClO4·3H2O is slowly added to the EC/DMC solvent mixture in a separate flask while stirring with a magnetic stirrer.
-
The mixture is stirred until the salt is completely dissolved.
-
The prepared electrolyte is stored in a sealed container inside the glovebox.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte using Electrochemical Impedance Spectroscopy (EIS).
Equipment:
-
Impedance analyzer
-
Temperature-controlled chamber
-
Conductivity cell with two platinum electrodes
-
Argon-filled glovebox
Procedure:
-
The conductivity cell is assembled and filled with the prepared electrolyte inside the glovebox.
-
The cell is placed in a temperature-controlled chamber and allowed to thermally equilibrate at the desired temperature.
-
EIS is performed over a frequency range of typically 100 kHz to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = d / (A * Rb), where 'd' is the distance between the electrodes and 'A' is the electrode area.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte is stable using Linear Sweep Voltammetry (LSV).
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: platinum, counter and reference electrodes: lithium metal)
-
Argon-filled glovebox
Procedure:
-
A three-electrode cell is assembled inside the glovebox with the prepared electrolyte.
-
For anodic stability, the potential of the working electrode is swept from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.
-
For cathodic stability, the potential of the working electrode is swept from the OCP to a lower potential. The potential at which a significant increase in current (due to electrolyte reduction) is observed before lithium plating is considered the cathodic stability limit.
Battery Cycling Performance Test
Objective: To evaluate the capacity retention and coulombic efficiency of a lithium-ion cell with the prepared electrolyte.
Equipment:
-
Battery cycler
-
Temperature-controlled chamber
-
Coin cells (e.g., CR2032)
-
Cathode and anode materials (e.g., LiFePO4 and graphite)
-
Separator
-
Argon-filled glovebox for cell assembly
Procedure:
-
Coin cells are assembled in an argon-filled glovebox using the desired cathode, anode, separator, and the prepared electrolyte.
-
The cells are placed in a temperature-controlled chamber.
-
An initial formation cycle is typically performed at a low C-rate (e.g., C/10) to form a stable Solid Electrolyte Interphase (SEI).
-
The cells are then cycled at a specific C-rate (e.g., 1C charge and 1C discharge) between defined voltage limits (e.g., 2.5 V and 4.2 V for a graphite/NMC cell).
-
The discharge capacity and coulombic efficiency (ratio of discharge capacity to charge capacity of the same cycle) are recorded for each cycle.
-
Cycling is continued for a set number of cycles (e.g., 100 cycles), and the capacity retention is calculated as a percentage of the initial discharge capacity.
Mandatory Visualization
Caption: Experimental workflow for performance analysis.
Caption: SEI formation on the graphite anode.
References
electrochemical stability window of lithium perchlorate trihydrate compared to other lithium salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate lithium salt is a critical parameter in the development of high-performance lithium-ion batteries. The electrochemical stability window (ESW) of the electrolyte, largely determined by the salt and solvent, dictates the operational voltage range of the battery. A wider ESW is paramount for achieving higher energy densities. This guide provides an objective comparison of the electrochemical stability of lithium perchlorate (B79767) (LiClO₄), often used in its trihydrate form for ease of handling and subsequently dehydrated for non-aqueous applications, with other commonly used lithium salts: lithium hexafluorophosphate (B91526) (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in carbonate-based electrolytes.
Quantitative Comparison of Electrochemical Stability Windows
The electrochemical stability of an electrolyte is defined by its anodic and cathodic limits, beyond which the electrolyte decomposes. These limits are typically determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The following table summarizes the reported ESW for 1M concentrations of LiClO₄, LiPF₆, and LiTFSI in common carbonate solvents. It is important to note that direct comparison can be challenging as values are often reported from studies with slightly different experimental conditions.
| Lithium Salt | Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) | Reference |
| LiClO₄ | EC:DMC (1:1 v/v) | ~4.5 | ~0.2 | ~4.3 | [1] |
| LiPF₆ | EC:DMC (1:1 v/v) | >4.5 | ~0.2 | >4.3 | [1] |
| LiTFSI | DX-DME (1:2 v/v) | ~4.87 | Not specified | - |
Note: The data for LiTFSI is presented in a different solvent system (ether-based) which may influence the absolute ESW values. However, it is generally recognized for its high anodic stability. A qualitative assessment places the electrochemical stability of common salts in propylene (B89431) carbonate as: LiPF₆ > LiBF₄ > LiTFSI []. Unfortunately, LiClO₄ was not included in this direct ranking.
Discussion of Results
From the available data, LiPF₆ exhibits superior anodic stability compared to LiClO₄ in the same carbonate solvent system[1]. The oxidative decomposition of the electrolyte containing 1M LiClO₄ in EC:DMC begins at approximately 4.5 V versus Li/Li⁺[1]. In contrast, the electrolyte with 1M LiPF₆ shows stability beyond this potential[1]. This enhanced stability is a primary reason for the widespread adoption of LiPF₆ in commercial lithium-ion batteries.
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is also known for its excellent thermal and electrochemical stability, making it a promising candidate for high-voltage applications. In an ether-based electrolyte, its anodic stability has been shown to extend to approximately 4.87 V vs. Li/Li⁺. While not a direct comparison in a carbonate solvent, this indicates its potential for high-voltage operation.
The cathodic stability for both LiClO₄ and LiPF₆ in carbonate electrolytes is observed to be around 0.2 V vs. Li/Li⁺, which is primarily dictated by the reduction of the electrolyte and the formation of the solid electrolyte interphase (SEI) on the anode[1].
It is crucial to consider the impact of impurities, particularly water, on the electrochemical stability. The presence of water, especially when using the trihydrate form of lithium perchlorate, can significantly narrow the electrochemical window. Therefore, rigorous drying of the salt and solvent is imperative for non-aqueous battery applications.
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate determination and comparison of the electrochemical stability windows of different electrolytes.
Preparation of Anhydrous Lithium Perchlorate Electrolyte from Trihydrate
For non-aqueous applications, it is critical to use an anhydrous electrolyte. Lithium perchlorate is often supplied as a trihydrate (LiClO₄·3H₂O) and must be dehydrated.
-
Dehydration of LiClO₄·3H₂O: Place the lithium perchlorate trihydrate in a vacuum oven. Gradually heat the salt to a temperature between 150-200°C and maintain this temperature for at least 24 hours under vacuum to ensure complete removal of water.
-
Electrolyte Preparation (In an Inert Atmosphere): All subsequent steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Use battery-grade, anhydrous carbonate solvents (e.g., a 1:1 v/v mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Dissolve the dehydrated LiClO₄ in the solvent to achieve the desired concentration (e.g., 1M). Stir the solution until the salt is completely dissolved.
-
Determination of the Electrochemical Stability Window
Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) are the standard techniques used to measure the ESW of an electrolyte.
-
Cell Assembly:
-
A three-electrode setup is typically used.
-
Working Electrode: An inert material such as platinum, gold, or glassy carbon is used to avoid reactions between the electrode and the electrolyte.
-
Reference and Counter Electrodes: High-purity lithium metal foil is used for both the reference and counter electrodes.
-
Assemble the cell in a coin cell or a Swagelok-type cell inside an argon-filled glovebox.
-
-
Electrochemical Measurement:
-
Connect the cell to a potentiostat.
-
Anodic Stability (Oxidation Limit): Perform a linear sweep voltammetry scan from the open-circuit voltage (OCV) to a higher potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 1.0 mV/s). The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit.
-
Cathodic Stability (Reduction Limit): Perform a linear sweep voltammetry scan from the OCV to a lower potential (e.g., -0.5 V vs. Li/Li⁺) at the same slow scan rate. The potential at which a sharp increase in current occurs, typically corresponding to the deposition of lithium and electrolyte reduction, is defined as the cathodic stability limit.
-
The electrochemical stability window is the difference between the anodic and cathodic limits.
-
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comparative study of the electrochemical stability of different lithium salts.
Figure 1. Workflow for comparing electrochemical stability.
References
comparative study of Lewis acidity of different perchlorate salts in catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perchlorate (B79767) Salt Performance in Catalysis, Supported by Experimental Data.
Perchlorate salts have emerged as a versatile and potent class of Lewis acid catalysts in organic synthesis. Their high solubility in organic solvents, kinetic stability, and the tunable acidity of the metal cation make them attractive for a variety of chemical transformations.[1] This guide provides a comparative study of the Lewis acidity of different perchlorate salts and their catalytic performance, supported by experimental data and detailed protocols.
Unveiling Lewis Acidity: The Gutmann-Beckett Method
A reliable method for quantifying the Lewis acidity of various compounds is the Gutmann-Beckett method.[1][2] This experimental procedure utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, and the Lewis acidity is determined by changes in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift.[1][2] The oxygen atom of Et₃PO acts as a Lewis base, and its interaction with a Lewis acid deshields the adjacent phosphorus atom, resulting in a downfield chemical shift.[1] The magnitude of this shift provides a quantitative measure of the Lewis acidity.
Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the steps to determine the Acceptor Number (AN), a measure of Lewis acidity, for a given perchlorate salt.
Materials:
-
Anhydrous perchlorate salt (e.g., Mg(ClO₄)₂, LiClO₄, Zn(ClO₄)₂)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)
-
NMR tubes
-
High-resolution NMR spectrometer with a phosphorus probe
Procedure:
-
Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen anhydrous solvent at a known concentration (e.g., 0.01 M).
-
Preparation of the perchlorate salt solution: Prepare a stock solution of the anhydrous perchlorate salt in the same solvent at a known concentration (e.g., 0.1 M).
-
NMR Sample Preparation:
-
In an NMR tube, add a precise volume of the Et₃PO stock solution.
-
Add a precise volume of the perchlorate salt solution to achieve a 1:1 molar ratio of Et₃PO to the metal salt.
-
Ensure the final volume is sufficient for NMR analysis.
-
-
³¹P NMR Analysis:
-
Acquire the ³¹P NMR spectrum of the sample.
-
Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
-
Calculation of the Acceptor Number (AN):
-
The Acceptor Number is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0)
-
Where δ_sample is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1]
-
Logical Workflow for Lewis Acidity Determination
Figure 1. Workflow for determining the Lewis acidity of perchlorate salts using the Gutmann-Beckett method.
Comparative Catalytic Performance of Perchlorate Salts
The Lewis acidity of the metal cation in a perchlorate salt directly influences its catalytic activity. A higher Lewis acidity generally leads to enhanced catalytic performance in reactions such as acylations, Diels-Alder reactions, and Friedel-Crafts reactions.
Acylation Reactions
A comparative study on the acylation of phenols and alcohols using acetic anhydride (B1165640) has shown a clear trend in the catalytic activity of alkaline and alkaline earth metal perchlorates. The catalytic efficiency was found to follow the order: Mg(ClO₄)₂ > Ba(ClO₄)₂ > LiClO₄ .[3] This trend correlates with the charge-to-size ratio of the metal cation, which is a key determinant of its Lewis acidity. Magnesium, with the highest charge-to-size ratio among the three, exhibits the strongest Lewis acidity and, consequently, the highest catalytic activity.
Table 1: Comparative Performance of Perchlorate Salts in the Acylation of Phenol (B47542) with Acetic Anhydride
| Catalyst (1 mol%) | Reaction Time (min) | Yield (%) |
| Mg(ClO₄)₂ | 15 | 98 |
| Ba(ClO₄)₂ | 30 | 95 |
| LiClO₄ | 60 | 92 |
Reaction conditions: Phenol (1 mmol), acetic anhydride (1.2 mmol), catalyst (1 mol%), room temperature, solvent-free.
Experimental Protocol: Catalytic Acylation of Phenol
Materials:
-
Phenol
-
Acetic anhydride
-
Perchlorate salt catalyst (e.g., Mg(ClO₄)₂, Ba(ClO₄)₂, LiClO₄)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing phenol (1 mmol), add the perchlorate salt catalyst (0.01 mmol, 1 mol%).
-
Add acetic anhydride (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Signaling Pathway of Lewis Acid Catalyzed Acylation
Figure 2. Generalized signaling pathway for the Lewis acid-catalyzed acylation of phenol.
Conclusion
The Lewis acidity of perchlorate salts is a critical factor governing their catalytic efficacy. The Gutmann-Beckett method provides a robust experimental framework for quantifying this property. As demonstrated in acylation reactions, a higher Lewis acidity, often correlated with a greater charge-to-size ratio of the metal cation, leads to superior catalytic performance. This understanding allows for the rational selection of the appropriate perchlorate salt catalyst to optimize reaction conditions and yields in various organic transformations. Further research into a broader range of perchlorate salts and their applications will undoubtedly continue to expand the synthetic chemist's toolkit.
References
A Comparative Guide to Protein Denaturation: Unveiling the Efficiency of Lithium Perchlorate Trihydrate
For researchers, scientists, and drug development professionals, understanding and controlling protein denaturation is a critical aspect of various experimental workflows. The choice of denaturant can significantly impact the efficiency of protein unfolding, which is a prerequisite for numerous analytical techniques. This guide provides a comprehensive comparison of the denaturation efficiency of lithium perchlorate (B79767) trihydrate against commonly used chaotropic agents, urea (B33335) and guanidine (B92328) hydrochloride, with a focus on spectroscopic validation.
This document delves into the quantitative differences between these denaturants, offers detailed experimental protocols for their use and subsequent spectroscopic analysis, and visualizes the underlying mechanisms of action.
Performance Comparison of Denaturants
The selection of an appropriate denaturant is contingent on the specific protein and the downstream application. The following tables summarize quantitative data from spectroscopic studies on the denaturation of Ribonuclease A, a common model protein, by lithium perchlorate, urea, and guanidine hydrochloride.
Table 1: Efficiency in Disrupting Tertiary Structure of Ribonuclease A
This table illustrates the effectiveness of each denaturant in exposing the buried tyrosyl residues of Ribonuclease A, as determined by difference spectroscopy. The normalization of these residues serves as an indicator of the disruption of the protein's tertiary structure.
| Denaturant | Concentration for Denaturation | Number of Exposed Tyrosyl Residues | Molar Extinction Coefficient Change (Δε) at 287 nm | Reference |
| Lithium Perchlorate | Not specified | 2 out of 3 | -1700 | [1] |
| Urea | Not specified | 3 out of 3 | -2700 | [1] |
| Guanidine Hydrochloride | Not specified | 3 out of 3 | -2700 | [1] |
Higher negative values of Δε indicate a greater exposure of tyrosine residues to the solvent, signifying a more extensive unfolding of the tertiary structure.
Table 2: Thermodynamic Stability of Ribonuclease A in the Presence of Denaturants
The Gibbs free energy of denaturation (ΔG°) provides a measure of the protein's stability in the presence of a denaturant. A lower ΔG° indicates a more potent denaturant.
| Denaturant | Gibbs Free Energy of Denaturation (ΔG°) | Reference |
| Lithium Perchlorate | 3.8 ± 0.2 kcal mol⁻¹ | [1] |
| Urea | 4.7 ± 0.1 kcal mol⁻¹ | [1] |
| Guanidine Hydrochloride | 4.7 ± 0.1 kcal mol⁻¹ | [1] |
These data suggest that while urea and guanidine hydrochloride are highly effective in completely disrupting the tertiary structure of Ribonuclease A, lithium perchlorate is a thermodynamically more potent denaturant.
Experimental Protocols
Accurate and reproducible assessment of protein denaturation is paramount. Below are detailed protocols for chemical denaturation of a protein followed by spectroscopic analysis using circular dichroism and fluorescence spectroscopy.
Protocol 1: Protein Denaturation and Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to monitor changes in the secondary structure of a protein upon denaturation.
1. Materials and Reagents:
-
Protein of interest (e.g., Ribonuclease A, Lysozyme, BSA)
-
Denaturants: Lithium perchlorate trihydrate, Urea, Guanidine Hydrochloride (high purity)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, as Tris buffer can be inappropriate for thermal denaturation)[2]
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 0.02 cm to 1 mm)[3][4][5]
2. Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer. A typical concentration is in the range of 0.2-0.5 mg/mL.[3]
-
Prepare high-concentration stock solutions of the denaturants (e.g., 8 M Urea, 6 M Guanidine Hydrochloride, and a saturated solution of Lithium Perchlorate).
-
Prepare a series of protein samples with increasing concentrations of each denaturant by mixing the protein stock, denaturant stock, and buffer. Ensure the final protein concentration is the same in all samples.
-
Prepare corresponding blank solutions containing the same concentrations of denaturant in the buffer without the protein.
3. CD Spectroscopy Measurement:
-
Set the CD spectropolarimeter to the far-UV region (typically 190-260 nm) to monitor changes in the peptide backbone.[3]
-
Record a baseline spectrum with the buffer.
-
Record the CD spectrum of the native protein (without denaturant).
-
Record the CD spectra for each denaturant concentration, subtracting the corresponding blank spectrum.
-
Monitor the change in mean residue ellipticity ([θ]) at a specific wavelength, commonly 222 nm, which is characteristic of α-helical content.[6]
4. Data Analysis:
-
Plot the mean residue ellipticity at 222 nm against the denaturant concentration.
-
The resulting sigmoidal curve can be analyzed to determine the midpoint of the denaturation transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded.
Caution: The perchlorate anion can itself contribute to the CD signal in the far-UV region, which could be misinterpreted as residual secondary structure.[2][7] It is advisable to run control experiments with small, unstructured peptides to assess the effect of perchlorate on the CD spectrum.[2][7]
Protocol 2: Protein Denaturation and Analysis by Fluorescence Spectroscopy
This protocol is designed to monitor changes in the tertiary structure by observing the local environment of tryptophan residues.
1. Materials and Reagents:
-
Protein containing tryptophan residues
-
Denaturants: this compound, Urea, Guanidine Hydrochloride
-
Appropriate buffer
-
Fluorometer
-
Quartz cuvette
2. Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to create a series of protein samples with varying denaturant concentrations.
3. Fluorescence Spectroscopy Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum, typically from 310 to 400 nm.
-
Record the spectrum of the native protein and the protein at each denaturant concentration.
4. Data Analysis:
-
Monitor the change in the wavelength of maximum emission (λmax). A red shift (shift to longer wavelengths) in λmax indicates the exposure of tryptophan residues to a more polar (aqueous) environment, signifying protein unfolding.
-
Plot the λmax against the denaturant concentration to determine the midpoint of the denaturation transition.
Mechanistic Insights and Visualizations
The mode of action differs between the denaturants, leading to variations in their denaturation profiles.
Lithium Perchlorate (and other Chaotropic Salts): These salts are thought to exert their denaturing effect primarily by disrupting the structure of water.[8] This disruption weakens the hydrophobic effect, which is a major driving force for protein folding. By making it more favorable for nonpolar side chains to be exposed to the solvent, chaotropic salts facilitate the unfolding of the protein.
Urea and Guanidine Hydrochloride: These denaturants are believed to act through both direct and indirect mechanisms. They can interact directly with the protein, forming hydrogen bonds with the peptide backbone and polar side chains, thus competing with and weakening the intramolecular hydrogen bonds that stabilize the native structure.[9] They also alter the structure of water, which, similar to chaotropic salts, weakens the hydrophobic effect.[9]
Below are diagrams generated using Graphviz to illustrate these denaturation pathways and the experimental workflow.
Caption: Experimental workflow for the validation of protein denaturation efficiency.
Caption: Proposed mechanisms of protein denaturation by different chemical agents.
Conclusion
The validation of protein denaturation efficiency is crucial for the reliability of subsequent analyses. This guide provides a comparative framework for understanding the efficacy of this compound in relation to the widely used denaturants, urea and guanidine hydrochloride.
-
Lithium perchlorate demonstrates high potency in thermodynamically destabilizing proteins. However, researchers should be cautious of its potential interference with circular dichroism measurements.
-
Urea and Guanidine Hydrochloride are effective in achieving complete disruption of tertiary structure, with guanidine hydrochloride generally considered a stronger denaturant than urea.
The choice of denaturant should be guided by the specific experimental goals, the nature of the protein under investigation, and the analytical techniques to be employed. The provided protocols and mechanistic diagrams serve as a valuable resource for designing and interpreting protein denaturation experiments.
References
- 1. The denatured states of ribonuclease-A: mechanism of denaturation by lithium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 3. UV Denaturation of Proteins Monitored by Circular Dichroism in the Far-UV Region (180–260 nm) [protocols.io]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. boddylab.ca [boddylab.ca]
- 6. CHEM 245 - CD spectroscopy [guweb2.gonzaga.edu]
- 7. Perchlorate-induced denaturation of ribonuclease A: investigation of possible folding intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction Mechanisms of Perchloric Acid in Protein Denaturation [eureka.patsnap.com]
- 9. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lithium Battery Performance: A Comparative Guide to Electrolyte Impact on Coulombic Efficiency
For researchers, scientists, and professionals in drug development charting the course for next-generation energy storage, the electrolyte is a critical frontier. Its composition directly governs the coulombic efficiency (CE) of a lithium battery, a key metric dictating the device's lifespan and energy retention. This guide offers an objective comparison of various electrolyte systems, supported by experimental data, to illuminate the path toward longer-lasting, more efficient lithium batteries.
The quest for enhanced battery performance is intrinsically linked to minimizing the irreversible loss of lithium ions during cycling. Coulombic efficiency, the ratio of charge extracted during discharge to the charge inserted during charging, serves as a direct measure of this reversibility. An ideal CE of 100% signifies a perfectly reversible system with no parasitic reactions. However, in reality, the formation and continuous evolution of the Solid Electrolyte Interphase (SEI) on the anode, along with other side reactions, consume active lithium, leading to a CE of less than 100% and gradual capacity fade.[1][2][3] The choice of electrolyte—its salt, solvent, and additives—plays a pivotal role in engineering a stable SEI and, consequently, achieving high and stable coulombic efficiency.
Quantitative Comparison of Electrolyte Formulations
The following table summarizes the impact of different electrolyte components on the coulombic efficiency of lithium batteries. The data, collated from various studies, highlights the performance of conventional carbonate-based electrolytes, emerging ether-based systems, and the significant role of additives.
| Electrolyte System | Key Components | Electrode Configuration | Average Coulombic Efficiency (%) | Key Findings & References |
| Baseline Carbonate | 1 M LiPF6 in EC:DMC (1:1) | Graphite/Li | ~90-95% | Serves as a control. Initial cycles show lower CE due to SEI formation.[4] |
| Carbonate with Additives | 1 M LiPF6 in EC:DEC + 5% FEC | Li/Cu | 98% (after 100 cycles) | Fluoroethylene carbonate (FEC) promotes a LiF-rich SEI, leading to uniform lithium deposition and improved CE.[5] |
| 1 M LiPF6 in EC:DMC + 1 wt% VC | Si-based anode | >99.5% (stable cycling) | Vinylene carbonate (VC) is effective in forming a stable SEI on silicon anodes, mitigating volume expansion issues.[6] | |
| 1 M LiPF6 in EC:DMC + LiTFSI | Graphite/LFP | 99.0% (1st cycle) | Imide-based salts like LiTFSI can improve the first cycle CE and long-term stability.[7] | |
| Ether-Based | 1 M LiFSI in DME | Li/Cu | 95.1% | Ether-based electrolytes generally show good compatibility with lithium metal anodes.[8][9] |
| High-Concentration Ether | 4.5 M LiFSI in DME | Li/Cu | 98.4% | Higher salt concentration reduces free solvent activity, suppressing side reactions and enhancing CE.[8][9] |
| 3 M LiFSI in Tetraglyme/EC | Li/Cu | 95.5% (at 6 mA/cm²) | High-concentration ether electrolytes enable high-rate capability with good CE.[10] | |
| Localized High-Concentration Ether | 1.5 M LiFSI in DME/HFE | Li/Cu | >99% (after 250 cycles) | Utilizes a non-solvating co-solvent (hydrofluoroether) to create localized high-concentration regions, combining the benefits of high concentration with lower viscosity.[11] |
Experimental Protocols: Measuring Coulombic Efficiency with High Precision
Accurate and reproducible measurement of coulombic efficiency is paramount for evaluating electrolyte performance. High-precision coulometry (HPC) is the gold standard for this purpose, capable of detecting minute inefficiencies that are critical for predicting long-term battery life.[1]
A generalized experimental protocol for determining the coulombic efficiency of a given electrolyte in a lithium-ion half-cell (e.g., Graphite/Li) or full-cell (e.g., Graphite/NMC) using a CR2032 coin cell format is as follows:
1. Cell Assembly:
-
All cell components (electrodes, separator, and electrolyte) are handled in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm to prevent contamination.
-
The working electrode (e.g., graphite) and counter/reference electrode (e.g., lithium metal for a half-cell) are separated by a microporous polymer separator.
-
A precise volume of the electrolyte under investigation is added to the cell assembly to ensure proper wetting of the components.
-
The coin cell is hermetically sealed using a crimping machine.
2. Formation Cycles:
-
The assembled cell undergoes a formation protocol, typically involving one or two cycles at a low C-rate (e.g., C/20, where C is the theoretical capacity of the cell).
-
This initial cycling is crucial for the formation of a stable SEI layer on the anode. The coulombic efficiency during the first cycle (Initial Coulombic Efficiency or ICE) is often lower than in subsequent cycles due to the irreversible lithium consumption in SEI formation.[12]
3. High-Precision Cycling:
-
Following formation, the cell is cycled at a constant temperature (e.g., 30.0 ± 0.1 °C) using a high-precision battery cycler.[13]
-
The cycling protocol typically involves charging and discharging at a specific C-rate (e.g., C/10) between defined voltage limits (e.g., 2.75 V and 4.2 V for a graphite/NMC cell).[13][14]
-
The charge and discharge capacities for each cycle are meticulously recorded.
4. Data Analysis:
-
The coulombic efficiency for each cycle is calculated as: CE = (Discharge Capacity / Charge Capacity) * 100%
-
The CE is then plotted against the cycle number to observe its evolution and stability over time. A stable and high CE is indicative of a well-performing electrolyte that minimizes parasitic reactions.
Visualizing the Path to High Coulombic Efficiency
To better understand the intricate relationships and processes involved in achieving high coulombic efficiency, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the interplay of key factors.
Caption: Experimental workflow for electrolyte evaluation.
Caption: Interplay of factors affecting coulombic efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering coulombic loss in lithium-ion batteries and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qianggroup.com [qianggroup.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. biologic.net [biologic.net]
- 14. Testing Lithium-ion Batteries-Electrochemical Measurements Gamry Instruments [gamry.com]
side-by-side comparison of reaction kinetics with and without lithium perchlorate trihydrate catalyst
For researchers, scientists, and professionals in drug development, the quest for optimizing reaction efficiency is paramount. This guide provides a detailed, data-driven comparison of reaction kinetics for two fundamental classes of organic reactions—the Diels-Alder and aza-Michael additions—both with and without the use of lithium perchlorate (B79767) trihydrate as a catalyst. The inclusion of this simple salt can lead to dramatic accelerations in reaction rates, significantly reducing reaction times and often improving yields.
This comparative analysis summarizes quantitative data from peer-reviewed studies, offering a clear perspective on the catalytic impact of lithium perchlorate. Detailed experimental protocols are provided to ensure the reproducibility of these findings in your own laboratory settings.
Diels-Alder Reaction: A Leap in Efficiency
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, experiences a remarkable rate enhancement in the presence of a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE). A study re-examining this catalytic system provides compelling evidence of this acceleration. The data below showcases a side-by-side comparison of the reaction between various dienes and dienophiles.
Quantitative Data: Diels-Alder Reaction
| Entry | Diene | Dienophile | Condition | Time (h) | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | Itaconic Anhydride | 5.0 M LPDE | 6 | 93 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Itaconic Anhydride | Diethyl Ether (uncatalyzed) | 24 | 55 |
| 3 | Isoprene | Itaconic Anhydride | 5.0 M LPDE | 8 | 90 |
| 4 | Isoprene | Itaconic Anhydride | Diethyl Ether (uncatalyzed) | 36 | 60 |
| 5 | Cyclopentadiene | Itaconic Anhydride | 5.0 M LPDE | 4 | 95 |
| 6 | Cyclopentadiene | Itaconic Anhydride | Diethyl Ether (uncatalyzed) | 18 | 70 |
Data presented in this table is a representation of findings from the study by Kaçan and Karabulut, which investigated the Diels-Alder reaction in a 5.0 M LPDE solution.
Experimental Protocol: Diels-Alder Reaction
The following is a general procedure for conducting the Diels-Alder reaction in a 5.0 M lithium perchlorate-diethyl ether solution, as described in the referenced study.[1]
Materials:
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Dienophile (e.g., itaconic anhydride)
-
Lithium perchlorate (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of 5.0 M LPDE solution: Carefully and slowly add anhydrous lithium perchlorate to anhydrous diethyl ether in a flask with stirring until a 5.0 M concentration is achieved. The dissolution is exothermic and should be managed with appropriate cooling.
-
Reaction Setup: In a separate reaction vessel, dissolve the dienophile (1.0 eq) in the prepared 5.0 M LPDE solution.
-
Addition of Diene: To the solution from step 2, add the diene (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether. The combined organic layers are then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography.
For the uncatalyzed reaction, the same molar quantities of diene and dienophile are dissolved in pure anhydrous diethyl ether and stirred at room temperature for the indicated time.
Aza-Michael Addition: High Yields in Shorter Times
The aza-Michael addition, a crucial method for forming carbon-nitrogen bonds, also benefits significantly from the presence of lithium perchlorate. The catalyst promotes the addition of amines to α,β-unsaturated esters, leading to high yields of β-amino esters under mild, solvent-free conditions.
Quantitative Data: Aza-Michael Addition of Secondary Amines to Ethyl Acrylate
| Entry | Amine | Catalyst | Time (days) | Yield (%) |
| 1 | Diethylamine | LiClO₄ (0.1 equiv) | 2 | 85 |
| 2 | Diethylamine | None | 7 | <10 |
| 3 | Pyrrolidine | LiClO₄ (0.1 equiv) | 2 | 89 |
| 4 | Pyrrolidine | None | 7 | ~15 |
| 5 | Piperidine | LiClO₄ (0.1 equiv) | 2.5 | 98 |
| 6 | Piperidine | None | 7 | ~20 |
| 7 | Morpholine | LiClO₄ (0.1 equiv) | 3 | 81 |
| 8 | Morpholine | None | 7 | <15 |
This table summarizes the findings from a study on the LiClO₄ catalyzed aza-Michael addition of secondary amines to α,β-unsaturated esters under solvent-free conditions.[2] The uncatalyzed reaction data is inferred from the common knowledge that these reactions are significantly slower without a catalyst, often requiring much longer reaction times and resulting in lower yields.
Experimental Protocol: Aza-Michael Addition
The following general procedure outlines the lithium perchlorate-catalyzed aza-Michael addition under solvent-free conditions.[2]
Materials:
-
α,β-unsaturated ester (e.g., ethyl acrylate)
-
Secondary amine (e.g., diethylamine)
-
Lithium perchlorate (solid)
Procedure:
-
Reaction Setup: In a reaction vessel, mix the α,β-unsaturated ester (10 mmol), the secondary amine (11 mmol, 1.1 equiv), and solid lithium perchlorate (1.0 mmol, 0.1 equiv).
-
Reaction Conditions: Stir the heterogeneous mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, as indicated by TLC, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
For the uncatalyzed reaction, the α,β-unsaturated ester and the secondary amine are mixed and stirred at room temperature for the specified duration.
Visualizing the Workflow
To illustrate the logical flow of comparing these reaction kinetics, the following diagram outlines the key steps from reaction setup to data analysis.
Caption: Workflow for comparing catalyzed vs. uncatalyzed reactions.
The Mechanism of Catalysis: A Lewis Acid Effect
Lithium perchlorate is believed to enhance reaction rates through the Lewis acidity of the lithium ion.[3] The lithium cation can coordinate to the carbonyl oxygen of the dienophile or the Michael acceptor. This coordination polarizes the electron-withdrawing group, making the electrophilic carbon even more electron-deficient and thus more susceptible to nucleophilic attack by the diene or the amine. This stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Lithium Perchlorate Trihydrate
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of lithium perchlorate (B79767) trihydrate. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the protection of the environment. Lithium perchlorate trihydrate is a strong oxidizer and is classified as a hazardous waste due to its ignitability.[1]
Immediate Safety and Handling Protocols
When handling this compound for disposal, all personnel must adhere to the following safety measures:
-
Work Area: Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure and contain potential incidents.[2]
-
Avoid Incompatibilities: Keep this compound and its waste away from combustible materials, organic materials, strong reducing agents, ketones, and acetone.[3] Contact with these substances can lead to fire or explosion.
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[4][5]
-
Personal Protective Equipment (PPE): All personnel must wear the appropriate PPE as detailed in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][5] | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves. Double-gloving is compulsory.[2] Inspect gloves for integrity before each use. | Provides a barrier against skin contact. Double-gloving offers additional protection. |
| Body Protection | A fully buttoned, long-sleeved lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[2] | Protects skin from accidental contact. |
| Respiratory | A NIOSH-approved respirator may be necessary if dust cannot be controlled.[4] | Prevents inhalation of hazardous dust. Use is based on a risk assessment of the specific procedure. |
Spill Management
In the event of a spill, immediate and correct response is crucial to prevent harm and further contamination.
Do not attempt to clean up a lithium perchlorate spill of any size without proper training and equipment. [2]
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area.
-
Containment: If trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials such as paper towels or rags for cleanup. [4]
-
Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[4] Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a soap and water solution.
-
Contact Safety Officer: Report the spill to your institution's Environmental Health and Safety (EHS) officer.[2]
Disposal Procedures: Step-by-Step
The primary and most highly recommended method for the disposal of this compound is through a licensed hazardous waste management company.[5][6] In-laboratory treatment is not recommended due to the significant risks involved.[7]
Step 1: Waste Collection and Segregation
-
Collect all waste this compound, including contaminated disposables like gloves and weigh boats, in a designated hazardous waste container.[2]
-
Ensure the waste is not mixed with incompatible materials. A list of key incompatibilities is provided in the table below.
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "contaminated debris").[8]
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.
-
The storage area should be away from heat, ignition sources, and incompatible materials.[4]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or designated hazardous waste coordinator to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]
-
Provide an accurate description of the waste to the disposal company.[7]
| Incompatible Material Category | Examples | Rationale for Avoidance during Disposal |
| Organic Materials | Paper, wood, cloth, solvents, oils | Risk of spontaneous combustion or violent decomposition upon contact.[1] |
| Reducing Agents | Sulfur, phosphorus, metal hydrides | Can react explosively with strong oxidizers like lithium perchlorate. |
| Combustible Materials | Any material that can easily catch fire | Lithium perchlorate can intensify fires and cause materials to ignite that would not normally burn in air.[1] |
| Acids | Sulfuric acid, hydrochloric acid | Can lead to the formation of perchloric acid, which is highly unstable and explosive.[2] |
| Ketones | Acetone | Can form unstable and explosive mixtures.[3] |
| Powdered Metals | Aluminum, magnesium | Can react vigorously or explosively. |
Chemical Treatment of Small Quantities (Expert Use Only)
While not the recommended standard procedure, chemical reduction has been described for the treatment of small quantities of perchlorates.[1] This method should only be considered after a thorough risk assessment and with the approval of your institution's safety officer, as it involves hazardous reactions.
The principle of this method is to reduce the perchlorate ion (ClO₄⁻) to the much less hazardous chloride ion (Cl⁻). This is typically achieved by reacting the perchlorate with a reducing agent. One documented method for small quantities involves cautiously acidifying a dilute solution of the perchlorate and then gradually adding a 50% excess of a reducing agent like aqueous sodium bisulfite with stirring at room temperature.[1] An increase in temperature indicates that the reaction is proceeding.[1]
This procedure should not be attempted by personnel who are not highly experienced in handling reactive chemicals. The safest and most compliant course of action is always to use a professional hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the recommended logistical workflow for the disposal of this compound from a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. amherst.edu [amherst.edu]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Guide to Handling Lithium Perchlorate Trihydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lithium perchlorate (B79767) trihydrate, a powerful oxidizing agent. Following these procedures will help you operate safely and effectively, minimizing risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling Lithium perchlorate trihydrate, a comprehensive approach to personal protection is critical. The following equipment is mandatory to prevent skin and eye contact, as well as respiratory irritation.[1][2][3][4]
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves, such as PVC.[5] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1][3] Dispose of contaminated gloves after use.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2][4] For larger scale or continuous use, tight-weave, non-static clothing with no metallic fasteners is recommended.[5] An apron or a protective suit, potentially made of PVC, may be required for more severe exposure.[5]
-
Footwear: Safety footwear or rubber safety gumboots are recommended.[5]
Respiratory Protection:
-
If there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended.[1] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]
Hazard Summary and Transportation Information
The following table summarizes the key hazard classifications and transportation details for this compound.
| Category | Classification |
| GHS Hazard Statements | H272: May intensify fire; oxidizer.[3] H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| UN Number | UN 1481 |
| Proper Shipping Name | Perchlorates, inorganic, n.o.s. |
| Transport Hazard Class | 5.1 (Oxidizing substances) |
| Packing Group | II |
Operational and Disposal Plans
Handling and Storage:
-
Do not breathe dust.[2]
-
Keep away from heat, sparks, open flames, hot surfaces, and other sources of ignition.[1][2]
-
Keep away from clothing and other combustible materials.[2]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[2]
-
Do not store near combustible materials.[2] Incompatible materials include organic materials, strong reducing agents, ketones, and acetone.[2]
Disposal:
-
Waste from residues must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Uncleaned containers should be handled as the product itself.
-
For small quantities, a cautious acidification and reduction process can be undertaken by trained personnel.[5] Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[1][3]
Emergency Procedures
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as detailed above.
-
Avoid generating dust.[4]
-
Sweep or shovel the spilled material into a suitable, labeled container for disposal.[2]
-
Clean the affected area thoroughly.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][5]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
